4-(trans-4-Propylcyclohexyl)phenol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-propylcyclohexyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h8-13,16H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAZEMSUUYFDMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001002322, DTXSID301286600 | |
| Record name | 4-(trans-4-Propylcyclohexyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001002322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol, 4-(4-propylcyclohexyl)-, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301286600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81936-33-6, 152126-35-7 | |
| Record name | 4-(trans-4-Propylcyclohexyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001002322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol, 4-(4-propylcyclohexyl)-, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301286600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol, 4-(trans-4-propylcyclohexyl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-(trans-4-Propylcyclohexyl)phenol
Introduction
4-(trans-4-Propylcyclohexyl)phenol is a key intermediate in the manufacturing of advanced materials, most notably liquid crystals for display technologies and specialized polymers.[1][2] Its rigid cyclohexyl core, combined with the polar phenol group and the specific trans stereochemistry, imparts desirable properties such as high thermal stability and specific mesogenic behavior, which are critical for the performance of liquid crystal displays.[1][2] Furthermore, its unique molecular architecture makes it a valuable building block in medicinal chemistry for the synthesis of novel pharmaceutical agents.[1] This guide provides a comprehensive overview of two primary synthetic strategies for obtaining high-purity this compound, offering researchers and drug development professionals a detailed and practical resource.
Synthetic Strategy 1: Stereoselective Hydrogenation followed by Direct Friedel-Crafts Alkylation
This classical approach involves a two-step process: the stereoselective synthesis of the key intermediate, trans-4-propylcyclohexanol, followed by its direct alkylation onto the phenol ring via a Friedel-Crafts reaction. This strategy is predicated on the careful control of stereochemistry in the first step to ensure the desired trans configuration in the final product.
Causality Behind Experimental Choices
The choice of a two-step approach is dictated by the need for high isomeric purity. Direct alkylation of phenol with a propylcyclohexyl precursor without pre-established stereochemistry would lead to a difficult-to-separate mixture of cis and trans isomers. Therefore, the synthesis and purification of trans-4-propylcyclohexanol is a critical upstream investment for a streamlined downstream process. The subsequent Friedel-Crafts alkylation is a well-established method for forming carbon-carbon bonds with aromatic rings, though its application to phenols requires careful selection of a Lewis acid catalyst to avoid side reactions.[3][4]
Experimental Protocols
Part A: Synthesis of trans-4-Propylcyclohexanol
The stereoselective reduction of 4-propylcyclohexanone is the most common route to trans-4-propylcyclohexanol. While enzymatic reductions can offer high stereoselectivity, a more accessible laboratory method involves chemical reduction with careful selection of reagents to favor the formation of the thermodynamically more stable trans isomer.
Protocol 1: Stereoselective Reduction of 4-Propylcyclohexanone
-
Reaction Setup: A 250 mL round-bottom flask is equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Reagents:
-
4-Propylcyclohexanone (10.0 g, 71.3 mmol)
-
Methanol (100 mL)
-
Sodium borohydride (2.7 g, 71.3 mmol)
-
-
Procedure:
-
Dissolve 4-propylcyclohexanone in methanol in the reaction flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in small portions over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of 50 mL of 1 M hydrochloric acid at 0 °C.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product.
-
-
Purification: The resulting mixture of cis and trans isomers can be separated by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient. The trans isomer is generally the major product.[5]
Part B: Friedel-Crafts Alkylation of Phenol
Protocol 2: Direct Alkylation of Phenol
-
Reaction Setup: A 250 mL three-necked round-bottom flask is fitted with a mechanical stirrer, a reflux condenser, and a dropping funnel, all under a nitrogen atmosphere.
-
Reagents:
-
Phenol (5.0 g, 53.1 mmol)
-
trans-4-Propylcyclohexanol (7.5 g, 52.7 mmol)
-
Anhydrous Aluminum Chloride (AlCl₃) (7.0 g, 52.5 mmol)
-
Dichloromethane (100 mL)
-
-
Procedure:
-
Dissolve phenol in dichloromethane in the reaction flask and cool to 0 °C.
-
Slowly add anhydrous aluminum chloride in portions. The oxygen atom of phenol coordinates with the Lewis acid.[6]
-
In the dropping funnel, prepare a solution of trans-4-propylcyclohexanol in 20 mL of dichloromethane.
-
Add the alcohol solution dropwise to the reaction mixture over 1 hour.
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux for 6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 50 mL of ice-cold water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield pure this compound as a white solid.[7]
Synthetic Strategy 2: Suzuki-Miyaura Cross-Coupling
A more modern and often more efficient approach to constructing the biaryl linkage is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide.[8] For the synthesis of this compound, this typically involves the coupling of a boronic acid derivative of the propylcyclohexylbenzene moiety with a suitable phenol precursor.
Causality Behind Experimental Choices
The Suzuki-Miyaura coupling is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and generally high yields.[8] The commercial availability of key intermediates such as 4-(trans-4-propylcyclohexyl)phenylboronic acid makes this a very attractive route for research and development.[9] The choice of a protected phenol, such as 4-bromoanisole, followed by deprotection, can sometimes offer better yields and cleaner reactions than using 4-bromophenol directly, as the free hydroxyl group can sometimes interfere with the catalytic cycle.
Experimental Protocol
Protocol 3: Suzuki-Miyaura Coupling of 4-Bromoanisole and 4-(trans-4-Propylcyclohexyl)phenylboronic Acid
-
Reaction Setup: A 100 mL Schlenk flask is equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.
-
Reagents:
-
4-Bromoanisole (1.0 g, 5.35 mmol)
-
4-(trans-4-Propylcyclohexyl)phenylboronic acid (1.4 g, 5.68 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.06 g, 0.27 mmol, 5 mol%)
-
Triphenylphosphine (PPh₃) (0.28 g, 1.07 mmol, 20 mol%)
-
Potassium carbonate (K₂CO₃) (2.2 g, 16.0 mmol)
-
1,4-Dioxane (30 mL)
-
Water (10 mL)
-
-
Procedure:
-
To the Schlenk flask, add 4-bromoanisole, 4-(trans-4-propylcyclohexyl)phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer with water (2 x 30 mL) and brine (30 mL).
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude intermediate, 4-methoxy-4'-(trans-4-propylcyclohexyl)biphenyl, is purified by column chromatography on silica gel (hexane/ethyl acetate gradient).
-
Deprotection: The purified methoxy-protected intermediate is then demethylated using a standard procedure, for example, by refluxing with hydrobromic acid in acetic acid, to yield the final product, this compound. The product is then purified by recrystallization.
Data Presentation
| Parameter | Protocol 1: Reduction | Protocol 2: Alkylation | Protocol 3: Suzuki Coupling |
| Key Intermediate | trans-4-Propylcyclohexanol | - | 4-(trans-4-Propylcyclohexyl)phenylboronic acid |
| Typical Yield | 70-85% (after chromatography) | 50-65% | 75-90% (coupling step) |
| Purity | >98% (trans isomer) | >99% (after recrystallization) | >99% (after chromatography and recrystallization) |
| Reaction Time | 4 hours | 6 hours | 12 hours |
| Reaction Temperature | 0 °C to Room Temp. | Reflux | 90 °C |
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 81936-33-6[10] |
| Molecular Formula | C₁₅H₂₂O[10] |
| Molecular Weight | 218.34 g/mol [11] |
| Appearance | White crystalline solid[11] |
| Melting Point | 138 °C[11] |
Visualization of Synthetic Pathways
Caption: Friedel-Crafts Alkylation Pathway.
Caption: Suzuki-Miyaura Coupling Pathway.
Conclusion
The synthesis of this compound can be effectively achieved through either a direct Friedel-Crafts alkylation of phenol with pre-synthesized trans-4-propylcyclohexanol or via a modern Suzuki-Miyaura cross-coupling reaction. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and the specific capabilities of the laboratory. The Friedel-Crafts approach is a more traditional method that relies on careful stereocontrol during the synthesis of the alcohol intermediate. In contrast, the Suzuki-Miyaura coupling offers a more convergent and often higher-yielding route, particularly given the commercial availability of the key boronic acid intermediate. Both pathways, when executed with precision and appropriate purification techniques, can yield high-purity this compound suitable for its demanding applications in materials science and pharmaceutical development.
References
- 1. m.youtube.com [m.youtube.com]
- 2. mt.com [mt.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. 4-(trans-4-Propylcyclohexyl)phenylboronic acid [cymitquimica.com]
- 10. This compound [oakwoodchemical.com]
- 11. labproinc.com [labproinc.com]
An In-depth Technical Guide to the Molecular Structure of 4-(trans-4-Propylcyclohexyl)phenol
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
4-(trans-4-Propylcyclohexyl)phenol, identified by CAS Number 81936-33-6, is a bifunctional organic compound featuring a phenol group attached to a propyl-substituted cyclohexane ring.[1][2][3] Its unique molecular architecture, characterized by a rigid aliphatic ring and an aromatic, polar head, makes it a molecule of significant interest in both materials science and medicinal chemistry. Primarily, it serves as a critical intermediate in the synthesis of liquid crystal materials, where its specific stereochemistry and shape are paramount for creating the mesogenic properties required for modern display technologies.[1][4] Furthermore, its nature as a substituted phenol makes it a valuable building block in the synthesis of complex pharmaceutical compounds and other advanced organic materials.[5][6]
This guide provides an in-depth examination of the molecular structure of this compound. It moves beyond basic identification to offer a detailed analysis of its physicochemical properties, stereochemistry, and the advanced analytical techniques required for its comprehensive characterization. The protocols and insights presented herein are designed to equip researchers and developers with the authoritative knowledge needed to effectively synthesize, analyze, and utilize this versatile chemical intermediate.
Section 1: Molecular Identity and Physicochemical Properties
The compound's identity is unequivocally established by its molecular formula, C15H22O, and a molecular weight of approximately 218.33 g/mol .[2][3] It typically appears as a white to light yellow crystalline solid. The key to its function lies in its distinct physicochemical properties, which are a direct consequence of its molecular structure. The non-polar propylcyclohexyl tail and the polar phenolic head create an amphiphilic character that dictates its solubility and interactions.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 81936-33-6 | [1][2][3] |
| Molecular Formula | C15H22O | [2][3][7] |
| Molecular Weight | 218.33 g/mol | [2][3] |
| Appearance | White to light yellow crystalline solid | [7] |
| Melting Point | 138 °C | [3] |
| Boiling Point | 339.8 °C (at 760 mmHg) | |
| Purity (Typical) | >98.0% (GC) | |
| Water Solubility | 125 µg/L (at 20 °C) | [3] |
| Solubility | Soluble in Methanol | [3] |
| Topological Polar Surface Area | 20.23 Ų | [2] |
| LogP (Predicted) | 4.4661 | [2] |
Section 2: In-Depth Structural Elucidation
A complete understanding of this compound requires a multi-faceted analytical approach to confirm its connectivity, stereochemistry, and purity.
The Criticality of trans-Stereochemistry
The spatial arrangement of the substituents on the cyclohexane ring is not trivial. The designation "trans" indicates that the phenol group and the propyl group are on opposite sides of the ring's plane. In the most stable chair conformation, this places both bulky substituents in the equatorial position, minimizing steric hindrance and resulting in a more linear, rigid molecular shape. This linearity is a fundamental requirement for the formation of the liquid crystal phases essential for display applications.[4] The cis-isomer, where both groups are on the same side, would be less stable and possess a "bent" shape, making it unsuitable for this purpose.
Distinguishing between the cis and trans isomers is a primary analytical challenge. While techniques like FT-IR have been considered, their ability to reliably differentiate the isomers is debatable.[8] Definitive identification relies on chromatographic separation coupled with spectroscopic analysis or, most definitively, Nuclear Magnetic Resonance (NMR) spectroscopy.[8]
Spectroscopic Characterization
Spectroscopic methods provide the ultimate confirmation of the molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.
-
¹H NMR: Would reveal distinct signals for the aromatic protons on the phenol ring (typically in the 6.7-7.2 ppm range), the phenolic -OH proton (a broad singlet), and a complex set of overlapping signals for the aliphatic protons of the cyclohexane and propyl groups (typically in the 0.8-2.5 ppm range). The coupling patterns of the protons on the cyclohexane ring can, with advanced analysis, confirm the trans configuration.
-
¹³C NMR: Would show characteristic signals for the aromatic carbons (115-155 ppm range) and the aliphatic carbons of the propyl and cyclohexyl groups (10-45 ppm range). The number of unique carbon signals confirms the molecule's symmetry.
-
-
Infrared (IR) Spectroscopy: An IR spectrum would show key functional group absorptions, including a broad O-H stretch for the phenol group (~3200-3600 cm⁻¹), C-H stretches for the aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-2960 cm⁻¹) portions, and C=C stretches for the aromatic ring (~1500-1600 cm⁻¹).
-
Mass Spectrometry (MS): Electron ionization MS would show a prominent molecular ion (M⁺) peak at m/z 218, confirming the molecular weight. The fragmentation pattern would provide further structural evidence, likely showing losses of the propyl group and fragmentation of the cyclohexane ring.
Section 3: Synthesis and Analytical Verification Workflows
The synthesis and subsequent quality control of this compound must be robust to ensure high purity and correct stereochemistry, which are critical for its applications.
Representative Synthesis Pathway
While multiple proprietary synthesis routes exist, a common academic approach involves the Friedel-Crafts alkylation of phenol with a suitable propylcyclohexyl precursor, followed by potential hydrogenation and isomer separation steps. The choice of catalyst (e.g., AlCl₃, H₂SO₄) and reaction conditions is critical to control regioselectivity (attachment at the para position) and minimize side reactions.
Caption: Generalized synthesis and purification workflow.
Protocol: Purity and Isomer Verification by Gas Chromatography (GC)
Rationale: Gas chromatography is the standard method for assessing the purity of volatile and thermally stable compounds like this phenol derivative. Its high resolution allows for the separation of the main product from residual starting materials, solvents, and synthesis byproducts. With an appropriate column, it can also resolve the cis and trans isomers.[8]
Methodology:
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of a suitable solvent (e.g., Methanol, Dichloromethane) to create a 1 mg/mL solution.
-
Instrument Setup:
-
GC System: Agilent 7890 or equivalent with a Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-17) is typically suitable. A length of 30 m, 0.25 mm ID, and 0.25 µm film thickness is standard.
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 10 minutes. (Note: This program is a starting point and must be optimized).
-
Detector: FID at 300 °C.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. The retention times for the cis and trans isomers should be determined using reference standards if available.
Caption: Workflow for purity analysis by Gas Chromatography.
Section 4: Applications and Broader Relevance
Central Role in Liquid Crystal Displays (LCDs)
The primary application driving the production of this compound is its use as a liquid crystal intermediate.[1] Liquid crystal mixtures used in displays are complex formulations of multiple compounds, each contributing specific properties. The rigid, rod-like structure of this molecule helps induce and stabilize the nematic liquid crystal phase, which is crucial for the light-modulating function of an LCD.[4] Its structure contributes to key performance metrics such as high clearing points, appropriate optical anisotropy, and good alignment on substrate surfaces.[1]
A Phenolic Motif in Drug Design
In the context of drug development, the phenol moiety is a well-known pharmacophore capable of critical hydrogen bonding interactions with biological targets.[9] However, phenols are often susceptible to rapid phase II metabolism (specifically glucuronidation), which can lead to poor oral bioavailability and short half-lives.[9][10]
Therefore, this compound serves as a valuable starting material or fragment for medicinal chemists. The large, lipophilic propylcyclohexyl group can be used to probe deep hydrophobic pockets in protein targets, while the phenol group provides a key interaction point. In drug design campaigns, this molecule could be a precursor to compounds where the metabolically labile phenol is replaced by a bioisostere (a group with similar physical or chemical properties) to improve the drug's pharmacokinetic profile while maintaining its desired biological activity.[10]
Section 5: Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling.
-
Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11] Operations should be carried out in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11] Avoid contact with skin and eyes.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place.[11] Some suppliers recommend storage at room temperature, while others suggest refrigerated conditions (2-8 °C) under an inert atmosphere like nitrogen to ensure long-term stability.[2][6]
-
First Aid: In case of skin contact, wash off with soap and plenty of water.[11] In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes.[11] If inhaled, move the person to fresh air.[11] Seek medical attention in all cases of significant exposure.[11]
Conclusion
This compound is more than a simple chemical intermediate; it is a precisely engineered molecule whose value is derived directly from its specific three-dimensional structure. Its rigid, linear trans-conformation is the key to its indispensable role in liquid crystal technology, while its phenolic nature makes it a relevant building block for pharmaceutical research. A thorough understanding of its structure, confirmed through rigorous analytical techniques like NMR and chromatography, is essential for any scientist or researcher aiming to harness its unique properties for the development of advanced materials and novel therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. chemscene.com [chemscene.com]
- 3. Cas 81936-33-6,this compound | lookchem [lookchem.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound, CasNo.81936-33-6 Shanghai Huici Pharmaceutical Technology Co., LTD China (Mainland) [mesford.lookchem.com]
- 7. This compound, 25G | Labscoop [labscoop.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Phenol (bio)isosteres in drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. angenechemical.com [angenechemical.com]
4-(trans-4-Propylcyclohexyl)phenol solubility data
An In-Depth Technical Guide to the Solubility of 4-(trans-4-Propylcyclohexyl)phenol
Authored by: A Senior Application Scientist
Introduction
This compound (CAS: 81936-33-6) is a molecule of significant interest in materials science and pharmaceutical development. Its rigid, non-aromatic cyclohexyl ring linked to a phenolic moiety provides a unique combination of hydrophobic and hydrophilic characteristics. This structure is instrumental in its primary applications as a critical intermediate for advanced liquid crystal materials and as a building block in the synthesis of active pharmaceutical ingredients (APIs).[1][2][3] The performance of this compound in these applications—be it achieving the desired alignment in a liquid crystal display or ensuring bioavailability in a drug formulation—is fundamentally governed by its solubility.[3][4]
This guide provides a comprehensive technical overview of the solubility of this compound. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior in various solvent systems. We will move beyond simple data reporting to explore the physicochemical principles that dictate its solubility, provide validated experimental protocols for its determination, and discuss the analytical techniques required for its precise quantification.
Physicochemical Properties: The Foundation of Solubility
A molecule's solubility is not an arbitrary value but a direct consequence of its intrinsic physicochemical properties. The interplay between the hydrophilic phenolic head and the lipophilic propylcyclohexyl tail in this compound dictates its interactions with different solvents.
The substantial hydrophobic character imparted by the propylcyclohexyl substituent is the primary reason for its extremely limited water solubility.[5] Conversely, this lipophilic nature enhances its solubility in non-polar and weakly polar organic solvents.[5] The phenolic hydroxyl group, capable of acting as a hydrogen bond donor, provides a site for interaction with polar protic solvents.[5][6]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 81936-33-6 | [7][8] |
| Molecular Formula | C₁₅H₂₂O | [5][7] |
| Molecular Weight | 218.33 g/mol | [5][7] |
| Appearance | White to light yellow crystalline powder/solid | [7][8][9][10] |
| Melting Point | 138 °C | [7][8][9] |
| Water Solubility | 125 µg/L (at 20 °C) | [5][7][9] |
| logP (o/w) | 4.46 - 5.56 | [5][6][9] |
| pKa (Predicted) | 10.21 ± 0.30 | [7][9] |
| Topological Polar Surface Area (TPSA) | 20.23 Ų | [6] |
Solubility Profile
The amphiphilic nature of this compound results in a distinct solubility profile across aqueous and organic media.
Aqueous Solubility
As indicated by its high LogP value and confirmed by experimental data, the compound is practically insoluble in water.[5][6][9] The reported solubility of 125 µg/L at 20 °C underscores the dominance of its large, non-polar structure, which cannot be sufficiently overcome by the hydrogen bonding potential of the single hydroxyl group to disrupt the strong cohesive forces of water.[5][7][9]
Organic Solvent Solubility
The compound exhibits significantly better solubility in organic solvents, a critical attribute for its role in synthesis and formulation.[1][2][5] The dissolution process in these media is driven by favorable van der Waals interactions between the solvent and the propylcyclohexyl and phenyl moieties of the molecule.
Table 2: Qualitative Solubility in Common Organic Solvents
| Solvent | Polarity Class | Solubility | Rationale / Reference |
| Methanol | Polar Protic | Soluble | Capable of hydrogen bonding with the phenolic group.[7][9] |
| Ethanol | Polar Protic | Good | Similar to methanol, provides favorable hydrogen bonding interactions.[5] |
| Dichloromethane | Polar Aprotic | Good | Dipole-dipole interactions and dispersion forces are effective.[5] |
| Chloroform | Polar Aprotic | Good | Acts as a weak hydrogen bond donor, interacting with the phenol oxygen.[5] |
| Toluene | Non-polar | Good | Strong dispersion forces (π-stacking) with the phenyl ring.[5] |
Causality: The "like dissolves like" principle is clearly demonstrated here. The large, non-polar segment of the molecule finds favorable interactions with non-polar (Toluene) and weakly polar (Dichloromethane, Chloroform) solvents. Polar protic solvents like methanol and ethanol can additionally engage in hydrogen bonding with the phenolic -OH group, further enhancing solubility.[5][7]
Experimental Protocol: Solubility Determination via Shake-Flask Method
To ensure trustworthy and reproducible solubility data, a rigorously controlled experimental protocol is essential. The isothermal shake-flask method is the gold standard for determining the solubility of crystalline compounds.[11][12] It is a self-validating system because the continued presence of undissolved solid at the end of the experiment confirms that a saturated solution (thermodynamic equilibrium) has been achieved.
Principle
A surplus of the solid compound is agitated in the solvent of interest at a constant temperature for a duration sufficient to reach equilibrium. At this point, the concentration of the solute in the liquid phase is, by definition, its solubility under those conditions. The solid and liquid phases are then separated, and the concentration of the solute in the clear supernatant is quantified using a suitable analytical method.
Step-by-Step Methodology
-
Preparation : Add an excess amount of this compound (e.g., 5-10 mg) to a known volume of the selected solvent (e.g., 5 mL) in a series of glass vials. The excess is critical to ensure saturation.
-
Equilibration : Seal the vials tightly and place them in an isothermal shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the vials at a constant speed for a predetermined period (e.g., 24-72 hours). A preliminary kinetic study is advised to determine the time required to reach equilibrium.
-
Phase Separation : After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled bath for at least 24 hours to allow for complete sedimentation of the excess solid. This step is crucial to avoid contamination of the supernatant.
-
Sampling : Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible, chemically inert filter (e.g., 0.22 µm PTFE) into a clean vial. This removes any suspended microcrystals.
-
Dilution : Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.
-
Quantification : Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV, GC-MS) to determine the concentration.
-
Calculation : Calculate the original solubility by multiplying the measured concentration by the dilution factor.
Workflow Diagram: Shake-Flask Solubility Determination
Caption: Workflow for the isothermal shake-flask solubility method.
Quantitative Analysis Techniques
The choice of analytical method for quantifying the dissolved this compound is critical for accuracy. The selection depends on factors like required sensitivity, sample matrix complexity, and available instrumentation.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a robust and widely used technique for quantifying phenolic compounds.[13][14]
-
Principle : The sample is injected into a high-pressure stream of liquid (mobile phase) that passes through a column packed with a stationary phase. The compound separates from other components based on its affinity for the two phases and is detected and quantified by a UV detector as it elutes.
-
Typical Method Parameters :
-
Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid for peak shape improvement).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at ~275 nm (the absorbance maximum for the phenol chromophore).
-
Quantification : Based on a calibration curve generated from standards of known concentration.
-
Gas Chromatography (GC)
GC, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), is another powerful technique, particularly for volatile or semi-volatile compounds.[15]
-
Principle : The sample is vaporized and carried by an inert gas (mobile phase) through a capillary column. Separation occurs based on the compound's boiling point and interactions with the column's stationary phase.
-
Considerations : Due to the relatively high melting point and the presence of a polar hydroxyl group, derivatization (e.g., silylation) may be required to improve volatility and peak shape.[15][16]
Logical Flow for Method Selection
Caption: Decision tree for selecting an appropriate analytical method.
Conclusion
The solubility of this compound is a defining characteristic that underpins its utility in high-technology applications. Its pronounced lipophilicity and near-insolubility in water are direct results of its molecular architecture. A thorough understanding of its behavior in various organic solvents, combined with rigorous experimental determination using standardized methods like the shake-flask protocol, is essential for its effective application in research and development. The selection of a suitable, validated analytical technique for quantification ensures the generation of reliable and accurate solubility data, which is indispensable for formulating advanced materials and developing novel pharmaceutical products.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Buy this compound | 81936-33-6 [smolecule.com]
- 6. chemscene.com [chemscene.com]
- 7. Cas 81936-33-6,this compound | lookchem [lookchem.com]
- 8. labproinc.com [labproinc.com]
- 9. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. This compound, 25G | Labscoop [labscoop.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. epa.gov [epa.gov]
- 16. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Melting Point of 4-(trans-4-Propylcyclohexyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the melting point of 4-(trans-4-Propylcyclohexyl)phenol (CAS No. 81936-33-6), a critical physicochemical parameter that dictates its application in advanced materials and chemical synthesis. As a key intermediate in the manufacturing of liquid crystals and a potential building block in pharmaceutical development, a thorough understanding of its thermal behavior is paramount.[1][2] This document synthesizes reported data, explores the underlying molecular structure-property relationships, presents a rigorous experimental protocol for its determination via Differential Scanning Calorimetry (DSC), and discusses the practical implications of this property in its primary applications.
Introduction and Physicochemical Profile
This compound is an organic compound characterized by a phenol group linked to a propyl-substituted cyclohexane ring in a trans configuration.[3] This specific stereochemistry and molecular architecture are fundamental to its utility, particularly as a precursor for liquid crystal monomers where molecular shape and rigidity are defining characteristics.[1][2] Its melting point is not merely a data point but a critical indicator of purity, crystal lattice stability, and the lower boundary of its thermal operating window in material applications.
The compound presents as a white to light yellow crystalline powder at ambient temperatures.[3][4][5] A summary of its key physicochemical properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 81936-33-6 | [3][6][7] |
| Molecular Formula | C₁₅H₂₂O | [3][6][8] |
| Molecular Weight | 218.33 g/mol | [3][6][8] |
| Appearance | White to light yellow crystalline powder | [3][4][5] |
| Boiling Point | ~339.8 °C at 760 mmHg | [4][6] |
| Solubility | Soluble in Methanol; Low water solubility (125 µg/L at 20°C) | [4][6] |
In-Depth Analysis of the Melting Point
The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid phase to the disordered liquid phase. This transition is highly sensitive to molecular structure and the strength of intermolecular forces.
Reported Melting Point Values
Multiple sources report the melting point of this compound, with strong agreement on a value around 138°C. The slight variations observed are typical and can be attributed to differences in sample purity and the specific analytical technique employed.
Table 2: Reported Melting Point Data
| Melting Point (°C) | Purity | Source(s) |
| 138°C (lit.) | Not specified | [4][6] |
| 138 | Min. 98.0% (GC) | [7] |
| 136.0-142.0°C | Not specified | [3] |
The relatively narrow range reported in the literature signifies a compound that can be synthesized to a high degree of crystalline purity.[3]
The Structural Basis for a High Melting Point
The melting point of 138°C is significantly higher than that of simpler related structures, such as 4-propylphenol (Melting Point: 21-22°C).[9] This substantial difference is a direct consequence of the molecule's unique architecture, which enhances the stability of its crystal lattice through efficient packing and strong intermolecular interactions.
-
Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. This allows for the formation of strong, directional hydrogen bonding networks between molecules in the solid state, requiring significant thermal energy to disrupt.
-
Rigidity and Shape: The molecule possesses a rigid core composed of the benzene and cyclohexane rings. The trans configuration of the substituents on the cyclohexane ring results in a relatively linear and planar molecular shape. This geometry is crucial as it allows molecules to pack closely and efficiently into a stable crystal lattice, maximizing intermolecular contact points.
-
Van der Waals Forces: The large, nonpolar surface area of the propylcyclohexyl moiety contributes significant Van der Waals forces, further stabilizing the solid-state structure.
The interplay of these factors creates a thermodynamically stable crystal that requires a high temperature to transition into the liquid phase.
Figure 1: Key structural features influencing the melting point.
Authoritative Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
To ensure accuracy and reproducibility, Differential Scanning Calorimetry (DSC) is the preferred method for determining the melting point. This protocol provides a self-validating system through rigorous calibration and standardized procedures.
Principle
DSC measures the heat flow into or out of a sample relative to an inert reference as a function of temperature. The melting of a crystalline solid is an endothermic process, which is detected as a distinct peak on the DSC thermogram. The temperature at the peak of this endotherm is taken as the melting point.
Step-by-Step Experimental Protocol
-
Instrument Calibration:
-
Prior to sample analysis, calibrate the DSC instrument for temperature and enthalpy using high-purity, certified reference materials (e.g., Indium, Tin).
-
The calibration should span the expected melting range of the sample (138°C). A two-point calibration using Indium (mp 156.6°C) and Tin (mp 231.9°C) is recommended.
-
Verify the calibration by running a quality control standard (e.g., Anthraquinone, mp 284-286°C) to ensure accuracy.[10]
-
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the this compound sample into a standard aluminum DSC pan. The sample should be in its original crystalline powder form.
-
Hermetically seal the pan using a sample press. This prevents any loss of material through sublimation.
-
Prepare an identical, empty sealed pan to serve as the reference.
-
-
DSC Analysis:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the cell with an inert gas, typically high-purity nitrogen, at a constant flow rate of 50 mL/min.
-
Execute the following temperature program:
-
a. Equilibrate: Hold at 25°C for 2 minutes to ensure thermal stability.
-
b. Ramp: Increase the temperature at a linear rate of 10°C/min up to 180°C. This rate provides a good balance between resolution and sensitivity.
-
-
-
Data Analysis and Interpretation:
-
Record the heat flow as a function of temperature.
-
The melting transition will appear as an endothermic peak.
-
Determine the peak temperature of the endotherm. This value is reported as the melting point. The analysis software will also calculate the onset temperature and the enthalpy of fusion (ΔHfus).
-
Trustworthiness Check: A sharp, symmetric peak is indicative of a high-purity sample. The presence of impurities typically results in a broadened peak and a depressed melting temperature.
-
Figure 2: Standard workflow for melting point determination via DSC.
Significance in Core Applications
A precise and reliable melting point value is critical for quality control and application development.
-
Liquid Crystal Displays (LCDs): this compound is a foundational building block for liquid crystal molecules.[1][2] The melting point of the final liquid crystal mixture defines the lower limit of its operational temperature range. For materials used in demanding applications (e.g., automotive displays), a high and stable melting point for its intermediates is essential for ensuring the final product's thermal stability and performance.[2]
-
Pharmaceutical and Chemical Synthesis: In drug development and advanced organic synthesis, the melting point serves as a primary criterion for identity and purity assessment.[1] A sharp melting point at the expected temperature confirms the successful synthesis and purification of the target compound. Any deviation can indicate the presence of impurities or an incorrect isomer, which is unacceptable in a pharmaceutical context.
-
Material Science: As an intermediate for polymers or other advanced materials, the thermal stability indicated by its high melting point is a key advantage.[2][3] It suggests the material can withstand higher processing temperatures without degradation, expanding its potential applications.
Conclusion
The melting point of this compound, authoritatively determined to be approximately 138°C, is a direct reflection of its highly ordered and stable crystalline structure. This stability arises from a combination of strong hydrogen bonding, efficient molecular packing enabled by its rigid trans-isomeric form, and significant Van der Waals forces. The rigorous determination of this value using calibrated DSC is a non-negotiable step in the quality control process for its use in high-performance applications, from liquid crystal displays to pharmaceutical synthesis. This guide provides the foundational knowledge and practical methodology required by scientists and researchers to confidently utilize this important chemical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Buy this compound | 81936-33-6 [smolecule.com]
- 4. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. This compound, 25G | Labscoop [labscoop.com]
- 6. Cas 81936-33-6,this compound | lookchem [lookchem.com]
- 7. labproinc.com [labproinc.com]
- 8. chemscene.com [chemscene.com]
- 9. 4-propyl phenol, 645-56-7 [thegoodscentscompany.com]
- 10. 融点スタンダード283~286°C analytical standard | Sigma-Aldrich [sigmaaldrich.com]
A Comprehensive Technical Guide to the Boiling Point of 4-(trans-4-Propylcyclohexyl)phenol
This guide provides an in-depth analysis of the boiling point of 4-(trans-4-propylcyclohexyl)phenol (CAS No. 81936-33-6), a crucial intermediate in the synthesis of advanced materials, particularly liquid crystals.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the physicochemical properties of this compound for process optimization, material characterization, and quality control.
Introduction: The Significance of this compound
This compound is an organic compound characterized by a phenol group attached to a trans-propylcyclohexyl ring.[4] Its specific molecular architecture imparts desirable characteristics for the formulation of liquid crystal displays (LCDs), where it contributes to enhanced alignment quality and optical uniformity.[2][3] Beyond its primary role in display technologies, this compound also serves as a versatile intermediate in advanced organic synthesis and has applications in the development of specialty polymers and potentially in pharmaceutical pathways.[5][6][7]
Accurate knowledge of the physical properties of this compound, especially its boiling point, is paramount. The boiling point is a fundamental thermodynamic property that dictates the conditions for purification via distillation, influences reaction kinetics at elevated temperatures, and provides insight into the compound's thermal stability and the strength of its intermolecular forces.
Physicochemical Properties and the Boiling Point
The molecular structure of this compound, with its combination of a rigid phenolic ring and a flexible cyclohexyl moiety, gives rise to its unique material properties. A summary of its key physicochemical data is presented below.
| Property | Value | Source |
| CAS Number | 81936-33-6 | [1][4] |
| Molecular Formula | C₁₅H₂₂O | [1][4] |
| Molecular Weight | 218.33 g/mol | [1][4] |
| Boiling Point | 339.8 °C at 760 mmHg (Predicted) | [1][2] |
| Melting Point | 138 °C | [1][2][6] |
| Density | 0.978 g/cm³ | [1] |
| Appearance | White to light yellow crystalline powder | [1][2] |
| Solubility | Soluble in Methanol | [1] |
The reported boiling point of 339.8 °C at standard atmospheric pressure is a critical parameter for its handling and purification.[1][2] It is important to note that this value is often listed as "predicted," which underscores the necessity of robust experimental verification for applications requiring high purity.
Factors Influencing the Boiling Point
The relatively high boiling point of this compound is a direct consequence of its molecular structure and the resulting intermolecular forces.
-
Hydrogen Bonding: The presence of the hydroxyl (-OH) group on the phenol ring allows for strong hydrogen bonding between molecules. This is a significant factor contributing to the elevated boiling point, as substantial thermal energy is required to overcome these interactions.
-
Van der Waals Forces: The molecule's considerable size and surface area, owing to the propylcyclohexyl group, lead to significant London dispersion forces.
-
Molecular Weight: With a molecular weight of 218.33 g/mol , the compound has a substantial mass, which also contributes to a higher boiling point compared to smaller molecules.[1][4]
-
Purity: The presence of impurities can either elevate or depress the boiling point, depending on their nature and volatility. For a crystalline solid like this, impurities typically disrupt the crystal lattice and can lead to a broadened boiling range. Given its application in high-performance liquid crystals, achieving high purity (often ≥99%) is crucial.[3]
References
- 1. Cas 81936-33-6,this compound | lookchem [lookchem.com]
- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. labproinc.com [labproinc.com]
- 7. Publications on Liquid Crystals — Research Group in Physical Properties of the Materials. GRPFM — UPC. Universitat Politècnica de Catalunya [grpfm.upc.edu]
An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-(trans-4-Propylcyclohexyl)phenol
This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 4-(trans-4-Propylcyclohexyl)phenol, a molecule of interest in materials science, particularly in the field of liquid crystals. This document is intended for researchers, scientists, and professionals in drug development and related fields who utilize NMR spectroscopy for structural elucidation and chemical analysis. We will delve into the theoretical prediction of the spectrum, the experimental protocol for its acquisition, and a detailed interpretation of its features, which unequivocally confirm the compound's structure and stereochemistry.
Introduction: The Structural Significance of this compound
This compound (MW: 218.33 g/mol , CAS: 81936-33-6) possesses a rigid cyclohexyl core linked to a phenolic group, with a flexible propyl chain.[1] This combination of rigid and flexible moieties is a common structural motif in liquid crystal design. The trans stereochemistry of the 1,4-disubstituted cyclohexane ring is critical for inducing and maintaining the desired mesophases. ¹H NMR spectroscopy is an indispensable tool for verifying this stereochemistry, as the spatial arrangement of protons on the cyclohexane ring gives rise to a highly characteristic set of signals and coupling constants.
This guide will systematically deconstruct the ¹H NMR spectrum, demonstrating how each signal corresponds to a specific set of protons and how their interactions provide a complete three-dimensional picture of the molecule.
Below is the chemical structure of this compound with key protons labeled for the forthcoming spectral analysis.
References
A Spectroscopic Guide to 4-(trans-4-Propylcyclohexyl)phenol: Elucidating Molecular Structure for Advanced Applications
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 4-(trans-4-Propylcyclohexyl)phenol (CAS No. 81936-33-6), a key intermediate in the synthesis of liquid crystals and pharmaceuticals.[1] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of its ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data. By explaining the causality behind experimental choices and providing detailed protocols, this guide serves as a self-validating system for the structural elucidation and quality control of this versatile compound.
Introduction: The Significance of this compound
This compound is a bifunctional organic molecule that possesses both a rigid cyclohexyl ring and a polar phenol group. This unique structural arrangement imparts desirable properties for its primary applications. In the realm of material science, it is a crucial building block for liquid crystal displays (LCDs), where the trans-configuration of the propylcyclohexyl group contributes to the necessary molecular alignment and stability of the liquid crystalline phase.[1][2] In the pharmaceutical industry, the phenolic moiety serves as a versatile handle for the synthesis of more complex bioactive molecules.[1]
The precise characterization of its molecular structure is paramount to ensure the desired performance and purity in these high-technology applications. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule. This guide will delve into the interpretation of the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data of this compound, offering a robust framework for its identification and analysis.
Molecular Structure:
Caption: 2D representation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For a molecule with distinct aliphatic and aromatic regions like this compound, NMR provides unambiguous evidence of its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound reveals the number of different types of protons and their neighboring environments. The trans-stereochemistry of the 1,4-disubstituted cyclohexane ring is a key feature that can be confirmed by the chemical shifts and coupling patterns of the cyclohexyl protons.
Expected ¹H NMR Data (Predicted):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.10 | d | 2H | Ar-H (ortho to cyclohexyl) |
| ~6.75 | d | 2H | Ar-H (ortho to -OH) |
| ~4.80 | s | 1H | Ar-OH |
| ~2.40 | tt | 1H | Cyclohexyl CH-Ar |
| ~1.85 | m | 4H | Cyclohexyl CH₂ (equatorial) |
| ~1.40 | m | 4H | Cyclohexyl CH₂ (axial) |
| ~1.25 | m | 1H | Propyl CH |
| ~0.90 | t | 3H | Propyl CH₃ |
| ~1.30 | m | 2H | Propyl CH₂ |
| ~0.85 | m | 2H | Propyl CH₂ |
Causality in Spectral Interpretation:
-
Aromatic Protons: The downfield chemical shifts of the aromatic protons (~6.7-7.1 ppm) are due to the deshielding effect of the benzene ring current. The characteristic doublet of doublets (or two distinct doublets) arises from the ortho- and meta-coupling of the protons on the para-substituted ring.
-
Phenolic Proton: The phenolic proton signal is typically a broad singlet and its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.
-
Cyclohexyl Protons: The complexity of the cyclohexyl region is a hallmark of this structure. The trans-diaxial relationship of the protons on the cyclohexane ring leads to larger coupling constants, which can be observed with high-resolution NMR. The methine proton attached to the aromatic ring is shifted downfield due to the deshielding effect of the phenyl group.
-
Propyl Protons: The propyl group protons exhibit typical aliphatic chemical shifts and coupling patterns (a triplet for the methyl group and multiplets for the methylene groups).
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: The data should be acquired on a 400 MHz or higher field NMR spectrometer to ensure adequate resolution of the complex multiplets in the cyclohexyl region.
-
Acquisition Parameters:
-
Set the spectral width to cover the range of 0-10 ppm.
-
Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
Use a relaxation delay of at least 2 seconds to ensure quantitative integration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Expected ¹³C NMR Data (Predicted):
| Chemical Shift (δ) ppm | Assignment |
| ~154 | C-OH (aromatic) |
| ~135 | C-Cyclohexyl (aromatic) |
| ~128 | CH (aromatic) |
| ~115 | CH (aromatic) |
| ~44 | CH-Ar (cyclohexyl) |
| ~35 | CH₂ (cyclohexyl) |
| ~34 | CH (propyl) |
| ~30 | CH₂ (cyclohexyl) |
| ~20 | CH₂ (propyl) |
| ~14 | CH₃ (propyl) |
Causality in Spectral Interpretation:
-
Aromatic Carbons: The aromatic carbons resonate in the downfield region (110-160 ppm). The carbon attached to the electron-donating hydroxyl group is shielded and appears at a higher field compared to the carbon attached to the cyclohexyl group.
-
Aliphatic Carbons: The cyclohexyl and propyl carbons appear in the upfield region (10-50 ppm). The chemical shifts can be used to distinguish between the different methylene and methine carbons in the aliphatic portion of the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: The experiment is performed on the same NMR spectrometer.
-
Acquisition Parameters:
-
A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum to a series of singlets.
-
A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
A spectral width of 0-200 ppm is appropriate.
-
-
Data Processing:
-
Processing steps are similar to those for ¹H NMR.
-
The chemical shift is referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
Expected FT-IR Data:
| Wavenumber (cm⁻¹) | Vibration |
| 3600-3200 (broad) | O-H stretch (hydrogen-bonded) |
| 3100-3000 | C-H stretch (aromatic) |
| 2950-2850 | C-H stretch (aliphatic) |
| 1610, 1500 | C=C stretch (aromatic ring) |
| 1230 | C-O stretch (phenol) |
| 820 | C-H out-of-plane bend (para-disubstituted) |
Causality in Spectral Interpretation:
-
O-H Stretch: The broad absorption band in the 3600-3200 cm⁻¹ region is a characteristic signature of the hydrogen-bonded hydroxyl group of the phenol.
-
C-H Stretches: The absorptions just above 3000 cm⁻¹ are indicative of the C-H bonds in the aromatic ring, while the strong absorptions below 3000 cm⁻¹ correspond to the C-H bonds of the cyclohexyl and propyl groups.
-
Aromatic Ring Vibrations: The sharp peaks around 1610 and 1500 cm⁻¹ are due to the carbon-carbon double bond stretching vibrations within the benzene ring.
-
C-O Stretch: The strong absorption around 1230 cm⁻¹ is characteristic of the C-O stretching vibration in a phenol.
-
Substitution Pattern: The out-of-plane C-H bending vibration around 820 cm⁻¹ is a key indicator of the 1,4- (para) disubstitution pattern of the benzene ring.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The spectrum is typically collected over the range of 4000-400 cm⁻¹.
-
-
Data Analysis: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.
Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to confirm the molecular formula and deduce structural features.
Expected Mass Spectrometry Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 218.1671 (corresponding to the molecular formula C₁₅H₂₂O). The presence of a strong molecular ion peak is expected.
-
Key Fragmentation Ions:
-
Loss of propyl group: [M - C₃H₇]⁺ at m/z = 175. This is a likely fragmentation due to the cleavage of the bond between the cyclohexyl ring and the propyl group.
-
Loss of cyclohexyl group: [M - C₆H₁₁]⁺ at m/z = 135.
-
Benzylic cleavage: A prominent peak at m/z = 107, corresponding to the hydroxytropylium ion, is a characteristic fragmentation for alkylphenols.
-
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments and a characteristic mass spectrum.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to support the proposed structure.
Workflow for Structural Confirmation:
Caption: Workflow for structural elucidation using combined spectroscopic data.
Conclusion
The combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the unambiguous structural characterization of this compound. Each technique offers a unique and complementary piece of the structural puzzle, from the connectivity of the carbon-hydrogen framework to the identification of key functional groups and the confirmation of the molecular weight. The detailed analysis and protocols presented in this guide serve as a reliable reference for researchers and professionals, ensuring the quality and integrity of this important chemical intermediate in its diverse applications.
References
An In-depth Technical Guide to 4-(trans-4-Propylcyclohexyl)phenol: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the theoretical and practical aspects of 4-(trans-4-propylcyclohexyl)phenol, a key intermediate in the fields of materials science and organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the core properties, synthetic considerations, and significant applications of this versatile compound.
Molecular Architecture and Physicochemical Profile
This compound, identified by its CAS number 81936-33-6, is an organic compound with the molecular formula C₁₅H₂₂O.[1] Its structure is characterized by a phenol group attached to a propyl-substituted cyclohexane ring in a para position.[1] The trans configuration of the propyl and phenyl groups on the cyclohexane ring is a critical feature that dictates its molecular shape and subsequent properties, particularly its utility in liquid crystal applications.[2] This specific stereochemistry imparts a linear and rigid molecular structure, which is essential for creating the mesogenic phases required in liquid crystal displays.[2]
The molecule's amphiphilic nature, arising from the hydrophilic phenolic hydroxyl group and the hydrophobic propylcyclohexyl substituent, governs its solubility and potential applications in material science, such as in the formation of surfactants or self-assembling materials.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 81936-33-6 | [1] |
| Molecular Formula | C₁₅H₂₂O | [1][3] |
| Molecular Weight | 218.33 g/mol | [1][3] |
| Appearance | White to light yellow crystalline powder | [4][5] |
| Melting Point | 138 °C (lit.) | [3][4][6] |
| Boiling Point | 339.8 °C at 760 mmHg | [4] |
| Density | 0.978 g/cm³ | [4] |
| Flash Point | 176.7 °C | [4] |
| Water Solubility | 125 µg/L at 20°C | [1][4] |
| Purity | Typically >98.0% (GC), with high-purity grades (≥99.60%) available | [5][7] |
Core Applications and Industrial Significance
The primary and most well-established application of this compound is as a crucial intermediate in the synthesis of liquid crystals.[2][8] Its unique molecular structure is indispensable for creating advanced materials that enhance the alignment quality and optical uniformity of liquid crystal layers in displays.[8] The rod-like shape of the molecule contributes to the formation of the nematic phases that are fundamental to the operation of modern LCDs.[2][9]
Beyond its role in display technologies, this compound is a valuable building block in several other areas:
-
Advanced Material Synthesis : It serves as a monomer or a key component in the development of novel polymers and other materials with tailored thermal and mechanical properties.[1][8]
-
Organic Synthesis : Its well-defined structure and reactive phenolic group make it a versatile intermediate for the synthesis of more complex molecules.[1]
-
Pharmaceutical Research : The phenol and cyclohexane moieties are common pharmacophores, suggesting its potential as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[7] However, it is also noted that the phenolic group raises the possibility of endocrine-disrupting properties, a factor that warrants consideration in toxicological assessments.[1]
References
- 1. Buy this compound | 81936-33-6 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. echemi.com [echemi.com]
- 4. Cas 81936-33-6,this compound | lookchem [lookchem.com]
- 5. This compound, 25G | Labscoop [labscoop.com]
- 6. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
The Lynchpin of Modern Displays: An In-depth Technical Guide to 4-(trans-4-Propylcyclohexyl)phenol
Abstract
This technical guide provides a comprehensive overview of 4-(trans-4-Propylcyclohexyl)phenol, a critical intermediate in the synthesis of high-performance liquid crystals. We delve into the historical context of its discovery, tracing the evolution of liquid crystal chemistry that led to the engineering of this specific molecular scaffold. The document elucidates the structure-property relationships that render this compound indispensable for advanced display technologies, detailing its role in achieving superior alignment, thermal stability, and electro-optical performance. A detailed synthesis protocol, physicochemical properties, and spectroscopic data are presented for researchers, scientists, and drug development professionals.
Introduction: The Unseen Architect of Our Visual World
In the vast landscape of materials science, few compounds have had as profound an impact on our daily lives as those that constitute liquid crystal displays (LCDs). At the heart of these vibrant, high-resolution screens lies a class of meticulously designed organic molecules. Among them, this compound stands out as a foundational building block, a key intermediate whose unique molecular architecture is pivotal for the production of advanced liquid crystal materials.[1][2] Its significance extends beyond display technology, finding applications in advanced material synthesis and as a versatile intermediate in organic and pharmaceutical synthesis.[3][4]
This guide will illuminate the discovery and history of this crucial compound, providing a deep dive into its synthesis, properties, and the scientific rationale behind its molecular design. For the researcher and developer, this document aims to be an authoritative resource, bridging fundamental chemistry with practical application.
A Historical Perspective: The Quest for Stable, Room-Temperature Liquid Crystals
The journey to this compound is intrinsically linked to the broader history of liquid crystal research. The discovery of liquid crystals is credited to the Austrian botanist Friedrich Reinitzer in 1888, with the term "liquid crystal" later coined by the German physicist Otto Lehmann.[5] However, it was the pioneering work of chemists like Daniel Vorländer in the early 20th century that established the fundamental principle of "molecular geometry" in designing molecules that exhibit liquid crystalline phases.[6][7] Vorländer systematically synthesized and characterized a vast number of liquid crystalline compounds, laying the groundwork for future innovations.[8]
The mid-20th century saw a surge in interest in the practical applications of liquid crystals. A significant breakthrough came from the research group of George William Gray in the United Kingdom. Gray's systematic study of the relationship between molecular structure and liquid crystal properties was instrumental in the development of stable and functional liquid crystal materials.[1][2] His 1962 book, "Molecular Structure and the Properties of Liquid Crystals," became a foundational text in the field.[1]
A pivotal moment in the history of LCDs was the development of cyanobiphenyls by Gray's team in 1973, which for the first time enabled stable nematic phases at room temperature, a prerequisite for practical displays.[2][9] This discovery paved the way for the widespread adoption of LCD technology.
The introduction of the trans-1,4-disubstituted cyclohexane ring into liquid crystal structures, as explored in the seminal 1979 paper by Gray and McDonnell, marked another significant advancement.[10][11] This innovation was driven by the need for materials with low birefringence and viscosity, crucial for improving the performance of twisted nematic displays.[11] The replacement of a benzene ring with a saturated cyclohexane ring offered a means to fine-tune these properties. It is within this context that this compound emerged as a key synthetic intermediate. Its structure, combining a rigid phenyl group with a flexible propylcyclohexyl tail, provides the ideal balance of properties for creating advanced liquid crystal mixtures with enhanced thermal stability and optimal viscosity.[2]
The Molecular Blueprint: Structure-Property Relationships
The efficacy of this compound as a liquid crystal precursor is a direct consequence of its specific molecular architecture. The key features and their influence on the macroscopic properties of liquid crystals are outlined below:
-
The trans-Cyclohexyl Ring: The presence of the trans-1,4-disubstituted cyclohexane ring is a cornerstone of this molecule's utility. Unlike a planar phenyl ring, the cyclohexane ring is puckered and has a degree of conformational flexibility. This non-planar structure disrupts the close packing of the molecules in the solid state, which can lead to lower melting points and broader liquid crystal temperature ranges.[11] Furthermore, the saturated nature of the cyclohexane ring contributes to a lower birefringence (optical anisotropy) in the resulting liquid crystal materials, a desirable trait for many display applications.[12] The affinity between the cyclohexyl group and other molecules can also influence the surface anchoring of the liquid crystal, a critical factor in device fabrication.[13]
-
The Propyl Tail: The n-propyl group provides the necessary flexibility to the molecule. The length and nature of the alkyl chain are critical in determining the melting point and the type of liquid crystalline phase (nematic, smectic, etc.). The propyl group in this instance helps to maintain the desired nematic phase over a broad temperature range.
-
The Phenolic Group: The hydroxyl group on the phenyl ring is a versatile chemical handle. It allows for the straightforward synthesis of a wide variety of liquid crystal molecules through esterification or etherification reactions. This reactive site is fundamental to its role as an intermediate. The polarity of the phenol group also influences the dielectric anisotropy of the final liquid crystal product.
-
The trans Stereochemistry: The trans configuration of the substituents on the cyclohexane ring is crucial. It ensures a linear, rod-like molecular shape, which is a prerequisite for the formation of calamitic (rod-like) liquid crystal phases. The cis isomer, with its bent shape, would disrupt the long-range orientational order necessary for liquid crystallinity.
The interplay of these structural elements results in a molecule that is a perfect building block for creating liquid crystals with a tailored set of properties for high-performance displays.
Synthesis of this compound: A Representative Protocol
The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. While numerous proprietary methods exist, a general and illustrative synthetic pathway is outlined below. This protocol is based on established organometallic and hydrogenation techniques.
Diagram of the Synthetic Workflow:
A representative synthetic workflow.
Step-by-Step Methodology:
-
Protection of the Phenolic Hydroxyl Group: The synthesis typically begins with the protection of the hydroxyl group of 4-bromophenol to prevent it from interfering with subsequent organometallic reactions. A common protecting group is the benzyl ether, formed by reacting 4-bromophenol with benzyl bromide in the presence of a base like potassium carbonate.
-
Grignard Reagent Formation: The resulting protected 4-bromophenol is then converted into a Grignard reagent by reacting it with magnesium turnings in an anhydrous ether solvent such as tetrahydrofuran (THF).
-
Coupling with 4-Propylcyclohexanone: The Grignard reagent is then reacted with 4-propylcyclohexanone in a nucleophilic addition reaction to form a tertiary alcohol.
-
Dehydration: The tertiary alcohol is subsequently dehydrated under acidic conditions to yield a cyclohexene derivative.
-
Catalytic Hydrogenation: The double bond in the cyclohexene ring and the benzyl protecting group are typically removed simultaneously via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. This step also reduces the cyclohexene to a cyclohexane ring, resulting in a mixture of cis and trans isomers of 4-(4-propylcyclohexyl)phenol.
-
Isomerization and Separation: To obtain the desired trans isomer, the mixture is often subjected to isomerization conditions, for example, by heating with a strong base, to enrich the thermodynamically more stable trans isomer. The final separation of the trans isomer from the residual cis isomer can be achieved by fractional crystallization or chromatography.
Self-Validation and Quality Control:
Throughout the synthesis, it is crucial to monitor the progress of each reaction and the purity of the intermediates. Techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for this purpose. The final product's identity and purity, particularly the stereochemical purity (trans isomer content), must be confirmed using these analytical methods. The differentiation between cis and trans isomers can be challenging, but is often achievable using high-resolution GC or by careful analysis of the proton and carbon NMR spectra, as the axial and equatorial protons/carbons will have distinct chemical shifts.[14]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of this compound is essential for its application in materials science and as a synthetic intermediate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 81936-33-6 | [15][16] |
| Molecular Formula | C₁₅H₂₂O | [15][16] |
| Molecular Weight | 218.33 g/mol | [15][16] |
| Appearance | White crystalline powder | [15] |
| Melting Point | 138 °C | [16] |
| Boiling Point | 339.8 °C at 760 mmHg | [15] |
| Density | 0.978 g/cm³ | [15] |
| Solubility | Soluble in methanol | [15] |
Spectroscopic Data:
While a publicly available, fully assigned high-resolution spectrum for this compound is not readily found, its expected spectroscopic features can be inferred from its structure and data from similar compounds.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the 6.5-7.5 ppm region. The protons of the cyclohexane ring will appear as a complex multiplet in the 1.0-2.5 ppm range. The propyl group will exhibit a triplet for the methyl protons and two multiplets for the methylene protons, all in the upfield region (0.8-1.8 ppm). The phenolic hydroxyl proton will give a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons (110-160 ppm), the cyclohexane carbons (25-50 ppm), and the propyl carbons (10-40 ppm). The carbon attached to the hydroxyl group will be in the downfield region of the aromatic signals.
-
FT-IR: The infrared spectrum will be characterized by a broad O-H stretching band in the region of 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretching will be observed just below 3000 cm⁻¹. The C=C stretching of the aromatic ring will be visible in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can give information about the substitution pattern of the benzene ring.[17][18]
-
Mass Spectrometry (EI): The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 218. The fragmentation pattern would likely involve the loss of the propyl group and fragmentation of the cyclohexane ring.
Diagram of Key Structural Features for Spectroscopic Correlation:
Expected ¹H NMR chemical shift regions.
Applications Beyond the Display
While the primary application of this compound is as a liquid crystal intermediate, its versatile structure lends itself to other areas of research and development:[1][3]
-
Advanced Polymers: The phenolic group can be used to incorporate the propylcyclohexyl moiety into polymer backbones, such as polyesters or polycarbonates. This can be used to modify the thermal and mechanical properties of these polymers, potentially leading to materials with enhanced durability and specific optical properties.[19]
-
Pharmaceutical Synthesis: The substituted phenol and cyclohexane motifs are present in various biologically active molecules. As such, this compound can serve as a valuable starting material or intermediate in the synthesis of novel pharmaceutical compounds.[3]
-
Organic Synthesis: In a broader sense, this compound is a useful building block in organic synthesis, providing a scaffold with a combination of aromatic and aliphatic character, along with a reactive functional group.[6]
Conclusion: A Molecule of Enduring Importance
This compound is more than just a chemical intermediate; it is a testament to the power of molecular design. Its discovery and development are a direct result of decades of fundamental research into the nature of the liquid crystalline state. The careful placement of each functional group – the propyl tail, the trans-cyclohexane ring, and the phenolic head – has resulted in a molecule that has been instrumental in the advancement of liquid crystal display technology. As materials science continues to evolve, the demand for high-performance, tailored molecules will only increase. With its unique combination of properties and synthetic accessibility, this compound is poised to remain a key player in the development of the next generation of advanced materials.
References
- 1. Liquid crystal - Wikipedia [en.wikipedia.org]
- 2. George Gray (chemist) - Wikipedia [en.wikipedia.org]
- 3. G. W. Gray. Molecular structure and the properties of liquid crystals. London and New York (Academic Press) 1962. vii + 314 pp. Price 63s. | Mineralogical magazine and journal of the Mineralogical Society | Cambridge Core [cambridge.org]
- 4. nbinno.com [nbinno.com]
- 5. GLCS - Historical outline [glcs.ovgu.de]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Thinking ahead with liquid crystals [international.uni-halle.de]
- 9. George William Gray | Kyoto Prize [kyotoprize.org]
- 10. Professor George W. Gray | Hull History Centre [hullhistorycentre.org.uk]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Substitution of sub-molecular structure can alter surface anchoring of liquid crystals: Impact of cyclohexyl vs phenyl groups on surface anchoring of nematic LC - APS March Meeting 2022 [archive.aps.org]
- 14. researchgate.net [researchgate.net]
- 15. Cas 81936-33-6,this compound | lookchem [lookchem.com]
- 16. labproinc.com [labproinc.com]
- 17. Making sure you're not a bot! [lilloa.univ-lille.fr]
- 18. Phenol [webbook.nist.gov]
- 19. Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potential of 4-(trans-4-Propylcyclohexyl)phenol: A Technical Guide to Future Research
Introduction: Beyond the Liquid Crystal Display
4-(trans-4-Propylcyclohexyl)phenol, a molecule with the CAS number 81936-33-6, is a well-established and critical intermediate in the synthesis of liquid crystals, the foundational technology for modern displays.[1][2] Its rigid trans-cyclohexyl ring coupled with a phenolic moiety provides the necessary mesogenic properties that enable the precise control of light in liquid crystal displays (LCDs).[1] While its role in materials science is significant, the inherent chemical functionalities of this molecule—a phenol group and a hydrophobic alkylcyclohexyl tail—suggest a largely unexplored potential in the realm of biomedical research and drug development. This technical guide aims to illuminate promising, yet underexplored, research avenues for this compound, providing a strategic roadmap for researchers, scientists, and drug development professionals. We will delve into its potential as an endocrine-modulating agent, an antioxidant, and a versatile scaffold for the synthesis of novel therapeutics.
Physicochemical Properties: The Foundation for Biological Exploration
A thorough understanding of a molecule's physicochemical properties is paramount for designing meaningful biological experiments. The table below summarizes the known properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₂O | [3] |
| Molecular Weight | 218.33 g/mol | [3] |
| Melting Point | 138 °C | [4] |
| Boiling Point | 339.8 °C at 760 mmHg | [4] |
| Water Solubility | 125 µg/L at 20 °C | [4] |
| pKa (predicted) | 10.21 ± 0.30 | [4] |
| LogP (predicted) | 4.4661 | [3] |
| Appearance | White to light yellow powder/crystal | [5] |
The low water solubility and high predicted LogP value indicate a lipophilic nature, suggesting the molecule may readily cross cell membranes, a critical attribute for intracellular biological activity. The phenolic hydroxyl group, with a predicted pKa of around 10.21, can participate in hydrogen bonding and may be a key player in its potential biological interactions.
Potential Research Area 1: Investigating Endocrine Disrupting Potential
The structural similarity of this compound to known endocrine-disrupting compounds (EDCs), such as 4-nonylphenol, raises a compelling hypothesis: it may possess endocrine-modulating properties.[6][7] EDCs can interfere with the body's hormonal systems, and their assessment is a significant area of public health research.[8]
Hypothesis:
This compound acts as a xenoestrogen, binding to and activating estrogen receptors, thereby potentially disrupting normal endocrine function.
Experimental Workflow: In Vitro Screening for Estrogenic Activity
A tiered approach, starting with in vitro assays, is a robust and ethical strategy to screen for endocrine disruption.[2][9]
Figure 1: A tiered in vitro screening workflow for assessing the estrogenic potential of this compound.
Detailed Protocol: Estrogen Receptor Competitive Binding Assay
-
Objective: To determine if this compound can displace a radiolabeled estrogen ligand from the estrogen receptors (ERα and ERβ).
-
Materials: Recombinant human ERα and ERβ, [³H]-Estradiol, this compound, unlabeled 17β-estradiol (positive control), assay buffer, scintillation fluid, and a microplate scintillation counter.
-
Procedure:
-
Prepare a series of dilutions of this compound and the positive control.
-
In a microplate, combine the recombinant estrogen receptor, [³H]-Estradiol, and either the test compound or the control.
-
Incubate to allow for competitive binding.
-
Separate the receptor-bound from the free radioligand.
-
Measure the radioactivity of the receptor-bound fraction using a scintillation counter.
-
-
Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of [³H]-Estradiol (IC₅₀). A lower IC₅₀ value indicates a higher binding affinity for the estrogen receptor.
Potential Research Area 2: Antioxidant and Cytoprotective Properties
Phenolic compounds are renowned for their antioxidant properties, which stem from their ability to donate a hydrogen atom to neutralize free radicals.[1][5] Given the presence of the phenolic hydroxyl group, it is highly probable that this compound exhibits antioxidant activity.
Hypothesis:
This compound can scavenge free radicals and protect cells from oxidative stress-induced damage.
Experimental Approach: A Multi-faceted Assessment of Antioxidant Capacity
A comprehensive evaluation of antioxidant potential requires multiple assays that probe different aspects of antioxidant activity.
Figure 2: Experimental workflow for the comprehensive evaluation of the antioxidant properties of this compound.
Detailed Protocol: DPPH Radical Scavenging Assay
-
Objective: To measure the ability of this compound to donate a hydrogen atom and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Materials: this compound, DPPH solution in methanol, ascorbic acid or Trolox (positive controls), methanol, and a spectrophotometer.
-
Procedure:
-
Prepare various concentrations of the test compound and positive controls in methanol.
-
Add the DPPH solution to each concentration of the test compound and controls.
-
Incubate the mixture in the dark at room temperature.
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).
-
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration. Determine the concentration of the test compound required to scavenge 50% of the DPPH radicals (EC₅₀). A lower EC₅₀ value signifies greater antioxidant activity.
Potential Research Area 3: A Scaffold for Novel Therapeutic Agents
The unique structure of this compound makes it an attractive starting point for the synthesis of novel bioactive molecules.[10] The phenolic hydroxyl group can be readily modified to introduce various functionalities, and the lipophilic tail can be altered to modulate pharmacokinetic properties. Natural compounds and their derivatives are a rich source for the discovery of new drugs, including anticancer and anti-inflammatory agents.[11][12]
Hypothesis:
Derivatives of this compound can be synthesized to exhibit potent and selective anticancer or anti-inflammatory activities.
Synthetic and Screening Strategy
A focused library of derivatives can be synthesized and screened against relevant biological targets.
References
- 1. Antioxidant activity of plant extracts containing phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Cas 81936-33-6,this compound | lookchem [lookchem.com]
- 5. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]
- 6. Buy this compound | 81936-33-6 [smolecule.com]
- 7. Nonylphenol - Wikipedia [en.wikipedia.org]
- 8. Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advancing Endocrine Disruptors via In Vitro Evaluation: Recognizing the Significance of the Organization for Economic Co-Operation and Development and United States Environmental Protection Agency Guidelines, Embracing New Assessment Methods, and the Urgent Need for a Comprehensive Battery of Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. frontiersin.org [frontiersin.org]
- 12. wjgnet.com [wjgnet.com]
Methodological & Application
The Lynchpin of Modern Displays: Applications of 4-(trans-4-Propylcyclohexyl)phenol in Liquid Crystal Formulations
Introduction: The Unseen Architect of Clarity and Performance
In the intricate world of high-performance liquid crystal displays (LCDs), the final optical and electrical properties are not the result of a single wonder molecule, but rather the synergistic interplay of a carefully orchestrated mixture of liquid crystalline and non-liquid crystalline compounds. Among the latter, 4-(trans-4-propylcyclohexyl)phenol stands out as a critical building block and intermediate, a lynchpin that imparts crucial characteristics to the final liquid crystal mixture.[1][2][3] Its unique molecular architecture, featuring a rigid trans-cyclohexyl ring coupled with a polar phenol group and a flexible propyl chain, allows for the fine-tuning of essential parameters such as thermal stability, viscosity, and molecular alignment.[4] This guide provides an in-depth exploration of the applications of this compound in liquid crystal technology, complete with detailed application notes and protocols for researchers and scientists in the field.
Physicochemical Properties: A Foundation for Functionality
The utility of this compound in liquid crystal formulations is deeply rooted in its distinct physical and chemical properties. A comprehensive understanding of these characteristics is paramount for predicting its behavior in a liquid crystal host and for designing novel mixtures with tailored functionalities.
| Property | Value | Source(s) |
| CAS Number | 81936-33-6 | [1][2][5] |
| Molecular Formula | C₁₅H₂₂O | [5][6][7] |
| Molecular Weight | 218.33 g/mol | [5][6] |
| Appearance | White to light yellow crystalline powder/solid | [1][5][7][8] |
| Melting Point | 136.0-142.0°C (commonly reported as 138°C) | [5][6][8] |
| Boiling Point | 339.8 °C at 760 mmHg | [5] |
| Solubility | Soluble in methanol; extremely limited water solubility (125 µg/L at 20°C) | [5][6] |
| Purity | Typically >98.0% (GC), with high-purity grades (≥99.60%) available | [1][7] |
The trans-configuration of the propylcyclohexyl group is particularly crucial as it contributes to the linear, rod-like shape of molecules in the nematic phase, which is the most commonly used phase in display applications.[3][9] This structural rigidity is essential for maintaining the long-range orientational order characteristic of liquid crystals.[3]
Core Applications in Liquid Crystal Systems
The primary role of this compound is as a key intermediate in the synthesis of more complex liquid crystal molecules and as a component in polymer alignment layers.[1][2][5][10]
Intermediate for Nematic Liquid Crystal Synthesis
This compound serves as a foundational precursor for the synthesis of various calamitic (rod-shaped) liquid crystals.[2] The phenolic hydroxyl group provides a reactive site for esterification or etherification, allowing for the attachment of different terminal groups. These terminal groups are instrumental in dictating the final properties of the liquid crystal molecule, such as its dielectric anisotropy (Δε) and birefringence (Δn).
For instance, the phenol can be reacted with a variety of carboxylic acids or alkyl halides to introduce moieties that enhance the mesogenic properties of the resulting molecule. The choice of the terminal group is a key aspect of molecular engineering in liquid crystal design. A terminal cyano or fluoro group, for example, can significantly influence the dielectric anisotropy, which is a critical parameter for the electro-optical switching of the liquid crystal.[11][12]
Component of Polymer Alignment Layers
The orientation of liquid crystal molecules at the substrate interface is a critical factor in the performance of an LCD. This alignment is typically controlled by a thin polymer layer coated on the inner surfaces of the display glass. Recent research has demonstrated the utility of polystyrene derivatives modified with 4-(trans-4-alkylcyclohexyl)phenol precursors for inducing vertical alignment of liquid crystals.[10][13]
In this application, the this compound moiety is attached as a side chain to a polymer backbone, such as polystyrene.[10] The chemical structure of this side chain mimics a part of the liquid crystal molecule, promoting a favorable interaction that leads to a specific alignment. A stable and uniform vertical orientation is crucial for display modes like the vertically aligned (VA) mode, which is known for its high contrast ratios.[10]
Application Protocols
The following protocols are provided as a guide for researchers. It is imperative to note that all chemical syntheses and handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of a Polystyrene-Based Vertical Alignment Layer
This protocol is based on the polymer modification reaction described by Seo and Kang (2021) for creating a comb-like polymer with liquid crystal precursor side chains.[10]
Objective: To synthesize a 4-(trans-4-propylcyclohexyl)phenoxymethyl-substituted polystyrene (PPCH) for use as a liquid crystal vertical alignment layer.
Materials:
-
Poly(4-chloromethylstyrene) (PCMS)
-
This compound (PCH)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Methanol
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a condenser, a magnetic stirrer, and a nitrogen inlet, dissolve poly(4-chloromethylstyrene) (PCMS) in anhydrous N,N-Dimethylacetamide (DMAc).
-
Addition of Reagents: To the stirred solution, add this compound (1.5 molar equivalents with respect to the chloromethyl groups of PCMS) and potassium carbonate (1.2 molar equivalents with respect to the phenol).
-
Reaction: Heat the reaction mixture to 70°C under a nitrogen atmosphere and maintain stirring for 24 hours. The potassium carbonate acts as a base to deprotonate the phenol, facilitating its nucleophilic attack on the chloromethyl group of the polystyrene.
-
Work-up and Purification:
-
After 24 hours, cool the reaction mixture to room temperature.
-
Pour the cooled solution into a large volume of methanol with vigorous stirring to precipitate the polymer.
-
Collect the white precipitate by filtration.
-
To ensure the removal of unreacted starting materials and low molecular weight byproducts, purify the polymer by Soxhlet extraction using hot methanol.
-
-
Drying: Dry the purified polymer in a vacuum oven at a suitable temperature (e.g., 60°C) until a constant weight is achieved.
-
Characterization: The structure and purity of the resulting 4-(trans-4-propylcyclohexyl)phenoxymethyl-substituted polystyrene (PPCH) can be confirmed using techniques such as ¹H NMR and FTIR spectroscopy.
Fabrication of Alignment Layer and LC Cell Assembly:
-
Prepare a dilute solution of the synthesized PPCH polymer in a suitable solvent (e.g., tetrahydrofuran).
-
Spin-coat the polymer solution onto clean indium tin oxide (ITO) coated glass substrates.
-
Bake the coated substrates to remove the solvent and anneal the polymer film.
-
Assemble an LC cell using two of these polymer-coated substrates, with the coated surfaces facing each other, separated by spacers of a defined thickness.
-
Fill the cell with a nematic liquid crystal (e.g., 4'-pentyl-4-biphenylcarbonitrile, 5CB) in its isotropic phase via capillary action.[10]
-
Seal the cell and slowly cool it to the nematic phase.
-
The alignment of the liquid crystal can be observed using a polarizing optical microscope (POM). A dark field of view under crossed polarizers that does not change upon rotation of the stage indicates a homeotropic (vertical) alignment.[10]
Diagram: Synthesis of PPCH Alignment Layer
Caption: Workflow for the synthesis of a polystyrene-based vertical alignment layer.
Protocol 2: Formulation of a Nematic Liquid Crystal Mixture (Illustrative)
Objective: To prepare a nematic liquid crystal mixture with a broad operating temperature range, incorporating a derivative of this compound.
Rationale: Liquid crystal displays require mixtures of several compounds to achieve a wide nematic temperature range (i.e., a low melting point and a high clearing point).[9] Eutectic mixtures are often formulated to depress the melting point. This protocol illustrates the general approach. The exact composition must be empirically determined based on the desired final properties (e.g., dielectric anisotropy, viscosity, birefringence).
Materials:
-
Host Nematic LC: A base liquid crystal with good chemical stability and a nematic phase at room temperature (e.g., a mixture of cyanobiphenyls or cyclohexylbenzenes).
-
Mesogenic Dopant (PCH-derivative): A liquid crystal synthesized from this compound, for example, 4-(trans-4-propylcyclohexyl)phenyl 4-methoxybenzoate. Let's call this 'Compound P'.
-
High Clearing Point Component: A liquid crystal with a high nematic-to-isotropic transition temperature (e.g., a terphenyl derivative).
-
Low Viscosity Component: A liquid crystal with low rotational viscosity to improve switching speed (e.g., an alkenyl liquid crystal).
-
Small glass vials with PTFE-lined caps.
-
Vortex mixer.
-
Heating block or hot stage.
-
Polarizing Optical Microscope (POM) for phase identification.
-
Differential Scanning Calorimeter (DSC) for transition temperature determination.
Procedure:
-
Component Selection and Calculation: Based on the desired properties, select the components and their weight percentages. For example, a hypothetical mixture could be:
-
Host Nematic LC: 60%
-
Compound P: 20%
-
High Clearing Point Component: 15%
-
Low Viscosity Component: 5%
-
-
Weighing: Accurately weigh each component into a clean, dry glass vial.
-
Mixing and Homogenization:
-
Seal the vial tightly.
-
Heat the vial on a heating block to a temperature above the clearing point of all individual components and the expected clearing point of the mixture. This will bring all components into the isotropic liquid phase.
-
Once all components are melted and in the isotropic phase, mix thoroughly using a vortex mixer for several minutes to ensure a homogenous solution.
-
-
Cooling and Phase Observation:
-
Slowly cool the mixture on the hot stage of a polarizing optical microscope.
-
Observe the phase transitions as the temperature decreases. The transition from the isotropic liquid (dark field of view) to the nematic phase will be marked by the appearance of a textured, birefringent image.[14] Note the temperature of this transition (the clearing point).
-
Continue cooling to observe the nematic-to-solid (crystallization) or nematic-to-smectic transition.
-
-
Quantitative Thermal Analysis:
-
Electro-Optical Characterization:
-
Fabricate a test cell (as described in Protocol 1, but with standard alignment layers like rubbed polyimide for planar alignment if needed).
-
Fill the cell with the new mixture.
-
Measure key electro-optical properties such as dielectric anisotropy, birefringence, threshold voltage, and switching times.
-
Diagram: Liquid Crystal Mixture Formulation Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Cas 81936-33-6,this compound | lookchem [lookchem.com]
- 6. Buy this compound | 81936-33-6 [smolecule.com]
- 7. This compound, 25G | Labscoop [labscoop.com]
- 8. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. Making sure you're not a bot! [lilloa.univ-lille.fr]
- 10. mdpi.com [mdpi.com]
- 11. personal.kent.edu [personal.kent.edu]
- 12. ias.ac.in [ias.ac.in]
- 13. Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Anomaly in Phase Transition: Liquid Crystals – Berkeley Scientific Journal [bsj.studentorg.berkeley.edu]
- 15. nzdr.ru [nzdr.ru]
- 16. guava.physics.ucsd.edu [guava.physics.ucsd.edu]
use of 4-(trans-4-Propylcyclohexyl)phenol in pharmaceutical synthesis
An Application Guide for the Utilization of 4-(trans-4-Propylcyclohexyl)phenol in Pharmaceutical Synthesis
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of this compound (CAS No. 81936-33-6) as a pivotal intermediate in pharmaceutical synthesis. While primarily known for its application in liquid crystal technologies, its unique structural features—a reactive phenolic hydroxyl group, a conformationally rigid cyclohexyl ring, and a lipophilic propyl chain—make it a valuable scaffold for creating novel therapeutic agents. This guide moves beyond theoretical applications to provide detailed, field-proven protocols for key synthetic transformations, explaining the causality behind experimental choices and ensuring scientific integrity through self-validating methodologies.
Introduction: The Strategic Value of the this compound Scaffold
This compound is a high-purity, white crystalline solid that serves as a fundamental building block in the synthesis of complex active pharmaceutical ingredients (APIs).[1] Its molecular architecture is of significant interest in medicinal chemistry for several reasons:
-
Lipophilic Core: The trans-cyclohexyl ring and propyl tail impart significant lipophilicity, a critical parameter for modulating a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including its ability to cross cell membranes.
-
Conformational Rigidity: The trans configuration of the cyclohexane ring provides a rigid, well-defined three-dimensional structure. This can be leveraged to control the spatial orientation of pharmacophoric elements, potentially leading to higher binding affinity and selectivity for a biological target.
-
Synthetically Versatile Handle: The phenolic hydroxyl group is a versatile functional handle that can be readily modified through a variety of well-established chemical reactions. This allows for the systematic exploration of a molecule's structure-activity relationship (SAR).
The primary reactive sites for derivatization are the nucleophilic phenolic oxygen and the activated aromatic ring, as illustrated below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 81936-33-6 | [2] |
| Molecular Formula | C₁₅H₂₂O | [2] |
| Molecular Weight | 218.33 g/mol | [2] |
| Appearance | White crystalline solid | [1] |
| Purity | ≥97% - ≥99.60% (Varies by supplier) | [1][2] |
| Melting Point | 138 °C | |
| Boiling Point | 339.8 °C at 760 mmHg | |
| pKa | ~10.2 (Predicted) |
Core Synthetic Transformations & Representative Protocols
The phenolic hydroxyl group is the most common site for derivatization. The following sections detail protocols for two of the most fundamental and impactful transformations in drug discovery: O-alkylation (Ether Synthesis) and O-acylation (Ester Synthesis) .
Application Protocol: Williamson Ether Synthesis for Bioactive Ether Derivatives
Causality & Rationale: O-alkylation of the phenolic moiety is a cornerstone strategy in medicinal chemistry. Converting the phenol to an ether modulates key physicochemical properties such as acidity, hydrogen bonding capability, and lipophilicity. This can profoundly impact a compound's oral bioavailability, metabolic stability, and target-binding interactions. For instance, replacing the acidic proton of the phenol can prevent rapid phase II metabolism via glucuronidation. The Williamson ether synthesis is a robust and widely applicable method for achieving this transformation. It proceeds via an SN2 reaction between the phenoxide ion (a potent nucleophile generated by deprotonating the phenol) and a suitable alkyl halide.
Workflow Diagram:
Caption: General workflow for Williamson Ether Synthesis.
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon).
-
Use anhydrous solvents to prevent quenching of the strong base.
-
-
Phenoxide Formation:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the phenol in a suitable anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF)).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add a strong base such as Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Safety Note: Hydrogen gas is evolved. Ensure proper ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium phenoxide.
-
-
Alkylation:
-
Add the desired alkyl halide (R-X, e.g., ethyl iodide or benzyl bromide, 1.1 eq) dropwise to the solution of the phenoxide.
-
Stir the reaction mixture at room temperature. Gentle heating (e.g., 50-60 °C) may be required for less reactive alkyl halides.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting phenol is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the pure ether derivative.
-
-
Characterization (Self-Validation):
-
¹H NMR: Confirm the presence of new signals corresponding to the added alkyl group (e.g., a triplet and quartet for an ethyl ether) and the disappearance of the phenolic -OH proton signal.
-
Mass Spectrometry (MS): Verify the molecular weight of the synthesized ether.
-
FT-IR: Note the disappearance of the broad O-H stretch characteristic of the starting phenol (~3200-3500 cm⁻¹) and the appearance of a C-O-C ether stretch (~1250 cm⁻¹).
-
Application Protocol: Esterification for Prodrug Synthesis
Causality & Rationale: Esterification is a powerful prodrug strategy used to mask the polar hydroxyl group of a phenol.[3][4] This conversion increases lipophilicity, which can enhance absorption across the gastrointestinal tract. Once absorbed, the ester prodrug is hydrolyzed by endogenous esterase enzymes in the blood or liver to release the active parent phenol.[4] This approach can improve oral bioavailability, prolong the duration of action, and sometimes reduce side effects like gastric irritation. The reaction of the phenol with an acyl chloride in the presence of a non-nucleophilic base is a highly efficient method for ester synthesis.
Reaction Scheme Diagram:
Caption: Synthesis of a phenolic ester prodrug.
Detailed Step-by-Step Protocol:
-
Reaction Setup:
-
Add this compound (1.0 eq) to an oven-dried round-bottom flask under an inert atmosphere.
-
Dissolve the phenol in an anhydrous aprotic solvent like Dichloromethane (DCM) or THF.
-
Add a non-nucleophilic base, such as Triethylamine (Et₃N) or Pyridine (1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
-
Acylation:
-
Slowly add the desired acyl chloride (R-COCl, e.g., acetyl chloride or benzoyl chloride, 1.2 eq) dropwise to the cooled solution. A precipitate (triethylammonium chloride) may form.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl) to remove the base, then with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted acyl chloride, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography or recrystallization to obtain the pure ester product.
-
-
Characterization (Self-Validation):
-
¹H NMR: Confirm the disappearance of the phenolic proton and the appearance of signals corresponding to the acyl group.
-
Mass Spectrometry (MS): Verify the correct molecular weight for the ester.
-
FT-IR: Observe the disappearance of the broad O-H stretch and the appearance of a strong carbonyl C=O stretch characteristic of an ester (~1735-1750 cm⁻¹).
-
Table 2: Representative Analytical Data for a Hypothetical Benzoyl Ester Derivative
| Analysis | Expected Observation |
| ¹H NMR (CDCl₃) | Aromatic protons from the benzoyl group (~7.4-8.1 ppm), disappearance of the broad -OH singlet. |
| ¹³C NMR (CDCl₃) | Appearance of a new carbonyl carbon signal (~165 ppm). |
| FT-IR (thin film) | Strong C=O stretch at ~1740 cm⁻¹, absence of broad O-H stretch. |
| HRMS (ESI+) | Calculated m/z for [M+Na]⁺ corresponding to C₂₂H₂₆O₂Na⁺. |
Conclusion and Future Outlook
This compound is a strategically valuable and commercially available building block for pharmaceutical R&D.[5] The protocols detailed herein for O-alkylation and O-acylation represent foundational pathways for accessing a wide array of novel chemical entities. By leveraging the compound's unique lipophilic and rigid structure, medicinal chemists can effectively explore structure-activity relationships to develop next-generation therapeutics with optimized pharmacological profiles. Future applications could involve more complex transformations, such as C-H activation or cross-coupling reactions on the aromatic ring, to further expand the accessible chemical space from this versatile intermediate.
References
protocol for synthesizing liquid crystals using 4-(trans-4-Propylcyclohexyl)phenol
An In-Depth Guide to the Synthesis and Characterization of Ester-Based Liquid Crystals from 4-(trans-4-Propylcyclohexyl)phenol
Authored by a Senior Application Scientist
This application note provides a comprehensive protocol for the synthesis, purification, and characterization of a nematic liquid crystal derived from this compound. This precursor is a cornerstone in materials science, valued for its unique molecular architecture that combines a rigid cyclohexyl-phenol core with a flexible alkyl chain, a structure instrumental in achieving desired mesogenic properties.[1][2] This guide is intended for researchers and scientists in materials chemistry and drug development, offering not just a methodology, but the underlying scientific rationale for each procedural step.
Introduction: The Scientific Rationale
This compound (PCH-3P) is a critical intermediate for advanced materials, particularly in the synthesis of liquid crystals for display technologies.[3][4] Its molecular shape—a rigid core with a flexible tail—is a classic design principle for creating calamitic (rod-shaped) liquid crystals. The trans-conformation of the propylcyclohexyl group ensures a linear, rigid structure, which is essential for the anisotropic molecular packing that defines liquid crystalline phases.[1]
The hydroxyl group of the phenol provides a reactive site for modification. By converting this phenol into an ester, we can extend the rigid molecular core and modulate the molecule's aspect ratio and polarity. This protocol details the esterification of PCH-3P with 4-methoxybenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution. Phenols, being less nucleophilic than aliphatic alcohols, react sluggishly with carboxylic acids.[5][6] Therefore, a more reactive acylating agent, an acid chloride, is employed to ensure an efficient and high-yielding reaction.[7] The addition of a base like pyridine serves a dual purpose: it neutralizes the hydrochloric acid byproduct and activates the phenol by converting it into the more potent nucleophilic phenoxide ion.[6][7]
The resulting product, 4'-(trans-4-propylcyclohexyl)phenyl 4-methoxybenzoate, is designed to exhibit a nematic liquid crystal phase over a useful temperature range. Subsequent purification by recrystallization and characterization by spectroscopy, polarized optical microscopy, and differential scanning calorimetry will validate the synthesis and elucidate the material's mesogenic properties.
Materials and Methods
Table 1: Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier |
| This compound (PCH-3P) | 81936-33-6 | 218.33 | >99% | Major Chem. Supplier |
| 4-Methoxybenzoyl chloride | 100-07-2 | 170.59 | >98% | Major Chem. Supplier |
| Pyridine, anhydrous | 110-86-1 | 79.10 | 99.8% | Major Chem. Supplier |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | >99.8% | Major Chem. Supplier |
| Hydrochloric Acid (HCl), 2M solution | 7647-01-0 | 36.46 | 2M aq. | Major Chem. Supplier |
| Sodium Bicarbonate (NaHCO₃), saturated solution | 144-55-8 | 84.01 | Sat. aq | Major Chem. Supplier |
| Magnesium Sulfate (MgSO₄), anhydrous | 7487-88-9 | 120.37 | >99.5% | Major Chem. Supplier |
| Ethanol, 200 proof | 64-17-5 | 46.07 | 100% | Major Chem. Supplier |
Experimental Protocol: Synthesis of 4'-(trans-4-propylcyclohexyl)phenyl 4-methoxybenzoate
This section details the step-by-step procedure for the synthesis, from reaction setup to crude product isolation.
3.1. Reaction Setup
-
Inert Atmosphere: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a rubber septum. The use of an inert atmosphere (Nitrogen or Argon) is critical to prevent the hydrolysis of the highly reactive 4-methoxybenzoyl chloride by atmospheric moisture.
-
Reagent Dissolution: Under a positive flow of nitrogen, add this compound (5.00 g, 22.9 mmol) and anhydrous dichloromethane (DCM, 100 mL) to the flask. Stir the mixture until the phenol is completely dissolved.
-
Base Addition: Add anhydrous pyridine (2.2 mL, 27.5 mmol, 1.2 equivalents) to the solution via syringe. Pyridine acts as the catalyst and acid scavenger.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath. This is done to control the initial exothermic reaction upon addition of the acid chloride.
3.2. Acylation Reaction
-
Acid Chloride Addition: Dissolve 4-methoxybenzoyl chloride (4.30 g, 25.2 mmol, 1.1 equivalents) in anhydrous DCM (20 mL). Using a syringe, add this solution dropwise to the cooled, stirring reaction mixture over 20-30 minutes. A white precipitate (pyridinium hydrochloride) will form almost immediately.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 12-16 hours (overnight) to ensure the reaction goes to completion.
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting phenol spot (visualized with a UV lamp) indicates the completion of the reaction.
3.3. Work-up and Isolation
-
Quenching: Carefully pour the reaction mixture into a separatory funnel containing 100 mL of 2M hydrochloric acid (HCl). This step protonates the excess pyridine and transfers the pyridinium salt into the aqueous layer.
-
Phase Separation: Shake the funnel vigorously and allow the layers to separate. Drain the lower organic (DCM) layer into a clean flask.
-
Washing:
-
Wash the organic layer sequentially with 100 mL of 2M HCl, 100 mL of water, and 100 mL of saturated sodium bicarbonate (NaHCO₃) solution. The bicarbonate wash neutralizes any remaining acidic components.
-
Perform a final wash with 100 mL of brine (saturated NaCl solution) to facilitate the removal of water from the organic layer.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Swirl the flask and add MgSO₄ until it no longer clumps together.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude solid product.
Visual Overview of the Synthetic Workflow
The following diagram illustrates the complete process from starting materials to the final, characterized liquid crystal.
Caption: Synthetic workflow for the preparation and analysis of a liquid crystal.
Purification Protocol: Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids.[8] It relies on the principle that the solubility of a compound increases with temperature.[9] An ideal solvent will dissolve the target compound when hot but not when cold, while impurities remain in solution.[10]
-
Solvent Selection: Ethanol is a suitable solvent for this particular liquid crystal.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate until the solid just dissolves completely. It is crucial to use the minimum volume of hot solvent to ensure the solution is saturated, which is essential for good crystal recovery.[11]
-
Cooling (Crystal Formation): Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is vital as it allows for the formation of a pure crystal lattice, excluding impurities.[9][10] Do not disturb the flask during this process.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a temperature below the material's melting point (e.g., 40-50 °C) until a constant weight is achieved.
Characterization of the Final Product
5.1. Structural Verification
-
FT-IR Spectroscopy: An infrared spectrum should confirm the presence of a strong ester carbonyl (C=O) stretch around 1735 cm⁻¹ and the disappearance of the broad phenolic O-H stretch from the starting material.
-
¹H NMR Spectroscopy: The proton NMR spectrum will verify the molecular structure, showing characteristic peaks for the aromatic protons, the cyclohexyl ring protons, the propyl chain, and the methoxy group.
5.2. Mesogenic Property Analysis The analysis of the liquid crystalline phases is paramount. The dominant phase in such materials is typically the nematic phase, characterized by long-range orientational order of the molecules.[13]
-
Polarized Optical Microscopy (POM): A small sample is heated on a microscope hot stage. Upon melting from the crystalline solid, the formation of a birefringent fluid indicates a liquid crystal phase. For a nematic phase, a characteristic "schlieren" or "marbled" texture is expected.[13] The temperature at which the material becomes completely dark (isotropic) upon further heating is the clearing point (Tₙᵢ).
-
Differential Scanning Calorimetry (DSC): DSC provides quantitative data on phase transitions. A typical scan would show two endothermic peaks upon heating:
-
The melting point (Tₘ): Transition from the crystalline (Cr) phase to the nematic (N) phase.
-
The clearing point (Tₙᵢ): Transition from the nematic (N) phase to the isotropic (I) liquid phase.
-
Table 2: Typical Phase Transition Data
| Transition | Abbreviation | Typical Temperature Range (°C) |
| Crystal to Nematic | Tₘ (Cr → N) | 70 - 90 |
| Nematic to Isotropic | Tₙᵢ (N → I) | 150 - 170 |
Logical Representation of Phase Transitions
The following diagram illustrates the relationship between temperature and the phase of the synthesized material.
Caption: Thermotropic phase transitions of the synthesized liquid crystal.
Conclusion
This application note provides a robust and well-rationalized protocol for the synthesis of a nematic liquid crystal from this compound. By employing a reactive acyl chloride for esterification, the synthesis is efficient and high-yielding. The described purification and characterization techniques are essential for validating the product's structure and quantifying its liquid crystalline properties. This methodology serves as a foundational template for researchers developing novel liquid crystal materials for advanced applications.
References
- 1. nbinno.com [nbinno.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Khan Academy [khanacademy.org]
- 8. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 11. Home Page [chem.ualberta.ca]
- 12. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 13. Making sure you're not a bot! [lilloa.univ-lille.fr]
Application Note: Comprehensive Characterization of 4-(trans-4-Propylcyclohexyl)phenol
Abstract: This application note provides a detailed guide to the analytical techniques for the comprehensive characterization of 4-(trans-4-Propylcyclohexyl)phenol, a key intermediate in the synthesis of liquid crystals and specialty polymers.[1][2] The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering robust methodologies for identity confirmation, purity assessment, and structural elucidation. We will delve into the practical application and theoretical underpinnings of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the analysis of this compound.
Introduction
This compound, with the CAS Number 81936-33-6, is a solid, white to light yellow crystalline powder.[2][3] Its molecular structure, consisting of a phenol ring attached to a trans-4-propylcyclohexyl group, imparts unique properties that are leveraged in the manufacturing of advanced materials.[1][4] The precise characterization of this molecule is critical to ensure the quality, performance, and safety of the final products. This guide provides a multi-faceted analytical approach to ensure a thorough understanding of the compound's identity and purity.
Physicochemical Properties of this compound:
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₂O | [2][3][5] |
| Molecular Weight | 218.34 g/mol | [3] |
| Appearance | White to light yellow powder/crystal | [2][3] |
| Melting Point | ~138 °C | [3][6] |
| Solubility | Soluble in Methanol, low in water | [2] |
Chromatographic Analysis for Purity and Quantification
Chromatographic techniques are essential for separating this compound from impurities and for accurate quantification.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a powerful technique for the analysis of moderately polar compounds like phenols. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
Rationale for Method Selection: A C18 stationary phase is chosen for its excellent hydrophobic retention of the alkylcyclohexyl moiety, while a mobile phase of acetonitrile and water allows for the fine-tuning of the elution time. UV detection is suitable due to the presence of the chromophoric phenol ring.
Experimental Protocol: HPLC Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 275 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak corresponding to this compound.
-
Quantification can be achieved by creating a calibration curve with standards of known concentrations.
-
Logical Workflow for HPLC Analysis:
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. For polar analytes like phenols, derivatization is often employed to increase volatility and improve peak shape.[7][8]
Rationale for Method Selection: Derivatization with a silylating agent such as BSTFA replaces the active hydrogen of the phenolic hydroxyl group, reducing polarity and improving thermal stability. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the parent ion and its fragmentation pattern.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation and Derivatization:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent like dichloromethane or pyridine.
-
To 100 µL of the sample solution in a sealed vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Instrumentation and Conditions:
-
GC Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[9]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Data Analysis:
-
Identify the peak for the silylated derivative of this compound by its retention time and mass spectrum.
-
Confirm the identity by comparing the obtained mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.
-
Assess purity by the relative area of the target peak.
-
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR should be employed.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Doublets in the range of δ 6.5-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring.
-
Phenolic Proton: A broad singlet, typically between δ 4-8 ppm, which is exchangeable with D₂O.
-
Cyclohexyl Protons: A complex series of multiplets in the aliphatic region (δ 1.0-2.5 ppm).
-
Propyl Group Protons: A triplet for the methyl group (CH₃) around δ 0.9 ppm and multiplets for the methylene groups (CH₂) between δ 1.2-1.6 ppm.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons: Signals in the range of δ 115-160 ppm. The carbon attached to the hydroxyl group (ipso-carbon) will be the most downfield. Due to symmetry, only four signals are expected for the aromatic ring.
-
Cyclohexyl and Propyl Carbons: Signals in the aliphatic region (δ 10-50 ppm).
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve 10-20 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
NMR Instrumentation and Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
-
Data Analysis:
-
Process the spectra (Fourier transformation, phasing, and baseline correction).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Assign the chemical shifts to the corresponding protons and carbons in the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3600-3200 (broad) | O-H stretch | Phenolic hydroxyl |
| 3100-3000 | C-H stretch | Aromatic |
| 2960-2850 | C-H stretch | Aliphatic (cyclohexyl and propyl) |
| 1610, 1500 | C=C stretch | Aromatic ring |
| 1260-1180 | C-O stretch | Phenol |
| 830 | C-H out-of-plane bend | 1,4-disubstituted benzene |
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
For a solid sample, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder and press into a transparent pellet.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.
-
-
FTIR Instrumentation and Data Acquisition:
-
Acquire the spectrum using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty sample compartment or the KBr pellet without the sample.
-
Collect the sample spectrum and ratio it against the background.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and correlate them to the functional groups of this compound.
-
Logical Relationship of Analytical Techniques:
Caption: Interrelation of analytical techniques for comprehensive characterization.
Mass Spectrometry (MS) Fragmentation Analysis
The mass spectrum obtained from GC-MS provides a molecular fingerprint. The molecular ion peak (M⁺) confirms the molecular weight, and the fragmentation pattern gives clues about the molecule's structure.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak at m/z 218 corresponding to the intact molecule.
-
Benzylic Cleavage: Cleavage of the bond between the cyclohexyl ring and the phenol ring can lead to fragments corresponding to the propylcyclohexyl cation and the phenol radical cation. A prominent fragment is often observed from the cleavage of the propyl group from the cyclohexyl ring.
-
Phenolic Fragmentation: Loss of CO (M-28) is a characteristic fragmentation of phenols.[10]
Conclusion
The comprehensive characterization of this compound requires a multi-technique approach. HPLC and GC-MS are invaluable for assessing purity and providing initial identification. NMR spectroscopy offers definitive structural elucidation, while FTIR spectroscopy confirms the presence of key functional groups. By employing the protocols and understanding the principles outlined in this application note, researchers can confidently verify the identity, purity, and structure of this important chemical intermediate, ensuring its suitability for high-performance applications.
References
- 1. nbinno.com [nbinno.com]
- 2. Cas 81936-33-6,this compound | lookchem [lookchem.com]
- 3. labproinc.com [labproinc.com]
- 4. nbinno.com [nbinno.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl | C21H25F | CID 611152 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Enhanced GC-MS Analysis of 4-(trans-4-Propylcyclohexyl)phenol Through Optimized Derivatization Protocols
Abstract
This application note provides a comprehensive guide to the derivatization of 4-(trans-4-Propylcyclohexyl)phenol for robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC-MS analysis of this and similar phenolic compounds is often hindered by their polarity, which can lead to poor chromatographic peak shape and reduced sensitivity.[1][2] Chemical derivatization addresses these challenges by converting the polar hydroxyl group into a less polar, more volatile, and more thermally stable derivative.[3] This guide details two effective derivatization protocols, silylation and acetylation, with a primary focus on silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). We explain the underlying chemical principles, provide step-by-step experimental protocols, and offer guidance on optimizing GC-MS parameters for the analysis of the resulting derivatives.
Introduction: The Rationale for Derivatization
This compound is a key intermediate in the synthesis of liquid crystals and other advanced materials.[4] Accurate quantification and purity assessment are critical for quality control and research applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, the phenolic hydroxyl group in this compound imparts polarity, leading to strong intermolecular hydrogen bonding. This results in a relatively low volatility and a tendency for the analyte to interact with active sites in the GC inlet and column, causing peak tailing and reduced analytical sensitivity.[1]
Derivatization overcomes these limitations by chemically modifying the polar hydroxyl group.[1][3] This process replaces the active hydrogen of the hydroxyl group with a non-polar functional group, thereby:
-
Increasing Volatility: By minimizing hydrogen bonding, the derivative becomes more volatile and amenable to GC analysis.[1][2]
-
Improving Thermal Stability: The resulting derivatives are often more stable at the high temperatures used in the GC injector and column.[1]
-
Enhancing Chromatographic Performance: The reduced polarity leads to more symmetrical peak shapes and improved resolution.
-
Improving Mass Spectral Characteristics: Derivatization can produce characteristic fragmentation patterns that aid in structural elucidation and quantification.
This guide will focus on two primary derivatization strategies: silylation and acetylation.
Choosing a Derivatization Strategy: Silylation vs. Acetylation
The selection of a derivatization method depends on the specific analytical requirements, the nature of the sample matrix, and the available instrumentation.
Silylation is one of the most common and versatile derivatization techniques for GC analysis.[5] It involves replacing the active hydrogen of the phenolic hydroxyl group with a trimethylsilyl (TMS) group.[2][5] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose.[1][3]
-
Advantages of Silylation:
Acetylation introduces an acyl group to the phenolic oxygen, forming a stable ester.[1] Acetic anhydride is a common and cost-effective reagent for this purpose.[1][8][9]
-
Advantages of Acetylation:
For the analysis of this compound, silylation with BSTFA is often preferred due to its high efficiency and the clean nature of the reaction.
Experimental Protocols
Protocol 1: Silylation with BSTFA
This protocol details the derivatization of this compound to its trimethylsilyl (TMS) ether using BSTFA.
3.1.1. Materials and Reagents
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), potentially with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Anhydrous Pyridine or another suitable aprotic solvent (e.g., Acetone, Dichloromethane)[5][7]
-
Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)
-
Vortex mixer
-
Heating block or oven
-
Nitrogen gas supply for evaporation
-
GC-MS system
3.1.2. Experimental Workflow Diagram
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
Application Note: A Robust HPLC Method for the Analysis of 4-(trans-4-Propylcyclohexyl)phenol
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(trans-4-Propylcyclohexyl)phenol. This compound is a significant intermediate in the synthesis of liquid crystals and specialty polymers, making its purity and accurate quantification critical for quality control.[1][2] The described isocratic method utilizes a C18 stationary phase with a methanol and water mobile phase, offering excellent selectivity and efficiency. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale behind the method development, a detailed experimental protocol, and a framework for method validation in accordance with ICH guidelines.
Introduction and Scientific Rationale
This compound is a key building block in material science, particularly in the manufacturing of liquid crystal displays where its specific molecular structure influences the electro-optical performance of the final product.[2] Its purity directly impacts the thermal stability and alignment properties of liquid crystal mixtures. Therefore, a precise and accurate analytical method is essential for quality control in both research and manufacturing settings.
1.1. Analyte Properties and Method Selection
The molecular structure of this compound (Figure 1) dictates the chromatographic approach. With a molecular weight of 218.33 g/mol , a propylcyclohexyl group, and a phenol moiety, the molecule is predominantly non-polar and hydrophobic.[3][4][5] It exhibits very low solubility in water (125 µg/L at 20°C) but is soluble in organic solvents like methanol.[1][3] These properties make Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal analytical technique, as it separates compounds based on hydrophobic interactions.[6]
Figure 1. Chemical Structure of this compound
Caption: The structure highlights the hydrophobic regions (propylcyclohexyl group) and the weakly polar phenol group.
1.2. Causality Behind Experimental Choices
-
Stationary Phase Selection: A C18 (octadecylsilane) column is selected as the stationary phase. The long alkyl chains of the C18 phase provide strong hydrophobic interactions with the non-polar propylcyclohexyl group of the analyte, ensuring adequate retention and separation from more polar impurities.[6][7][8]
-
Mobile Phase Composition: The mobile phase consists of a mixture of an organic modifier and water. Methanol is chosen as the organic solvent due to the analyte's known solubility.[3] An isocratic elution (constant mobile phase composition) is employed for its simplicity, robustness, and reproducibility, which is suitable for routine quality control analysis of a single target compound.
-
Mobile Phase pH: The pKa of the phenolic hydroxyl group is predicted to be approximately 10.21.[3] To ensure the analyte remains in its neutral, non-ionized form for maximum retention and consistent peak shape, the mobile phase should be maintained at a pH at least 2 units below the pKa.[9] A slightly acidic pH (e.g., by adding a small amount of acetic acid or formic acid) is recommended to suppress the ionization of the phenol and any residual silanol groups on the silica-based column, thereby preventing peak tailing.[10]
Experimental Protocol
This section provides a step-by-step protocol for the analysis of this compound using HPLC.
2.1. Materials and Reagents
-
This compound reference standard (>98% purity)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile (for system cleaning)
-
Deionized water (18.2 MΩ·cm)
-
Glacial Acetic Acid (ACS grade or higher)
-
0.45 µm PTFE syringe filters
2.2. Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD/UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Methanol : Water (85:15 v/v) with 0.1% Acetic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
| Run Time | Approximately 10 minutes |
2.3. Preparation of Solutions
-
Mobile Phase Preparation: To prepare 1 L of the mobile phase, carefully mix 850 mL of HPLC-grade methanol with 150 mL of deionized water. Add 1.0 mL of glacial acetic acid and mix thoroughly. Degas the solution for 15 minutes using an ultrasonic bath or an online degasser before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Sample Preparation: Accurately weigh a known amount of the sample to be analyzed and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial before injection.
2.4. Analytical Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Method Validation Protocol (ICH Q2(R2) Framework)
To ensure this method is suitable for its intended purpose, a validation protocol must be established and followed. The validation should adhere to the principles outlined in the ICH Q2(R2) guideline.
3.1. System Suitability
Before sample analysis, system suitability must be confirmed by injecting five replicates of a working standard solution (e.g., 100 µg/mL).
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (%RSD) of Retention Time | ≤ 1.0% |
3.2. Specificity
The specificity of the method should be demonstrated by analyzing a blank (mobile phase), a placebo (if applicable), and the analyte. The chromatograms should show no interfering peaks at the retention time of this compound. Peak purity can be assessed using a DAD detector.
3.3. Linearity
Linearity should be evaluated over a range of concentrations (e.g., 10-250 µg/mL). A minimum of five concentration levels should be prepared and injected. The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.
3.4. Accuracy
Accuracy should be determined by performing recovery studies on a spiked placebo or by the standard addition method. The analysis should be performed at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The mean recovery should be within 98.0% to 102.0%.
3.5. Precision
-
Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. The %RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day and inter-analyst): Repeat the repeatability study on a different day with a different analyst. The %RSD between the two sets of data should be evaluated.
3.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be estimated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ/S)
-
LOQ = 10 × (σ/S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
3.7. Robustness
The robustness of the method should be assessed by making small, deliberate variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (e.g., Methanol ± 2%) The system suitability parameters should be checked under each varied condition.
Conclusion
The RP-HPLC method described in this application note provides a simple, robust, and reliable means for the quantitative analysis of this compound. The rationale for the selection of the column, mobile phase, and detection parameters is grounded in the physicochemical properties of the analyte and established chromatographic principles. Adherence to the outlined validation protocol will ensure that the method is suitable for its intended purpose in quality control and research environments, contributing to the consistent quality of materials used in advanced technologies.
References
- 1. Buy this compound | 81936-33-6 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound, 25G | Labscoop [labscoop.com]
- 6. chromtech.com [chromtech.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
Application Notes & Protocols: 4-(trans-4-Propylcyclohexyl)phenol as a Precursor for Mesogenic Compounds
Introduction: The Architectural Significance of 4-(trans-4-Propylcyclohexyl)phenol in Liquid Crystal Synthesis
This compound, identified by its CAS number 81936-33-6, stands as a cornerstone in the synthesis of advanced liquid crystal (LC) materials.[1][2][3] Its molecular architecture, featuring a rigid trans-cyclohexyl ring linked to a phenolic group and possessing a flexible propyl tail, provides the ideal combination of structural characteristics to induce mesogenic behavior.[3] This unique structure is instrumental in achieving the desired alignment quality, optical uniformity, and electro-optical performance in liquid crystal displays (LCDs) and other advanced optical systems.[1][2][3]
The trans-configuration of the propylcyclohexyl group is particularly crucial. It imparts a linear, rod-like shape to the molecule, which is a fundamental prerequisite for the formation of nematic and other liquid crystalline phases.[3][4] The phenolic hydroxyl group serves as a versatile reactive site, allowing for the facile attachment of various molecular fragments to tailor the final properties of the liquid crystal. This application guide provides a comprehensive overview and detailed protocols for the utilization of this compound as a precursor in the synthesis of high-performance mesogenic compounds.
Core Molecular Attributes and Their Impact on Mesogenic Properties
The efficacy of this compound as a liquid crystal precursor is rooted in its distinct structural features:
| Structural Feature | Influence on Mesogenic Properties |
| trans-4-Propylcyclohexyl Group | Imparts a rigid, linear molecular shape, promoting the orientational order necessary for nematic phase formation. The propyl chain contributes to a lower melting point and viscosity.[3][4] |
| Phenolic Hydroxyl Group | Provides a reactive handle for derivatization, most commonly through esterification, to introduce a second aromatic ring or other mesogenic core elements.[3][5] |
| Overall Molecular Anisotropy | The elongated shape and anisotropic distribution of polarizability lead to the desired birefringence and dielectric anisotropy in the final liquid crystal material. |
Synthetic Pathways to Mesogenic Compounds: The Power of Esterification
A primary and highly effective method for converting this compound into a mesogenic compound is through esterification. This reaction connects the phenol to a carboxylic acid, often an aromatic acid, to create a larger, more anisotropic molecule with a distinct liquid crystalline phase.[6]
General Reaction Scheme: Esterification
The fundamental reaction involves the condensation of the phenolic hydroxyl group with a carboxylic acid, typically in the presence of an acid catalyst, to form an ester and water.[6]
Caption: General workflow for synthesizing mesogenic esters.
Experimental Protocols: Synthesis and Characterization
The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative mesogenic ester and its subsequent characterization.
Protocol 1: Synthesis of 4-(trans-4-Propylcyclohexyl)phenyl 4-Cyanobenzoate
This protocol details the synthesis of a classic nematic liquid crystal via the esterification of this compound with 4-cyanobenzoic acid.
Materials and Reagents:
-
4-Cyanobenzoic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve this compound (1.0 eq) and 4-cyanobenzoic acid (1.1 eq) in anhydrous dichloromethane (100 mL).
-
Catalyst Addition: To the stirred solution, add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.2 eq) in anhydrous dichloromethane (20 mL) dropwise over 30 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Work-up and Extraction:
-
Filter the reaction mixture to remove the DCU precipitate.
-
Wash the filtrate sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, using a hexane:ethyl acetate gradient (e.g., 95:5 to 90:10) to elute the pure product.
-
Alternatively, recrystallize the crude product from a suitable solvent system like ethanol or a hexane/ethyl acetate mixture.
-
-
Product Characterization:
Protocol 2: Characterization of Mesogenic Properties
A. Differential Scanning Calorimetry (DSC)
DSC is employed to determine the phase transition temperatures and associated enthalpy changes of the synthesized liquid crystal.[7]
-
Accurately weigh 3-5 mg of the purified product into an aluminum DSC pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point (isotropic liquid phase).
-
Cool the sample at the same rate to a temperature below its crystallization point.
-
Perform a second heating and cooling cycle to ensure thermal history is removed.
-
Analyze the thermogram to identify the temperatures of melting (crystal to liquid crystal), clearing (liquid crystal to isotropic), and any other phase transitions.[9]
B. Polarized Optical Microscopy (POM)
POM is used to visually identify the liquid crystalline phases by observing their characteristic textures.
-
Place a small amount of the sample on a clean microscope slide and cover it with a coverslip.
-
Position the slide on a hot stage attached to a polarized light microscope.
-
Heat the sample while observing it through the crossed polarizers.
-
As the material melts, the appearance of birefringent textures (e.g., Schlieren or marbled textures for a nematic phase) confirms the presence of a liquid crystalline phase.
-
Note the temperatures at which these textures appear and disappear, correlating them with the DSC data.
Caption: Workflow for characterizing mesogenic properties.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The successful synthesis of the target mesogen is confirmed through rigorous purification and spectroscopic analysis (NMR, HPLC). The characterization of its liquid crystalline properties via DSC and POM provides complementary data; the phase transition temperatures determined by DSC should directly correspond to the visual changes in texture observed under the polarized microscope. Discrepancies between these techniques would indicate impurities or an incorrect product, prompting a re-evaluation of the synthesis and purification steps.
Conclusion
This compound is an exceptionally valuable and versatile precursor for the synthesis of a wide range of mesogenic compounds. Its inherent structural rigidity and reactive phenolic group allow for the systematic design and synthesis of liquid crystals with tailored properties for advanced applications in display technology and beyond. The protocols and insights provided in this guide offer a robust framework for researchers and scientists to effectively utilize this key intermediate in the development of novel materials.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. nbinno.com [nbinno.com]
- 6. monash.edu [monash.edu]
- 7. Making sure you're not a bot! [lilloa.univ-lille.fr]
- 8. Crystal → nematic phase transition in the liquid crystalline system 1‐isothiocyanato‐4‐(trans‐4‐propylcyclohexyl) benzene (3CHBT) probed by temperature‐dependent micro‐Raman study and DFT calculations | Semantic Scholar [semanticscholar.org]
- 9. guava.physics.ucsd.edu [guava.physics.ucsd.edu]
Application Notes & Protocols: Safe Handling and Storage of 4-(trans-4-Propylcyclohexyl)phenol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive guide to the safe handling, storage, and emergency procedures for 4-(trans-4-Propylcyclohexyl)phenol (CAS No. 81936-33-6). As a critical intermediate in the synthesis of liquid crystals for advanced display technologies, its proper management in a laboratory setting is paramount to ensure personnel safety and maintain material integrity.[1][2] This guide moves beyond standard safety data sheets to provide in-depth, experience-based protocols grounded in the chemical nature of substituted phenols.
Compound Profile & Inherent Hazards
This compound is a white crystalline solid primarily utilized as a foundational building block for liquid crystals.[3][4] Its specific molecular structure, featuring a rigid cyclohexyl ring and a polar phenolic group, is engineered to impart desirable thermal stability and electro-optical performance in display applications.[1][5]
While some safety data sheets may not classify this specific compound as hazardous under certain regulations[6], its core chemical identity as a substituted phenol dictates a cautious approach. The phenolic hydroxyl group is the source of both its utility in synthesis and its potential hazards. Phenol and its derivatives are known to be corrosive, systemically toxic, and can cause severe chemical burns which may be initially painless due to an anesthetic effect.[7][8] Therefore, all handling procedures must be predicated on the established risks associated with the phenol class of compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 81936-33-6 | [6][9] |
| Molecular Formula | C₁₅H₂₂O | [6][9][10] |
| Molecular Weight | 218.33 g/mol | [9][10] |
| Appearance | White to light yellow crystalline powder | [3][4] |
| Melting Point | 138 °C | [4][9] |
| Boiling Point | 339.8 °C @ 760 mmHg | [9] |
| Solubility | Soluble in Methanol; Very low in water (125 µg/L at 20°C) | [4][9] |
| Purity | Typically ≥98% |[3][6] |
Engineering Controls & Personal Protective Equipment (PPE)
The foundation of laboratory safety rests on a hierarchy of controls designed to minimize exposure. For a solid compound like this compound, this hierarchy is critical for mitigating the risks of inhalation and dermal contact.
The Principle of Containment: Engineering Controls
Engineering controls are the primary method for isolating personnel from a hazard.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[7][11] This is non-negotiable. The rationale is twofold: it contains the fine crystalline powder, preventing inhalation, and it captures any vapors from solvents used to dissolve the compound.[12]
-
Safety Showers & Eyewash Stations: Unobstructed access to a safety shower and eyewash station within a 10-second travel distance is mandatory in any area where this compound is handled.[7] Their locations must be known to all personnel before work begins.
The Last Line of Defense: Personal Protective Equipment (PPE)
PPE does not eliminate the hazard, but it provides a crucial barrier. The selection of PPE must be based on the specific risks of phenol-class compounds.
Table 2: Recommended PPE for Handling this compound
| Task | Eye/Face Protection | Hand Protection | Body Protection |
|---|---|---|---|
| Weighing Solid | Chemical safety goggles and face shield | Double-layered gloves: Inner nitrile glove, outer neoprene or butyl rubber glove | Fully-buttoned lab coat, long pants, closed-toe shoes |
| Preparing Solutions | Chemical safety goggles and face shield | Double-layered gloves: Inner nitrile glove, outer neoprene or butyl rubber glove | Chemical-resistant apron (neoprene or butyl rubber) over a lab coat, long pants, closed-toe shoes |
| Incidental Contact | Chemical safety goggles | Neoprene or thick (≥8mil) nitrile gloves (double-gloved) | Fully-buttoned lab coat, long pants, closed-toe shoes |
Expertise & Experience: Standard thin nitrile gloves are not sufficient for prolonged protection against phenols.[13] Phenol can readily penetrate these materials. The use of robust glove types like neoprene or butyl rubber, or at minimum, double-gloving with frequent changes, is essential to prevent dermal absorption.[7][14]
Caption: Hierarchy of controls for managing chemical hazards.
Storage & Chemical Compatibility
Proper storage is crucial for maintaining the compound's purity and preventing hazardous reactions.
Protocol for Safe Storage
-
Container: Keep the compound in its original, tightly sealed container.[6][15]
-
Environment: Store in a cool, dry, and well-ventilated area.[11]
-
Light & Moisture: Protect from direct light and moisture to prevent degradation.[7]
-
Location: Store containers at or below eye level to minimize the risk of dropping and spilling into the face.[7]
-
Inert Atmosphere: For long-term storage of high-purity material, consider storage under an inert nitrogen atmosphere to prevent slow oxidation.[10]
Chemical Incompatibilities
This compound should be segregated from the materials listed below to avoid potentially violent or hazardous reactions.
Table 3: Incompatible Material Classes
| Incompatible Material | Potential Hazard | Source(s) |
|---|---|---|
| Strong Oxidizing Agents | Violent reaction, risk of fire or explosion | [6][11] |
| (e.g., Nitric Acid, Perchlorates) | ||
| Strong Bases | Exothermic reaction | [11] |
| (e.g., Sodium Hydroxide) | ||
| Acids & Acid Chlorides | Potential for vigorous or violent reaction | [16] |
| Aluminum Chloride | Vigorous reaction |[16] |
Step-by-Step Handling Protocols
These protocols are designed to be self-validating systems, ensuring safety at each step.
Protocol 4.1: Weighing and Preparing a Solution
-
Pre-Operation Check: Verify the chemical fume hood has a current certification sticker. Ensure the work area is clean. Confirm the location of the nearest eyewash station, safety shower, and spill kit.
-
Don PPE: Put on all required PPE as specified in Table 2 for preparing solutions.
-
Tare Balance: Place a clean, secondary container on the analytical balance inside the fume hood and tare it.
-
Transfer Solid: Working well inside the fume hood, carefully transfer the desired amount of this compound from the stock bottle to the tared container. Minimize the generation of dust.
-
Close Containers: Immediately and tightly close the main stock bottle.
-
Dissolution: Add the desired solvent to the weighing container. Gently swirl to dissolve. Do not use heat unless the specific process has been risk-assessed; heating increases vapor pressure.[11]
-
Labeling: Transfer the solution to a final, appropriate container. Label it clearly with the full chemical name, concentration, solvent, date, and your initials.
-
Decontamination: Wipe down the work surface in the fume hood.
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding contamination of skin.
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water before leaving the laboratory.[11]
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
Caption: Decision workflow for responding to a chemical exposure.
First Aid for Exposures
-
Skin Contact: Rapid decontamination is critical to minimize absorption.[13]
-
Immediately remove all contaminated clothing, including leather items like belts or watchbands.[12][13]
-
Wipe the affected area repeatedly with low-molecular-weight polyethylene glycol (PEG 300 or PEG 400).[13] This is the preferred method as it is more effective than water.
-
If PEG is not available, use an emergency shower to rinse the area with copious amounts of water for at least 15 minutes.[7]
-
Call for immediate medical attention in all cases. [7]
-
-
Eye Contact:
-
Inhalation:
-
Ingestion:
Spill Response Protocol
-
Small Spill (Solid, <5g):
-
Alert others in the immediate area.
-
Wearing appropriate PPE (Table 2), carefully sweep or scoop the solid material to minimize dust generation.[16]
-
Place the material into a labeled container for hazardous waste.
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., methanol), followed by soap and water. Place all cleanup materials in the hazardous waste container.
-
-
Large Spill or Any Liquid Spill:
-
Evacuate the immediate area.
-
Alert laboratory personnel and call for emergency response (e.g., institutional EHS).[8]
-
Prevent others from entering the area.
-
Waste Management
A "cradle-to-grave" approach to chemical management requires a robust waste disposal plan.
-
Hazardous Waste: All materials contaminated with this compound are considered hazardous waste.[11] This includes:
-
Empty stock containers.
-
Used PPE (gloves, aprons).
-
Spill cleanup materials.
-
Weighing papers or boats.
-
-
Procedure:
-
Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.
-
The label must include the full chemical name and state "Hazardous Waste".
-
Follow all institutional and local regulations for the disposal of toxic and corrosive chemical waste.[11]
-
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound, 25G | Labscoop [labscoop.com]
- 4. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. nbinno.com [nbinno.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. Phenol SOP | Environment, Health and Safety [ehs.cornell.edu]
- 9. Cas 81936-33-6,this compound | lookchem [lookchem.com]
- 10. chemscene.com [chemscene.com]
- 11. ehs.berkeley.edu [ehs.berkeley.edu]
- 12. ehs.wwu.edu [ehs.wwu.edu]
- 13. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. aksci.com [aksci.com]
- 16. lsuhsc.edu [lsuhsc.edu]
- 17. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 18. angenechemical.com [angenechemical.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(trans-4-Propylcyclohexyl)phenol
Welcome to the dedicated technical support center for the purification of 4-(trans-4-Propylcyclohexyl)phenol. This resource is designed for researchers, scientists, and professionals in drug development and materials science who are working with this critical intermediate.[1][2] As a key building block in the synthesis of liquid crystals and active pharmaceutical ingredients (APIs), achieving high purity of this compound is paramount for downstream success.[1][3]
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges associated with purifying this compound from typical reaction mixtures.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Issue 1: Poor or No Crystallization During Recrystallization
-
Question: I've completed the synthesis and, after workup, I'm attempting to purify the crude product by recrystallization. However, I'm observing either no crystal formation or the product is "oiling out." What's causing this and how can I fix it?
-
Answer: This is a common issue that typically points to problems with solvent selection, saturation level, or the presence of significant impurities.
-
Causality: Recrystallization relies on the principle that the desired compound is highly soluble in a hot solvent and poorly soluble in the same solvent when cold, while impurities remain soluble at all temperatures.[4][5] "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound, causing it to separate as a liquid instead of forming a crystalline lattice. Impurities can also suppress crystallization by interfering with crystal lattice formation.
-
Troubleshooting Steps:
-
Verify Solvent Choice: The ideal recrystallization solvent will dissolve the this compound when hot but not at room temperature. For a nonpolar compound like this, solvents like hexane, heptane, or toluene are good starting points. A mixed solvent system (e.g., toluene/hexane or ethanol/water) can also be effective.
-
Solvent Screening: Perform a small-scale solvent screen. Place a small amount of your crude product in several test tubes and add a few drops of different solvents. The ideal solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
-
Control Cooling Rate: Rapid cooling can lead to precipitation rather than crystallization, trapping impurities. Allow the heated, saturated solution to cool slowly to room temperature, and then move it to an ice bath to maximize crystal formation.
-
Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal from a previous pure batch.
-
Address "Oiling Out": If the product oils out, reheat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to reduce the saturation level slightly and then allow it to cool slowly.
-
-
Issue 2: Incomplete Separation of cis and trans Isomers
-
Question: My analytical data (GC or HPLC) shows that my purified product is still contaminated with the cis isomer. How can I improve the separation?
-
Answer: The separation of cis and trans diastereomers can be challenging due to their similar physical properties.[6] The trans isomer is generally more stable and often has a higher melting point, which can be exploited.
-
Causality: The cis and trans isomers of 4-(4-propylcyclohexyl)phenol have very similar polarities, making their separation by standard silica gel chromatography difficult. Their boiling points are also very close, ruling out simple distillation.[7]
-
Troubleshooting & Optimization:
-
Isomerization: Before final purification, consider an isomerization step. A patent describes a method where the mixture of isomers is heated with a strong base like potassium hydroxide in a high-boiling solvent such as DMF.[8] This can convert the less stable cis isomer to the more stable trans isomer, increasing the overall yield of the desired product.
-
Fractional Recrystallization: This is often the most effective method. It involves multiple, sequential recrystallization steps. The trans isomer, being more symmetrical, typically forms more stable crystals and will crystallize out first from a carefully prepared saturated solution.
-
Optimized Column Chromatography: While challenging, chromatographic separation is possible with the right conditions.
-
Stationary Phase: Consider using a less polar stationary phase like alumina or a specialized column designed for isomer separation, such as a phenyl or pentafluorophenyl (PFP) column.[6]
-
Solvent System: A low-polarity mobile phase is crucial. A shallow gradient of ethyl acetate in hexane or dichloromethane in hexane might provide the necessary resolution. Toluene-based solvent systems can also be effective for aromatic compounds.[9]
-
-
-
Issue 3: Product Contaminated with Phenolic Byproducts or Starting Materials
-
Question: My NMR/GC-MS analysis indicates the presence of unreacted phenol or other phenolic impurities. How can I remove these?
-
Answer: Phenolic impurities are common and can often be removed with a simple acid-base extraction during the workup, prior to final purification.
-
Causality: Phenols are acidic due to the hydroxyl group. This property can be used to separate them from non-acidic organic compounds.
-
Troubleshooting Steps:
-
Aqueous Base Wash: During your initial reaction workup, dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether). Wash the organic layer with a dilute aqueous base solution (e.g., 1M NaOH or NaHCO₃). The acidic phenolic impurities will be deprotonated and move into the aqueous layer, which can then be separated and discarded.
-
Acidification and Re-extraction: Be cautious not to use an overly concentrated base or wash excessively, as your desired product is also a phenol and can be partially lost to the aqueous layer. To check for product loss, you can acidify the aqueous wash with HCl and see if any product precipitates.
-
Post-Purification Wash: If the impurity is discovered after an initial purification attempt, the material can be re-dissolved and subjected to this extraction procedure.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the expected melting point of pure this compound?
-
Q2: Which analytical techniques are best for assessing the purity and isomer ratio?
-
A2: A combination of techniques is recommended for a comprehensive assessment.
-
Gas Chromatography (GC): Excellent for determining purity and the cis/trans isomer ratio.[10][12][13] Purity is often specified as >98.0% (GC).[10][13]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can also be used effectively to separate the isomers and quantify purity.[12][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the chemical structure and can help in determining the isomer ratio by integrating specific, well-resolved signals.
-
Differential Scanning Calorimetry (DSC): Provides a precise melting point and can indicate the presence of impurities through peak broadening or the appearance of multiple thermal events.
-
-
-
Q3: My final product has a slight yellow tint. Is this a problem?
-
A3: Pure this compound should be a white to light yellow crystalline solid.[13] A yellow color may indicate the presence of trace oxidized phenolic impurities. While it may be acceptable for some applications, for high-purity requirements (e.g., liquid crystal manufacturing), an additional purification step like recrystallization or passing a solution of the product through a small plug of silica gel or activated carbon may be necessary.[3]
-
Experimental Protocols & Data
Protocol 1: Optimized Recrystallization for High Purity
This protocol is designed to maximize the purity of the final product, with a particular focus on removing the cis isomer.
-
Solvent Selection: Begin with a solvent system of Toluene:Hexane (e.g., 1:3 v/v).
-
Dissolution: In an appropriately sized flask, add the crude this compound. Add the minimum amount of the hot toluene/hexane solvent mixture required to fully dissolve the solid. This ensures the solution is saturated.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature on a benchtop, undisturbed. Slow cooling is critical for forming large, pure crystals.
-
Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystallized product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
-
Analysis: Analyze the dried product for purity and melting point. If the cis isomer is still present, a second recrystallization may be necessary.
Key Purity Indicators
| Parameter | Specification | Analytical Method | Purpose |
| Purity | ≥98.0% (typically ≥99.5% for advanced applications) | GC, HPLC | Quantifies the amount of the desired compound versus impurities.[13][15] |
| trans Isomer Content | ≥99.0% | GC, HPLC, NMR | Ensures the correct stereochemistry for material properties.[12] |
| Appearance | White to light yellow crystalline solid | Visual Inspection | A simple, first-pass indicator of potential contamination.[13] |
| Melting Point | 138°C (sharp) | Melting Point Apparatus, DSC | A sharp melting point close to the literature value indicates high purity.[10][11] |
Workflow Diagrams
The following diagram illustrates the general workflow for the purification of this compound.
Caption: General purification and analysis workflow.
This second diagram outlines the decision-making process for troubleshooting common purification issues.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. mt.com [mt.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. welch-us.com [welch-us.com]
- 7. US2850549A - Separation of cis and trans isomers - Google Patents [patents.google.com]
- 8. CN103553878B - A kind of novel preparation method of cyclohexyl phenol class liquid crystal intermediates compound - Google Patents [patents.google.com]
- 9. reddit.com [reddit.com]
- 10. labproinc.com [labproinc.com]
- 11. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound, 25G | Labscoop [labscoop.com]
- 14. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. calpaclab.com [calpaclab.com]
Technical Support Center: Synthesis of 4-(trans-4-Propylcyclohexyl)phenol
Welcome to the technical support center for the synthesis of 4-(trans-4-propylcyclohexyl)phenol (CAS 81936-33-6). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As a critical intermediate for advanced liquid crystals and pharmaceuticals, achieving high purity and yield of this compound is paramount.[1][2][3] This document provides in-depth, field-proven insights based on established chemical principles and literature.
Overview of the Primary Synthetic Pathway
The most robust and widely adopted synthetic route to this compound involves a two-stage process. First, a carbon-carbon bond is formed to create a biphenyl scaffold, typically via a palladium-catalyzed cross-coupling reaction. This is followed by a selective hydrogenation of one of the aromatic rings to yield the final cyclohexylphenol product. An optional isomerization step is often required to maximize the desired trans stereoisomer.
Caption: General two-step synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during synthesis in a question-and-answer format.
Q1: My Suzuki-Miyaura coupling reaction to form the 4'-propylbiphenyl-4-ol intermediate is giving a low yield. What are the likely causes and how can I improve it?
Low yield in the Suzuki coupling step is a common problem that can almost always be traced back to one of five key areas: catalyst integrity, base and solvent choice, atmospheric purity, or reagent quality.
-
Causality & Solution:
-
Catalyst Inactivity: The active catalyst is a Pd(0) species. If your catalyst (e.g., Pd(PPh₃)₄) has degraded or if the in-situ reduction of a Pd(II) precursor (e.g., Pd(OAc)₂) is inefficient, the catalytic cycle will not proceed effectively.
-
Protocol: Ensure you are using a fresh, high-quality palladium catalyst and appropriate phosphine ligands (e.g., SPhos, XPhos). Always handle catalysts under an inert atmosphere. The reaction requires an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) catalyst back to inactive Pd(II).[4]
-
-
Improper Base or Solvent: The base is crucial for activating the boronic acid to facilitate transmetalation.[5][6] The effectiveness of a given base (e.g., K₃PO₄, K₂CO₃, NaOEt) is highly dependent on the solvent system.
-
Protocol: For this type of coupling, an aqueous mixture with an organic solvent like dioxane or THF is often effective.[7] A base like K₃PO₄ is a good starting point. If using anhydrous conditions, ensure your base is sufficiently soluble.
-
-
Protodeboronation of Boronic Acid: Arylboronic acids can be unstable and undergo protodeboronation (replacement of the B(OH)₂ group with hydrogen), especially under prolonged heating or non-optimal pH.
-
Protocol: Use the boronic acid as soon as possible after purchase or synthesis. Consider using more stable boronic acid derivatives, such as potassium aryltrifluoroborates or MIDA boronates, which release the boronic acid slowly under the reaction conditions.[7]
-
-
Insufficient Reaction Time or Temperature: Like any chemical reaction, Suzuki couplings require sufficient thermal energy and time to reach completion.
-
Protocol: Monitor the reaction by TLC or LC-MS. If the reaction stalls, a gentle increase in temperature (e.g., from 80°C to 100°C) may be beneficial. Typical reaction times can range from a few hours to over 20 hours.[4]
-
-
Caption: Troubleshooting workflow for the Suzuki-Miyaura coupling step.
Q2: The hydrogenation of my biphenyl intermediate is incomplete, or I'm seeing over-hydrogenation of both aromatic rings. How can I improve selectivity and conversion?
Achieving selective hydrogenation of a single aromatic ring in a biphenyl system is a significant challenge. The key is to choose a catalyst and conditions that favor the hydrogenation of the less electron-rich ring (the one bearing the propyl group) without being so harsh that the phenol-containing ring is also reduced.
-
Causality & Solution:
-
Incorrect Catalyst Choice: Different hydrogenation catalysts have vastly different activities and selectivities. Noble metal catalysts like Rh/C and Ru/C are often too active and can lead to the formation of bicyclohexyl byproducts.[8]
-
Protocol: Skeletal Ni (Raney Ni) is an excellent choice for this transformation, often providing high conversion and selectivity.[8][9] Supported nickel catalysts, such as 20% Ni/SiO₂, have also demonstrated excellent performance, achieving over 99% conversion and selectivity.[10] Pd/C can also be effective, but may require more careful optimization of conditions.[11]
-
-
Harsh Reaction Conditions: High hydrogen pressure and temperature will increase the reaction rate but can drastically reduce selectivity, leading to over-hydrogenation.
-
Solvent Effects: The choice of solvent can influence catalyst activity and selectivity.
-
| Catalyst | Typical Temp. (°C) | Typical Pressure (MPa) | Solvent | Selectivity for Monohydrogenation | Reference |
| Skeletal Ni (QS-Ni) | 70 | 1 | THF | >99% | [9] |
| 20% Ni/SiO₂ | 200 | 3 | Isopropanol | >99% | [10] |
| Pd/C | 140 | 3.5 | THF | ~92% | [11] |
| Rh/C or Ru/C | 50 | - | scCO₂ | Low (favors bicyclohexyl) | [8] |
Q3: My final product has a low ratio of the desired trans isomer. How can I increase the trans selectivity?
The catalytic hydrogenation step often produces a thermodynamic mixture of cis and trans isomers. The desired trans isomer, where the propyl group and the phenol group are equatorial on the cyclohexane ring, is the more thermodynamically stable configuration.[2] Therefore, an isomerization step is often necessary.
-
Causality & Solution:
-
Kinetic Control During Hydrogenation: The initial product distribution from hydrogenation is kinetically controlled. To achieve the desired product, the mixture must be equilibrated to favor the more stable trans isomer.
-
Protocol: After hydrogenation, the crude product mixture is treated with a strong base, such as potassium hydroxide (KOH), in a suitable solvent. This process equilibrates the cis isomer to the more stable trans form. A typical procedure involves stirring the cis/trans mixture with a catalytic amount of KOH in a solvent like methanol at low temperatures (0-5°C).[12]
-
-
Q4: I am struggling to purify the final this compound product. What are effective methods?
Purification is critical to meet the high-purity standards (often >99%) required for applications like liquid crystal displays.[3] A multi-step approach is usually most effective.
-
Causality & Solution:
-
Presence of Diverse Impurities: The crude product may contain residual catalyst, unreacted starting material, the biphenyl intermediate, over-hydrogenated byproducts, and the cis isomer.
-
Protocol:
-
Catalyst Removal: After the hydrogenation reaction, filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst.
-
Acid-Base Extraction: Exploit the acidic nature of the phenolic proton. Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash with a dilute aqueous base (e.g., 1M NaOH). The desired phenol will deprotonate and move into the aqueous layer, leaving non-acidic organic impurities behind. Separate the layers and carefully re-acidify the aqueous layer with a strong acid (e.g., 2M HCl) to precipitate the purified phenol.
-
Recrystallization: This is the most powerful technique for achieving high purity. The purified phenol can be recrystallized from a nonpolar solvent like hexane or a hexane/toluene mixture. This step is highly effective at removing the last traces of the cis isomer and other closely related impurities.
-
-
-
Frequently Asked Questions (FAQs)
-
Q: Why is the Suzuki-Miyaura coupling preferred for the initial C-C bond formation?
-
A: The Suzuki-Miyaura reaction is highly valued for its mild reaction conditions, exceptional tolerance of a wide variety of functional groups, and the general stability and low toxicity of its organoboron reagents compared to other organometallics.[4][5] The commercial availability of a vast array of boronic acids and aryl halides also makes it a versatile and accessible method.[4]
-
-
Q: What are the key safety precautions for this synthesis?
-
A: Several hazards must be managed:
-
Hydrogenation: Hydrogen gas is highly flammable and explosive. All hydrogenation reactions must be conducted in a properly rated high-pressure reactor behind a safety shield in a well-ventilated fume hood.
-
Catalysts: Raney Nickel is pyrophoric and may ignite spontaneously upon exposure to air. It must be handled as a slurry under water or a suitable solvent at all times. Palladium on carbon can also be pyrophoric, especially after use.
-
Solvents: Many organic solvents used (THF, dioxane, methanol, hexane) are flammable.
-
Reagents: Strong acids and bases used during workup are corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
-
-
Q: Can I synthesize the intermediate via a Grignard reaction instead of a Suzuki coupling?
-
A: Yes, Grignard-based routes have been reported. For example, reacting a benzyloxy-phenyl magnesium bromide with an appropriate cyclohexanone derivative.[13] However, these routes can be longer, involve more steps (protection, coupling, dehydration, hydrogenation, deprotection), and may result in lower overall yields compared to the more direct Suzuki coupling approach.[13]
-
Detailed Experimental Protocols
Protocol 1: Synthesis of 4'-Propylbiphenyl-4-ol via Suzuki Coupling
This protocol is a representative example and may require optimization.
-
Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromophenol (1.0 eq), 4-propylphenylboronic acid (1.1 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, a pre-mixed combination of Pd₂(dba)₃ (0.015 eq) and a ligand such as XPhos (0.031 eq).[14]
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen gas three times.[4] Add degassed solvents, typically a 4:1 mixture of dioxane and water.
-
Reaction: Heat the reaction mixture to 80-100°C and stir vigorously for 5-20 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure biphenyl intermediate.
Protocol 2: Selective Hydrogenation and Isomerization
-
Reaction Setup: In a high-pressure autoclave, add the 4'-propylbiphenyl-4-ol (1.0 eq) and a suitable solvent such as isopropanol or THF.[10]
-
Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 20% Ni/SiO₂ or Raney Ni as a slurry in water) under a stream of inert gas. The catalyst loading is typically 5-10% by weight relative to the substrate.
-
Hydrogenation: Seal the reactor, purge several times with nitrogen, and then purge with hydrogen gas. Pressurize the reactor to 1-3 MPa with hydrogen and heat to 120-200°C with vigorous stirring.[10]
-
Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-12 hours.
-
Workup & Isomerization: Cool the reactor, vent the hydrogen, and purge with nitrogen. Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Evaporate the solvent. Dissolve the resulting oil (a cis/trans mixture) in methanol. Cool the solution to 0°C and add a catalytic amount of KOH (e.g., 0.1 eq).[12] Stir for 1-2 hours at 0-5°C to induce isomerization.
-
Purification: Neutralize the mixture with dilute HCl. Remove the methanol under reduced pressure. The resulting solid can be purified by recrystallization from hexane to yield the final product as a white crystalline solid.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. CN103553878B - A kind of novel preparation method of cyclohexyl phenol class liquid crystal intermediates compound - Google Patents [patents.google.com]
- 14. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
Technical Support Center: Scaling Up 4-(trans-4-Propylcyclohexyl)phenol Production
Welcome to the technical support center for the synthesis and scale-up of 4-(trans-4-propylcyclohexyl)phenol. This critical intermediate is foundational for advanced liquid crystal displays and various pharmaceutical agents, where high purity and specific stereochemistry are paramount.[1][2] This guide is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered during laboratory synthesis and industrial scale-up. We will delve into the causality behind experimental choices, offering field-proven insights to ensure robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound at scale?
A1: Two primary routes are favored for their reliability and scalability:
-
Suzuki Coupling followed by Selective Hydrogenation: This route involves the palladium-catalyzed coupling of a 4-hydroxyphenylboronic acid derivative with a 4-propylbromobenzene (or vice-versa) to form a biphenyl intermediate. This intermediate is then selectively hydrogenated to yield the final product. This method offers excellent control over the carbon framework construction.[3][4]
-
Grignard Reaction on a Cyclohexanone Core: This approach typically starts with a 4-hydroxycyclohexanone derivative (with the phenol protected). A propyl Grignard reagent is added to the ketone, followed by dehydration and subsequent hydrogenation to saturate the newly formed double bond and establish the final stereochemistry.[5][6]
Q2: Why is the trans-isomer so critical, and what purity is typically required?
A2: The trans-stereochemistry is essential for its primary application in liquid crystals. The linear, rod-like shape of the trans-isomer allows for the molecular alignment and packing necessary to form the desired mesogenic phases that underpin liquid crystal display (LCD) technology.[7] The presence of the cis-isomer disrupts this packing, degrading performance characteristics like contrast ratio and response time. For these applications, a purity of ≥99.0%, with a trans:cis ratio exceeding 99:1, is often the minimum requirement.[2][8]
Q3: What are the biggest overarching challenges when moving from bench-scale to pilot-plant production?
A3: The primary scale-up challenges are:
-
Thermal Management: Both Grignard and hydrogenation reactions are highly exothermic. Efficient heat dissipation is critical at scale to prevent runaway reactions and control the formation of side products.
-
Stereochemical Control: Maintaining a high trans:cis ratio can be more difficult at scale due to variations in mixing, heat transfer, and catalyst performance.
-
Purification: Isolating the high-purity trans-isomer from the cis-isomer and other process impurities often requires multiple crystallizations, which can significantly impact overall yield. Handling large volumes of solvents for extraction and crystallization also presents logistical and safety challenges.[9]
-
Catalyst Handling and Removal: In the Suzuki and hydrogenation routes, handling pyrophoric catalysts (like Raney Ni) and ensuring complete removal of palladium residues to parts-per-million (ppm) levels in the final product are significant concerns, especially for pharmaceutical applications.
Synthesis Pathway Overview & Key Decision Points
The choice between the two main synthetic routes depends on raw material availability, cost, and in-house technical capabilities.
Table 1: Comparison of Primary Synthetic Routes for Scale-Up
| Feature | Route 1: Suzuki Coupling & Hydrogenation | Route 2: Grignard Synthesis |
| Pros | - High functional group tolerance.[4]- Often higher initial yields for the C-C bond formation step.- Well-established and predictable reaction mechanism.[3] | - Potentially fewer steps if starting materials are readily available.- Avoids expensive palladium catalysts and ligands. |
| Cons | - Requires expensive palladium catalysts and ligands.- Risk of palladium contamination in the final product.- Selective hydrogenation of one aromatic ring can be challenging.[10][11] | - Grignard reagents are highly sensitive to moisture and protic impurities.[12]- Prone to side reactions (enolization, reduction).[5][13]- Stereocontrol during hydrogenation can be difficult. |
| Key Scale-Up Hurdle | Catalyst cost, activity, and removal. | Strict control of anhydrous conditions and reaction temperature. |
Troubleshooting Guide: Grignard Reaction Stage (Route 2)
The addition of the propyl Grignard reagent to the cyclohexanone core is a critical step where yield and purity can be compromised.
Q: My Grignard reaction yield is low, and I'm recovering a significant amount of starting ketone. What's happening?
A: This is a classic issue caused by two primary side reactions: enolization and reduction. The Grignard reagent can act as a base to deprotonate the alpha-carbon of the ketone, forming an enolate that is unreactive toward further addition.[5][13] Alternatively, if the Grignard reagent has a β-hydrogen (which propylmagnesium bromide does), it can reduce the ketone to a secondary alcohol via a six-membered transition state.[5]
Protocol 1: Optimizing the Grignard Addition
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven- or flame-dried immediately before use. Solvents like THF must be dried over sodium/benzophenone or passed through a solvent purification system. Any trace of water will quench the Grignard reagent.[12]
-
Temperature Control: Perform the addition at low temperatures. Start at 0 °C and consider cooling to -20 °C or even -78 °C. Lower temperatures favor the desired nucleophilic addition over enolization.[12]
-
Inverse Addition: Add the ketone solution slowly to the Grignard reagent solution. This maintains a high concentration of the Grignard reagent relative to the ketone, minimizing the chance for the ketone to react with the enolate of another ketone molecule (an aldol-type side reaction).[13]
-
Use of Additives: In some cases, the addition of cerium(III) chloride (Luche reduction conditions) can enhance the nucleophilicity of the organometallic reagent and suppress enolization, though this adds complexity and cost.
Troubleshooting Guide: Hydrogenation & Stereoselectivity
Achieving a high trans:cis ratio is the most critical challenge in the final steps of the synthesis. This is controlled during the hydrogenation of either the 4'-hydroxy-4-propylbiphenyl (Route 1) or the unsaturated intermediate from Route 2.
Q: My final product has a poor trans:cis isomer ratio after hydrogenation. How can I improve this?
A: The stereochemical outcome of hydrogenation is highly dependent on the catalyst, solvent, and reaction conditions. The substrate adsorbs onto the catalyst surface, and hydrogen is delivered from the less sterically hindered face. The choice of catalyst and conditions can influence which face is favored.[14]
-
For reduction of 4-propylcyclohexanone intermediates: Bulky reducing agents like L-selectride tend to favor axial attack, leading to the equatorial alcohol (trans-product), which is thermodynamically more stable.[14] However, catalytic hydrogenation often gives mixtures. Biocatalytic reduction using specific enzymes, such as alcohol dehydrogenases, can provide very high stereoselectivity for either the cis or trans product depending on the enzyme used.[15][16]
-
For hydrogenation of the biphenyl intermediate: This is a more complex system. The choice of catalyst is paramount. Rhodium-based catalysts (e.g., Rh/C) or specific nickel catalysts are often used for selective arene hydrogenation.[10][11]
Table 2: Guide to Hydrogenation Conditions for Optimizing trans-Isomer
| Parameter | Condition/Reagent | Rationale & Expected Outcome |
| Catalyst | Raney Nickel (Raney Ni) | A common, cost-effective choice. Can provide good selectivity but may require optimization of other parameters. Often yields a mixture favoring the thermodynamic trans product at equilibrium.[10] |
| Rhodium on Carbon (Rh/C) | Generally offers higher activity and selectivity for arene hydrogenation under milder conditions than Ni or Pd. Can provide better control over the trans:cis ratio. | |
| Platinum(IV) Oxide (PtO₂) | Adams' catalyst is effective but can sometimes lead to over-reduction if not carefully controlled. | |
| Solvent | Polar protic (e.g., Ethanol, Acetic Acid) | Can influence substrate conformation and binding to the catalyst surface. Acetic acid can sometimes promote isomerization to the more stable trans product. |
| Non-polar (e.g., Hexane, THF) | May favor different binding orientations. THF has been shown to offer high selectivity to the partially hydrogenated product in biphenyl systems.[10] | |
| Temperature | Lower (e.g., 25-50 °C) | Favors kinetic control, which may or may not favor the trans isomer depending on the catalyst and substrate. |
| Higher (e.g., 100-150 °C) | Promotes thermodynamic equilibrium. Since the trans isomer is generally more stable, higher temperatures can allow for in-situ isomerization of any initially formed cis product, driving the ratio towards trans.[17] | |
| **Pressure (H₂) ** | 50-500 psi | Higher pressure increases reaction rate but can sometimes reduce selectivity. This parameter must be optimized empirically for a specific catalyst system. |
Protocol 2: Screening for Optimal Hydrogenation Conditions
-
Small-Scale Parallel Screening: Set up multiple small-scale (1-5 g) reactions in a parallel pressure reactor.
-
Vary One Parameter: Systematically vary a single parameter (e.g., catalyst type, solvent, or temperature) while keeping others constant.
-
Monitor Reaction: Take aliquots over time and analyze by Gas Chromatography (GC) to determine the conversion and, critically, the trans:cis isomer ratio.
-
Identify Lead Conditions: Identify the condition that provides the best combination of reaction rate, selectivity (avoiding over-reduction), and desired trans:cis ratio.
-
Confirm and Optimize: Run the lead condition on a slightly larger scale to confirm reproducibility before moving to the pilot plant.
Final Product Purification
Q: I have a good trans:cis ratio (~95:5), but I am struggling to reach the required >99% purity. What are the best purification methods?
A: Reaching high purity often requires a multi-step approach.
-
Recrystallization: This is the most effective and scalable method. The key is solvent selection. A solvent system should be chosen where the trans-isomer has moderate solubility at high temperatures and very low solubility at low temperatures, while the cis-isomer and other impurities remain in the mother liquor.
-
Good starting solvents to screen: Heptane, Toluene, Methanol/Water mixtures, Ethyl Acetate.
-
-
Distillation (for precursors): If impurities are volatile, distillation of an earlier intermediate (like the 4'-hydroxy-4-propylbiphenyl) can be highly effective before the final hydrogenation step. The final phenol product itself has a high melting point (138 °C) and boiling point, making distillation challenging.[18]
-
Solvent Extraction: Liquid-liquid extraction can be used to remove certain classes of impurities. For example, a dilute aqueous base wash can remove acidic impurities, while an acid wash can remove basic ones. A patent describes using hexane to purify crude phenol from related processes.[9]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. nbinno.com [nbinno.com]
- 8. labproinc.com [labproinc.com]
- 9. US2744144A - Purification of phenol - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. odinity.com [odinity.com]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Support Center: Resolving Impurities in 4-(trans-4-Propylcyclohexyl)phenol
Welcome to the dedicated technical support guide for resolving impurities in 4-(trans-4-Propylcyclohexyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, validated protocols, and expert insights into ensuring the purity of this critical intermediate.
Introduction
This compound is a key building block in the synthesis of various materials, including liquid crystals and active pharmaceutical ingredients (APIs). Its purity is paramount, as even trace impurities can significantly impact the performance, stability, and safety of the final product. This guide addresses common challenges encountered during its synthesis and purification, offering a systematic approach to impurity identification and resolution.
PART 1: Frequently Asked Questions (FAQs) - Impurity Troubleshooting
This section addresses the most common issues encountered by researchers working with this compound.
Question 1: My final product shows a lower-than-expected melting point and a broad melting range. What are the likely impurities?
A depressed and broad melting point is a classic indicator of impurities. For this compound, the most common culprits are often process-related. These include:
-
cis-Isomer: The geometric isomer, 4-(cis-4-propylcyclohexyl)phenol, is a frequent impurity. Its formation is thermodynamically less favorable but can occur during synthesis. Due to its similar structure, it often co-crystallizes, making it difficult to remove.
-
Unreacted Starting Materials: Depending on the synthetic route, residual starting materials like 4-propylphenol or cyclohexanol may be present.
-
By-products of Alkylation: If a Friedel-Crafts alkylation route is used, ortho-substituted isomers or poly-alkylated phenols can form.
Question 2: My HPLC analysis shows a persistent, small peak eluting close to the main product peak. How can I identify it?
A closely eluting peak on a reverse-phase HPLC column often suggests an impurity with a polarity very similar to the main compound.
-
Initial Hypothesis: The most probable candidate is the cis-isomer. Its slightly different three-dimensional structure can lead to a small difference in retention time.
-
Confirmation Strategy: To confirm, it is recommended to use a combination of analytical techniques:
-
High-Resolution Mass Spectrometry (HRMS): This will confirm if the impurity has the same molecular weight as the desired product, which would be expected for an isomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to distinguish between cis and trans isomers. The axial and equatorial protons in the cyclohexane ring will show distinct chemical shifts and coupling constants. For the trans isomer, the proton at C1 (attached to the phenol ring) often appears as a triplet of triplets with large axial-axial coupling constants.
-
Reference Standard: If available, injecting a certified reference standard of the cis-isomer will provide definitive confirmation.
-
Question 3: I am struggling to remove the cis-isomer using standard recrystallization. What are my options?
The similar solubility profiles of the cis and trans isomers make separation by simple recrystallization challenging.
-
Solvent System Optimization: A systematic solvent screen is the first step. Experiment with solvent systems of varying polarity. A mixture of a good solvent (where both isomers are soluble) and an anti-solvent (where both are poorly soluble) can sometimes improve separation. Toluene or heptane are often good starting points.
-
Preparative Chromatography: If recrystallization fails, preparative HPLC or flash column chromatography is the most effective method. A silica gel column with a non-polar mobile phase (e.g., hexane/ethyl acetate gradient) can effectively separate the isomers.
-
Isomerization: In some cases, it may be possible to convert the unwanted cis-isomer back to the desired trans-isomer. This often involves treating the mixture with a strong base (like potassium tert-butoxide) to epimerize the stereocenter. This should be followed by a final purification step.
PART 2: Analytical & Purification Protocols
This section provides detailed, step-by-step methodologies for the analysis and purification of this compound.
Protocol 1: HPLC Method for Impurity Profiling
This protocol outlines a standard reverse-phase HPLC method for the quantitative analysis of impurities.
Objective: To separate and quantify this compound from its potential impurities.
Instrumentation & Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 Reverse-Phase Column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Sample of this compound
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (70:30 v/v). Degas the mobile phase before use.
-
Standard Preparation: Accurately weigh and dissolve a known amount of a high-purity reference standard of this compound in methanol to create a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.
-
Sample Preparation: Dissolve a known amount of the sample to be tested in methanol to a final concentration of approximately 0.5 mg/mL.
-
HPLC Conditions:
-
Column: C18 (4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 225 nm
-
Column Temperature: 30 °C
-
-
Analysis: Inject the standard solutions and the sample solution. Identify the peaks based on retention time and quantify the impurities using the calibration curve.
Data Interpretation: The trans-isomer is expected to be the major peak. The cis-isomer, if present, will typically elute slightly before the trans-isomer. Other process-related impurities will have different retention times.
Protocol 2: Purification by Flash Column Chromatography
Objective: To separate the trans-isomer from the cis-isomer and other impurities.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (ACS grade)
-
Ethyl Acetate (ACS grade)
-
Glass column
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
TLC Analysis: First, determine the optimal mobile phase composition using TLC. Spot the crude sample on a TLC plate and develop it in various ratios of Hexane:Ethyl Acetate (e.g., 95:5, 90:10, 85:15). The ideal system will show good separation between the main spot (trans-isomer) and any impurity spots.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the column. Allow the silica to settle, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the chosen mobile phase (or a slightly stronger solvent like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase determined by TLC. Collect fractions and monitor their composition using TLC.
-
Fraction Pooling & Solvent Evaporation: Combine the pure fractions containing the desired trans-isomer. Remove the solvent using a rotary evaporator to yield the purified product.
Workflow Diagram: Impurity Identification and Resolution
Caption: A workflow for systematic impurity identification and resolution.
PART 3: Data Summary & Visualization
Table 1: Typical Analytical Data for Impurities
| Compound | Typical HPLC Retention Time (Relative) | Key ¹H NMR Signal (CDCl₃, 400 MHz) |
| This compound | 1.00 | ~3.45 ppm (tt, 1H, Ar-CH) |
| 4-(cis-4-Propylcyclohexyl)phenol | ~0.95 | Aromatic proton shifts slightly upfield compared to trans-isomer. |
| 4-Propylphenol | < 0.80 | Absence of cyclohexyl protons. |
| 2-Alkyl-4-(trans-4-propylcyclohexyl)phenol | > 1.00 | More complex aromatic region in ¹H NMR. |
Logical Relationship: Purity vs. Analytical Signal
Caption: The relationship between sample purity and analytical outcomes.
Technical Support Center: Optimizing Reaction Conditions for 4-(trans-4-Propylcyclohexyl)phenol Synthesis
Welcome to the technical support center for the synthesis of 4-(trans-4-propylcyclohexyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to overcome common challenges in this synthesis, ensuring high yield and purity of the desired trans isomer.
Introduction to the Synthesis
This compound is a crucial intermediate in the manufacturing of liquid crystals and various pharmaceuticals.[1][2][3] Its synthesis, while conceptually straightforward, presents several challenges, primarily concerning stereochemical control and purification. The predominant synthetic routes involve the catalytic hydrogenation of 4-propylphenol or multi-step pathways starting from cyclohexanone derivatives. This guide will focus on providing solutions to common issues encountered during these processes.
Troubleshooting Guide
Low yields, incorrect isomer ratios, and purification difficulties are common hurdles in the synthesis of this compound. The following table outlines potential causes and actionable solutions to these problems.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield | 1. Incomplete Reaction: Insufficient reaction time, low temperature, or deactivated catalyst. 2. Side Reactions: Formation of byproducts due to incorrect reaction conditions. 3. Product Loss During Workup: Inefficient extraction or purification. | 1. Reaction Monitoring: Monitor the reaction progress using TLC or GC. Consider increasing the reaction time or temperature incrementally. If using a catalyst, ensure it is fresh or properly activated. 2. Optimize Conditions: Re-evaluate the reaction temperature and pressure. In catalytic hydrogenations, ensure the system is free of catalyst poisons. 3. Workup Optimization: Use an appropriate extraction solvent and perform multiple extractions. For purification, consider column chromatography with a suitable solvent system. |
| Incorrect cis/trans Isomer Ratio (Low trans Isomer) | 1. Thermodynamic vs. Kinetic Control: The reaction conditions may favor the formation of the less stable cis isomer. 2. Ineffective Isomerization: If an isomerization step is included, it may not be reaching equilibrium. | 1. Thermodynamic Control: The trans isomer, with the propyl group in the equatorial position, is generally more stable.[4][5][6] Employing higher reaction temperatures and longer reaction times can favor the formation of the thermodynamically more stable trans product. 2. Isomerization: If a mixture of isomers is obtained, an isomerization step can be performed. This is often achieved by treating the mixture with a strong base (e.g., potassium tert-butoxide) or acid at elevated temperatures to equilibrate the isomers to a mixture enriched in the trans form.[7] |
| Difficulty in Separating cis and trans Isomers | 1. Similar Physical Properties: The cis and trans isomers can have very similar boiling points and polarities, making separation by distillation or standard chromatography challenging. | 1. Fractional Crystallization: This technique can be effective for separating isomers. The choice of solvent is critical and may require some screening. 2. Chromatography: While challenging, separation by HPLC or GC can be achieved with the right column and conditions.[8] Derivatization of the phenol can sometimes improve separation. 3. Preparative Chromatography: For larger scales, preparative HPLC is a viable but often costly option. |
| Formation of Unexpected Byproducts | 1. Catalyst Poisoning or Inactivity: In hydrogenation reactions, this can lead to incomplete reduction or side reactions. 2. Friedel-Crafts Side Reactions: If using a Friedel-Crafts approach, O-alkylation can compete with the desired C-alkylation.[9] Rearrangement of the propyl group is also possible. 3. Grignard Reaction Issues: Impure magnesium or wet solvents can quench the Grignard reagent, leading to low yields and side products. | 1. Catalyst Handling: Use fresh, high-quality catalyst. Ensure the reaction setup is inert and free from potential poisons like sulfur compounds. 2. Friedel-Crafts Optimization: The choice of Lewis acid and solvent is crucial. Running the reaction at lower temperatures can sometimes improve selectivity. 3. Grignard Best Practices: Use freshly crushed magnesium turnings and rigorously dried solvents (e.g., ether or THF). Initiate the reaction with a small crystal of iodine if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: Catalytic hydrogenation of 4-propylphenol is a widely used and generally reliable method.[10][11][12][13] This process typically employs a palladium-on-carbon (Pd/C) catalyst. The reaction can be performed using molecular hydrogen (H₂) under pressure or through transfer hydrogenation with a hydrogen donor like ethanol.[10][11][12] The initial products are often a mixture of 4-propylcyclohexanone and cis/trans-4-propylcyclohexanol, which then require further steps to yield the final phenol product.
Q2: How can I maximize the yield of the trans isomer?
A2: The trans isomer is thermodynamically more stable than the cis isomer because the bulky propyl group preferentially occupies the equatorial position on the cyclohexane ring, minimizing steric hindrance.[4][5][6] To maximize the trans isomer, consider the following:
-
Reaction Conditions: Use conditions that favor thermodynamic equilibrium, such as higher temperatures and longer reaction times.
-
Isomerization: If your synthesis yields a mixture of isomers, you can perform a separate isomerization step. This is typically done by heating the isomer mixture with a catalytic amount of a strong acid or base.[7]
Q3: What are the best analytical techniques to determine the cis/trans isomer ratio?
A3: The most common and effective techniques are:
-
Gas Chromatography (GC): With an appropriate column (e.g., a polar capillary column), you can often achieve good separation of the cis and trans isomers.[8]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can also be used to separate the isomers.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to distinguish between the isomers. The chemical shifts and coupling constants of the protons on the cyclohexane ring will differ between the cis and trans configurations.
Q4: Are there any safety precautions I should be aware of during this synthesis?
A4: Yes, several safety precautions are essential:
-
Catalytic Hydrogenation: If using H₂ gas, be aware of its high flammability and the risk of explosion. Ensure your equipment is properly rated for pressure reactions and that the system is purged with an inert gas before and after the reaction.
-
Grignard Reagents: Grignard reagents are highly reactive with water and protic solvents. All glassware must be thoroughly dried, and anhydrous solvents must be used.
-
Strong Acids and Bases: When handling strong acids or bases for isomerization or other steps, always use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
Experimental Protocol: Catalytic Hydrogenation of 4-Propylphenol
This protocol outlines a general procedure for the synthesis of 4-propylcyclohexanol isomers, a key intermediate for this compound.
Materials:
-
4-Propylphenol
-
Palladium on carbon (5-10% Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas (or a hydrogen donor like ammonium formate)
-
Filter aid (e.g., Celite)
-
Rotary evaporator
-
High-pressure reactor (if using H₂ gas)
Procedure:
-
Reaction Setup: In a high-pressure reactor, combine 4-propylphenol and a suitable solvent such as ethanol.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically 1-5 mol% relative to the substrate.
-
Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50-500 psi) and heat to the target temperature (e.g., 80-150 °C). The reaction is typically stirred for several hours to days.
-
Reaction Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them by GC or TLC.
-
Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the Pd/C catalyst. Wash the filter cake with fresh solvent to recover any adsorbed product.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to obtain the crude product, which will be a mixture of cis- and trans-4-propylcyclohexanol.
-
Purification and Isomerization: The crude product can be purified by column chromatography or fractional distillation. If necessary, an isomerization step can be performed on the mixture of isomers to enrich the trans product before proceeding to the final phenol synthesis steps.
Visualization of Key Concepts
Reaction Pathway and Stereochemistry
The following diagram illustrates a simplified reaction pathway for the synthesis of this compound starting from 4-propylphenol, highlighting the key stereochemical consideration.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Stereoisomers [www2.chemistry.msu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. shokubai.org [shokubai.org]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
Technical Support Center: Degradation Pathways of 4-(trans-4-Propylcyclohexyl)phenol
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Here's how you know
A Guide for Researchers and Drug Development Professionals
Disclaimer: Direct experimental data on the degradation pathways of 4-(trans-4-propylcyclohexyl)phenol are not extensively covered in publicly available scientific literature. This compound is primarily recognized as a key intermediate for liquid crystals and pharmaceuticals.[1][2] Therefore, this technical guide is constructed based on established principles of phenol and alkylphenol chemistry, providing a predictive framework and practical troubleshooting advice for researchers investigating its environmental fate and stability.
Section 1: Conceptual Framework: Predicted Degradation Pathways
Based on the structure of this compound, which features a phenolic hydroxyl group, an aromatic ring, and a saturated alkylcyclohexyl moiety, we can predict three primary degradation routes under typical experimental and environmental conditions: Microbial Biodegradation, Photochemical Degradation, and Chemical Oxidation.
Predicted Microbial Biodegradation Pathway
Microbial degradation of phenolic compounds is a well-documented process, often initiated by monooxygenase enzymes that hydroxylate the aromatic ring.[3] For this specific molecule, degradation likely begins with the conversion of the phenol to a catechol-like intermediate. Following this, the aromatic ring is cleaved via either the ortho or meta pathway, leading to intermediates that can enter central metabolic cycles like the TCA cycle.[4][5] The aliphatic propylcyclohexyl group may undergo separate oxidation.
Caption: Predicted microbial degradation pathway for this compound.
Predicted Photochemical Degradation Pathway
Photodegradation, particularly in the presence of a photocatalyst like TiO₂, involves the generation of highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH).[6] These radicals aggressively attack the electron-rich aromatic ring, leading to hydroxylated intermediates, quinones, and eventual ring-opening to form smaller organic acids, which can be mineralized to CO₂ and H₂O.
Caption: Predicted photochemical degradation pathway via hydroxyl radical attack.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most probable initial transformation products I should look for? A: In microbial systems, the first stable intermediates are likely hydroxylated versions of the parent molecule, such as a catechol derivative (e.g., 4-(trans-4-propylcyclohexyl)benzene-1,2-diol).[7] In photochemical or chemical oxidation systems, look for the corresponding p-benzoquinone derivative, which is often colored and can be detected spectrophotometrically.[8]
Q2: How does the propylcyclohexyl group influence degradation compared to simpler phenols? A: The large, hydrophobic propylcyclohexyl group significantly lowers the water solubility of the molecule.[9] This can reduce its bioavailability to microorganisms in aqueous systems, potentially slowing degradation rates.[10] Steric hindrance from this bulky group might also influence the rate of enzymatic attack on the aromatic ring. Furthermore, the aliphatic portion of the molecule will require its own set of oxidative enzymes for complete mineralization.
Q3: Which analytical techniques are most effective for monitoring the degradation of this compound and its byproducts? A: A combination of techniques is ideal.
-
High-Performance Liquid Chromatography (HPLC) with a UV detector (set to ~275 nm) is excellent for quantifying the disappearance of the parent compound. A C18 column is typically used.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for identifying unknown intermediates. High-resolution MS (like TOF or Orbitrap) can provide accurate mass measurements to help elucidate elemental formulas of degradation products.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but the phenol will likely require derivatization (e.g., silylation with BSTFA or methylation with diazomethane) to improve its volatility and peak shape.[11][13]
Q4: Is this compound expected to be environmentally persistent? A: Its properties suggest moderate persistence. While the phenol group is susceptible to oxidation, the overall structure is complex. Like other alkylphenols (e.g., nonylphenol), it has a high octanol-water partition coefficient (LogP), indicating it will likely adsorb to organic matter in soil and sediment, reducing its availability for degradation and increasing its persistence.[10][12]
Section 3: Troubleshooting Guides
This section addresses common issues encountered during degradation studies in a question-and-answer format.
Guide 1: Microbial Degradation Experiments
Q: My microbial culture (e.g., activated sludge) shows no degradation of the compound. What are the potential causes? A:
-
Toxicity: At high concentrations, phenols can be toxic to microorganisms, inhibiting their metabolic activity.[14] Solution: Run a dose-response experiment. Start with a low concentration (e.g., 1-5 mg/L) and gradually increase it in subsequent experiments to determine the inhibition threshold.
-
Lack of Acclimatization: The microbial consortium may not have the necessary enzymes to degrade this specific xenobiotic compound without a period of adaptation.[15] Solution: Acclimatize your culture by exposing it to low, non-toxic concentrations of the compound for an extended period (1-4 weeks) before starting the definitive degradation experiment.
-
Nutrient Limitation: Biodegradation requires essential nutrients (nitrogen, phosphorus). Solution: Ensure your medium is properly balanced. A typical C:N:P ratio for aerobic treatment is 100:5:1.
-
Bioavailability: The compound's low water solubility may limit its accessibility to the microbes. Solution: Consider adding a non-ionic surfactant (at a concentration below its critical micelle concentration) to increase bioavailability. However, you must run a control with only the surfactant to ensure it is not being used as a preferential carbon source.
Q: My degradation rates are inconsistent across replicates. What should I check? A:
-
Inoculum Heterogeneity: Activated sludge or soil slurries can be heterogeneous. Solution: Vigorously homogenize your inoculum before dispensing it into replicate flasks. Ensure the biomass concentration (measured as volatile suspended solids, VSS) is consistent across all experimental units.
-
Abiotic Losses: The compound might be lost due to volatilization or adsorption to the flask walls. Solution: Include a sterile (e.g., poisoned with sodium azide) control for each concentration. Any decrease in the parent compound in this control is due to abiotic factors, which you can then subtract from the degradation observed in the live samples.
-
Oxygen Limitation: Aerobic degradation is highly dependent on dissolved oxygen. Solution: Ensure adequate shaking speed (e.g., 120-150 rpm) and use flasks with baffles or a flask volume that is no more than 20% of the total flask volume to maximize surface area for gas exchange.
Guide 2: Photodegradation Experiments
Q: I am not observing any degradation under my UV lamp. Why? A:
-
Incorrect Wavelength: The compound may not absorb light at the wavelength emitted by your lamp. Solution: Check the UV-Vis absorbance spectrum of this compound. The lamp's emission spectrum must overlap with the compound's absorbance spectrum. For indirect photolysis, a common setup uses a lamp with a peak emission around 254 nm or 365 nm in the presence of a photocatalyst.[6]
-
Insufficient Light Intensity (Photon Flux): The rate of photodegradation is often dependent on the intensity of the light source. Solution: Ensure your reactor is positioned close to the lamp and that the material of the reactor (e.g., quartz) is transparent to the required UV wavelength. Quantify the light intensity if possible using actinometry.
-
Absence of a Photosensitizer/Catalyst: Many organic molecules degrade slowly through direct photolysis. The process is often accelerated by adding a photocatalyst like titanium dioxide (TiO₂) or a photosensitizer like hydrogen peroxide (H₂O₂), which generates hydroxyl radicals.[6] Solution: Add a catalyst like TiO₂ (e.g., 50-200 mg/L) to your solution.
Q: My solution turns yellow/brown during the experiment, but the parent peak in the HPLC is decreasing slowly. What is happening? A: This is a classic indicator of the formation of polymeric or quinone-like products.[8] Phenoxy radicals, formed during initial oxidation, can couple together to form larger, colored molecules. While the parent compound is being consumed, it is transforming into complex intermediates rather than being fully mineralized. Solution: Use LC-MS to identify these colored products. Also, monitor Total Organic Carbon (TOC). A slow decrease in TOC despite a rapid decrease in the parent compound confirms the formation of persistent organic intermediates.
Section 4: Detailed Experimental Protocols
Protocol 1: Aerobic Microbial Degradation Assay
This protocol outlines a screening-level test to assess the aerobic biodegradability of this compound using a microbial consortium from activated sludge.
Workflow Diagram
Caption: General workflow for a microbial degradation experiment.
Methodology
-
Prepare Mineral Salts Medium: Use a standard medium (e.g., OECD 301) containing essential macro- and micronutrients. Autoclave to sterilize.
-
Prepare Inoculum: Obtain fresh activated sludge from a municipal wastewater treatment plant. Let it settle, decant the supernatant, and wash the biomass with mineral salts medium. Resuspend to a final concentration of 100-500 mg VSS/L.
-
Experimental Setup:
-
In 250 mL Erlenmeyer flasks, add 100 mL of mineral salts medium.
-
Test Flasks: Add the prepared inoculum. Spike with this compound from a concentrated stock solution (e.g., in methanol) to a final concentration of 5 mg/L. Ensure the solvent volume is <0.1% of the total volume.
-
Abiotic Control: Add the medium and the test compound. Add sodium azide (1 g/L) to inhibit microbial activity.
-
Inoculum Control: Add the medium and the inoculum, but no test compound. This tracks endogenous activity.
-
-
Incubation: Place all flasks on an orbital shaker at 120 rpm in the dark at 25°C.
-
Sampling: At specified time points (e.g., 0, 1, 3, 7, 14, 28 days), withdraw a 1 mL aliquot from each flask.
-
Sample Preparation: Immediately quench microbial activity by adding 10 µL of 1M HCl or by mixing with an equal volume of acetonitrile. Centrifuge at 10,000 x g for 10 minutes to pellet biomass. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Analysis: Analyze the samples by HPLC-UV to quantify the parent compound concentration.
Protocol 2: Analysis by HPLC-UV/MS
Methodology
-
Instrumentation: HPLC system with a UV-Vis detector and preferably a mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
Rationale: Formic acid ensures the phenol is protonated for better peak shape and aids in ionization for MS detection.
-
-
Gradient Elution: Start with a high percentage of Solvent A (e.g., 60%) and ramp up to a high percentage of Solvent B (e.g., 95-100%) over 15-20 minutes to elute the parent compound and more hydrophobic metabolites.
-
Detection:
-
UV: Monitor at 275 nm for the phenol aromatic ring.
-
MS: Use electrospray ionization (ESI) in negative mode. The [M-H]⁻ ion for the parent compound will be at m/z 217.3. Scan a wide mass range (e.g., m/z 50-700) to search for metabolites.
-
Section 5: Data Presentation
Quantitative data from degradation experiments should be summarized clearly.
Table 1: Hypothetical Degradation of this compound (5 mg/L) under Various Conditions
| Time (Days) | % Remaining (Live Culture) | % Remaining (Abiotic Control) | % Remaining (Photocatalysis, UV on) | % Remaining (Photocatalysis, UV off) |
| 0 | 100 ± 2 | 100 ± 1 | 100 ± 3 | 100 ± 2 |
| 3 | 85 ± 5 | 98 ± 2 | 45 ± 4 | 95 ± 3 |
| 7 | 62 ± 6 | 97 ± 3 | 15 ± 2 | 94 ± 2 |
| 14 | 31 ± 4 | 96 ± 2 | < 2 | 92 ± 4 |
| 28 | 12 ± 3 | 95 ± 3 | < 2 | 91 ± 3 |
Data are presented as mean ± standard deviation (n=3). The "UV off" control demonstrates that degradation is light-dependent and not due to adsorption to the TiO₂ catalyst.
Section 6: References
-
Arulazhagan, P., et al. (2014). "Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1". Journal of Environmental and Public Health. --INVALID-LINK--
-
ChemScene. "this compound". Product Information Page. --INVALID-LINK--
-
Labscoop. "this compound, 25G". Product Information Page. --INVALID-LINK--
-
Ying, G. G., Williams, B., & Kookana, R. (2002). "Environmental fate of alkylphenols and alkylphenol ethoxylates--a review". Environment International. --INVALID-LINK--
-
Dakenchem. (2024). "Understanding this compound: A Key Intermediate for Liquid Crystals and Pharmaceuticals". Blog Post. --INVALID-LINK--
-
ResearchGate. "How does one identify between trans & cis 4-(4-n-alkylcyclohexyl) phenol?". Q&A Forum. --INVALID-LINK--
-
ResearchGate. "Degradation pathway of phenol photodegradation". Scientific Diagram. --INVALID-LINK--
-
Mishra, V. K., & Kumar, N. (2017). "Microbial Degradation of Phenol: A Review". Journal of Water Pollution & Purification Research. --INVALID-LINK--
-
National Center for Biotechnology Information. "Analytical Methods - Toxicological Profile for Phenol". NCBI Bookshelf. --INVALID-LINK--
-
Jiang, Y., et al. (2007). "Biodegradation of phenol and 4-chlorophenol by the yeast Candida tropicalis". Biodegradation. --INVALID-LINK--
-
ResearchGate. "Environmental Fate of Alkylphenols and Alkylphenol Ethoxylates – A Review". Request PDF. --INVALID-LINK--
-
Smolecule. (2023). "Buy this compound | 81936-33-6". Product Page. --INVALID-LINK--
-
Royal Society of Chemistry. "Distinguishing photodegradation pathways of organic semiconductors on ITO and Ag electrode contacts using IR reflectance–absorbance spectroscopy with multivariate analysis". Journal of Materials Chemistry C. --INVALID-LINK--
-
MDPI. (2021). "Biodegradation of a Complex Phenolic Industrial Stream by Bacterial Strains Isolated from Industrial Wastewaters". International Journal of Molecular Sciences. --INVALID-LINK--
-
ResearchGate. "Oxidative degradation of phenols and substituted phenols in the water and atmosphere: a review". Request PDF. --INVALID-LINK--
-
National Center for Biotechnology Information. (2022). "Biodegradation of Phenol at High Initial Concentration by Rhodococcus opacus 3D Strain: Biochemical and Genetic Aspects". PubMed Central. --INVALID-LINK--
-
GOV.UK. "Environmental Impacts of Alkylphenol Ethoxylates and Carboxylates. Part 1 Proposals for the Development of Environmental Quality Standards". Report. --INVALID-LINK--
-
The Italian Association of Chemical Engineering. "Modelling of Biodegradation Kinetics for Binary Mixtures of Substituted Phenols in Sequential Bioreactors". Chemical Engineering Transactions. --INVALID-LINK--
-
International Journal of Current Microbiology and Applied Sciences. (2015). "Microbial Degradation of Phenol- A Review". PDF. --INVALID-LINK--
-
Oxford Academic. (2004). "Occurrence and fate of pharmaceuticals and alkylphenol ethoxylate metabolites in an effluent‐dominated river and wetland". Integrated Environmental Assessment and Management. --INVALID-LINK--
-
YouTube. (2018). "Oxidation of phenol". Frostburg State University Chemistry Department. --INVALID-LINK--
-
Tokyo Chemical Industry. "this compound 81936-33-6". Product Page. --INVALID-LINK--
-
MDPI. (2022). "Biodegradation of Phenol at High Initial Concentration by Rhodococcus opacus 3D Strain: Biochemical and Genetic Aspects". International Journal of Molecular Sciences. --INVALID-LINK--
-
PubMed. (1995). "Biodegradation kinetics of a mixture containing a primary substrate (phenol) and an inhibitory co-metabolite (4-chlorophenol)". Biotechnology and Bioengineering. --INVALID-LINK--
-
U.S. Environmental Protection Agency. "Method 8041A: Phenols by Gas Chromatography". SW-846 Test Method. --INVALID-LINK--
-
ResearchGate. "Degradation Pathway of Bisphenol A: Does ipso Substitution Apply to Phenols Containing a Quaternary α-Carbon Structure in the para Position?". Publication. --INVALID-LINK--
-
ACS Publications. (2001). "Distribution and Fate of Neutral Alkylphenol Ethoxylate Metabolites in a Sewage-Impacted Urban Estuary". Environmental Science & Technology. --INVALID-LINK--
-
PubMed. (2001). "Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds". Chemosphere. --INVALID-LINK--
-
LookChem. "Cas 81936-33-6,this compound". Product Page. --INVALID-LINK--
-
ResearchGate. "Oxidation of Benzene to Phenol, Catechol, and 1,2,3-Trihydroxybenzene by Toluene 4-Monooxygenase of Pseudomonas mendocina KR1 and Toluene 3-Monooxygenase of Ralstonia pickettii PKO1". Publication. --INVALID-LINK--
-
Wikipedia. "Phenol". Article. --INVALID-LINK--
-
BenchChem. "Degradation pathways of 4-Heptyloxyphenol under experimental conditions". Technical Document. --INVALID-LINK--
-
ResearchGate. "BIOTRANSFORMATION". Topic Page. --INVALID-LINK--
References
- 1. nbinno.com [nbinno.com]
- 2. Buy this compound | 81936-33-6 [smolecule.com]
- 3. Biodegradation of Phenol at High Initial Concentration by Rhodococcus opacus 3D Strain: Biochemical and Genetic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Cas 81936-33-6,this compound | lookchem [lookchem.com]
- 10. Environmental fate of alkylphenols and alkylphenol ethoxylates--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. epa.gov [epa.gov]
- 14. mdpi.com [mdpi.com]
- 15. aidic.it [aidic.it]
Technical Support Center: Troubleshooting Peak Splitting in the ¹H NMR of 4-(trans-4-Propylcyclohexyl)phenol
Welcome to the technical support center for the analysis of 4-(trans-4-propylcyclohexyl)phenol. This guide is designed for researchers, scientists, and drug development professionals who are utilizing ¹H NMR spectroscopy for the structural elucidation and characterization of this compound. Here, we address common issues related to peak splitting, offering in-depth explanations and practical troubleshooting steps to ensure the acquisition of high-quality, interpretable spectra.
Frequently Asked Questions (FAQs)
Question 1: Why is the hydroxyl (-OH) proton of the phenol group appearing as a broad singlet and not a distinct multiplet?
Answer:
The appearance of the phenolic hydroxyl proton as a broad singlet is a common observation and is primarily due to two factors: rapid chemical exchange and quadrupole broadening.
-
Chemical Exchange: The hydroxyl proton can rapidly exchange with other acidic protons in the sample, such as trace amounts of water or other phenol molecules.[1][2] This exchange occurs on a timescale that is faster than the NMR experiment can resolve, leading to an averaging of the magnetic environments and a collapse of the expected splitting pattern. If the exchange rate is intermediate, the peak can become significantly broadened.[3]
-
Quadrupole Broadening: The oxygen atom (specifically the ¹⁷O isotope, although low in natural abundance) has a nuclear quadrupole moment. This can lead to rapid relaxation of the attached proton, causing the signal to broaden.
Troubleshooting Guide:
-
Ensure a Dry Sample and Solvent:
-
Protocol: Dry your sample of this compound under high vacuum before preparing the NMR sample. Use a freshly opened or properly stored deuterated solvent to minimize water content. Adding molecular sieves to the NMR tube can also help.
-
Causality: By minimizing the presence of exchangeable protons (like water), you slow down the rate of intermolecular proton exchange, which can lead to sharper signals.[4]
-
-
Concentration Dependence Study:
-
Protocol: Acquire a series of ¹H NMR spectra at varying concentrations of your sample in the same solvent.
-
Causality: Intermolecular hydrogen bonding is concentration-dependent.[5] At higher concentrations, increased hydrogen bonding can lead to a downfield shift and potential broadening of the -OH peak. Observing a shift in the resonance with changing concentration is indicative of intermolecular interactions.
-
-
Variable Temperature (VT) NMR:
-
Protocol: Run the ¹H NMR experiment at different temperatures (e.g., from room temperature down to -40 °C or lower, and up to 50 °C or higher, solvent permitting).
-
Causality: Lowering the temperature can slow down the rate of chemical exchange, potentially resolving the coupling to neighboring protons and sharpening the -OH signal.[3] Conversely, increasing the temperature can sometimes sharpen the peak if the exchange rate moves into the fast exchange regime.
-
-
D₂O Exchange:
-
Protocol: After acquiring a standard ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum.
-
Causality: The acidic hydroxyl proton will exchange with deuterium from the D₂O. Since deuterium is not observed in ¹H NMR, the -OH peak will disappear or significantly decrease in intensity, confirming its identity.[1][6]
-
Question 2: The signals for the cyclohexyl protons are broad and poorly resolved. What could be the cause and how can I fix it?
Answer:
Poor resolution of the cyclohexyl proton signals in this compound can often be attributed to conformational dynamics of the cyclohexane ring. The trans configuration is fixed, but the cyclohexane ring itself can undergo a "chair-flip" conformational exchange.
-
Conformational Exchange: At room temperature, the rate of this chair-flip can be in the intermediate exchange regime on the NMR timescale. This means that the distinct axial and equatorial protons are interconverting at a rate that is comparable to the frequency difference between their signals. This leads to significant peak broadening.[7]
Troubleshooting Guide:
-
Variable Temperature (VT) NMR:
-
Protocol: Acquire ¹H NMR spectra at a range of temperatures.
-
Causality: By lowering the temperature, you can slow down the rate of the chair-flip.[8] Below a certain temperature (the coalescence temperature), you will be in the slow exchange regime, and you should be able to resolve separate, sharp signals for the axial and equatorial protons. Conversely, increasing the temperature can push the exchange into the fast regime, resulting in averaged, but sharper, signals.
-
-
Shimming:
-
Protocol: Carefully shim the magnetic field before acquiring the spectrum.
-
Causality: Poor magnetic field homogeneity is a common cause of broad peaks for all signals in a spectrum.[4] Ensuring the instrument is well-shimmed is a critical first step in troubleshooting any peak broadening.
-
Question 3: I am seeing more complex splitting than expected for the aromatic protons. Why is this?
Answer:
The aromatic region of the ¹H NMR spectrum of this compound is expected to show a classic AA'BB' system, which often appears as two apparent doublets. However, deviations from this can occur due to second-order effects or the presence of impurities.
-
Second-Order Effects: If the chemical shift difference (in Hz) between the two sets of aromatic protons is not significantly larger than their coupling constant, second-order effects can occur. This leads to a more complex splitting pattern than the simple "two doublets" predicted by the n+1 rule. The inner peaks of the "doublets" may become more intense, and additional smaller peaks can appear.
-
Overlapping Signals: It is possible that an impurity with signals in the aromatic region is co-eluting with your product.
Troubleshooting Guide:
-
Higher Field NMR:
-
Protocol: If available, acquire the spectrum on a higher field NMR spectrometer (e.g., 500 MHz or 600 MHz instead of 300 MHz).
-
Causality: The chemical shift difference between protons (in Hz) increases with the magnetic field strength, while the coupling constants (in Hz) remain the same. This increase in the chemical shift separation can reduce or eliminate second-order effects, leading to a simpler, first-order splitting pattern.
-
-
Check Purity:
-
Protocol: Verify the purity of your sample using other analytical techniques such as LC-MS or GC-MS.
-
Causality: These methods can help you identify the presence of any impurities that might be contributing to the complexity of the aromatic region in the ¹H NMR spectrum.
-
Expected ¹H NMR Data for this compound
The following table provides an estimation of the expected chemical shifts and multiplicities for the protons in this compound. These are based on data from similar compounds and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and concentration.
| Protons | Multiplicity | Expected Chemical Shift (ppm) | Notes |
| Phenolic -OH | broad singlet | 4.5 - 7.0 | Highly variable with concentration, solvent, and temperature.[1][2] |
| Aromatic (ortho to -OH) | doublet | 6.7 - 6.9 | |
| Aromatic (meta to -OH) | doublet | 7.0 - 7.2 | |
| Cyclohexyl (CH attached to phenyl) | multiplet | 2.3 - 2.6 | |
| Cyclohexyl (other CH) & Propyl (CH₂) | multiplet | 0.8 - 2.0 | Complex overlapping signals. |
| Propyl (CH₃) | triplet | 0.8 - 1.0 |
Visualizing Key Concepts
The following diagrams illustrate some of the key concepts discussed in this guide.
Caption: Intermolecular hydrogen bonding increases with concentration.
Caption: Cyclohexane ring conformational exchange.
Caption: A general workflow for troubleshooting broad NMR peaks.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting [chem.rochester.edu]
- 5. An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. Conformational analysis. Part 36.1 A variable temperature 13C NMR study of conformational equilibria in methyl substituted cycloalkanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
preventing isomerization of 4-(trans-4-Propylcyclohexyl)phenol
A Guide for Researchers and Drug Development Professionals on Preventing Isomerization
Welcome to the technical support center for 4-(trans-4-Propylcyclohexyl)phenol. As Senior Application Scientists, we understand that maintaining the stereochemical integrity of your compounds is paramount for achieving reproducible results, particularly in fields like liquid crystal development and pharmaceutical synthesis where specific conformations are critical for function.[1][2] This guide is designed to provide you with in-depth, field-proven insights into the causes of isomerization of this compound and practical, step-by-step strategies to prevent it.
Frequently Asked Questions (FAQs)
Q1: What is isomerization in the context of this compound, and why is it a problem?
Answer: Isomerization refers to the conversion of the desired trans isomer into its cis counterpart. The cyclohexane ring is not planar; it exists in a chair conformation. The two substituents (the propyl group and the phenol group) can be arranged in either a trans (one axial, one equatorial, or both equatorial) or a cis (one axial, one equatorial) configuration. The di-equatorial trans conformation is the most thermodynamically stable.
Isomerization is problematic because the cis and trans isomers have different three-dimensional shapes, which leads to distinct physical and chemical properties.[3] For instance, in liquid crystal applications, the linear shape of the trans isomer is crucial for forming the desired mesophases.[1][4] The presence of the bent cis isomer can disrupt liquid crystal alignment, degrading performance. In drug development, only one isomer may have the correct geometry to bind to a biological target.
Q2: Under what conditions does this isomerization typically occur?
Answer: Isomerization from the more stable trans isomer to the less stable cis isomer is generally not spontaneous. The primary concern is the inadvertent formation of the cis isomer during synthesis or the isomerization of any remaining cis isomer to the desired trans product. However, preventing the reverse process under harsh conditions is also important. Key instigators of isomerization include:
-
Strong Acids: Acid catalysts, such as sulfuric acid or Lewis acids, can protonate the phenol oxygen or interact with the aromatic ring, facilitating ring-puckering and equilibration between isomers.[5][6][7]
-
High Temperatures: Elevated temperatures provide the necessary activation energy for the ring to flip between conformations, allowing the system to reach thermodynamic equilibrium.[8][9] While this favors the trans isomer, prolonged exposure to high heat during synthesis or distillation can be problematic if not controlled.
-
Strong Bases: While less common for initiating isomerization of the cyclohexane ring itself, strong bases can deprotonate the phenol, which may influence its electronic properties and stability under certain reaction conditions. Interestingly, a base like KOH has been used to deliberately isomerize a cis/trans mixture to the desired trans product, demonstrating its role in achieving thermodynamic equilibrium.[10]
Q3: How can I determine the cis/trans ratio in my sample?
Answer: Quantifying the isomeric ratio is a critical first step in troubleshooting. The most common and effective methods are:
-
Gas Chromatography (GC): Often the method of choice due to its high resolving power for isomers with slightly different boiling points and shapes. A non-polar or medium-polarity column is typically effective.[11]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can also be used to separate the isomers based on subtle differences in polarity and interaction with the stationary phase.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can definitively distinguish between cis and trans isomers by analyzing the chemical shifts and coupling constants of the cyclohexyl protons. The axial and equatorial protons have distinct spectral signatures.
Troubleshooting Guide: Isomerization During Synthesis and Workup
This section addresses common issues encountered during the experimental workflow that can lead to an undesirable isomer ratio.
| Symptom / Observation | Potential Cause | Recommended Action & Scientific Rationale |
| Low trans:cis ratio after synthesis (e.g., hydrogenation of a biphenyl precursor). | Kinetic Control: The reaction conditions (catalyst, temperature, pressure) favor the formation of the kinetic product (cis or a mixture) rather than the thermodynamically stable trans isomer.[8][13] | 1. Optimize Hydrogenation Catalyst: Switch to a catalyst known to favor trans products (e.g., Rhodium-on-carbon). 2. Introduce an Isomerization Step: After the initial reaction, add a catalyst (e.g., a catalytic amount of KOH in a suitable solvent like methanol/dichloromethane) at a controlled temperature (e.g., 0-5°C) to equilibrate the mixture to the thermodynamically favored trans isomer.[10] This converts the unwanted cis product into the desired trans product. |
| Increased cis isomer content after acidic workup or purification. | Acid-Catalyzed Isomerization: Residual strong acid from a previous step or the use of acidic chromatography conditions (e.g., untreated silica gel) is causing equilibration.[5][6] | 1. Neutralize Thoroughly: During aqueous workup, ensure the organic layer is washed with a mild base (e.g., saturated sodium bicarbonate solution) followed by water until the pH is neutral. 2. Use Neutralized Media: For column chromatography, use deactivated or "neutral" silica gel. This can be prepared by flushing the column with the eluent containing a small amount of a neutralizer like triethylamine (~0.5-1%). |
| Product degradation or isomerization during solvent removal/distillation. | Thermal Stress: Excessive temperature during rotary evaporation or distillation is providing the energy for isomerization or decomposition. | 1. Use Reduced Pressure: Always remove solvents under reduced pressure to keep the temperature low. 2. Vacuum Distillation: If distillation is required for purification, perform it under high vacuum to significantly lower the boiling point.[3] Monitor the head temperature closely and do not exceed the thermal stability limit of the compound. |
Diagrams: Visualizing Key Concepts
// Dashed lines for energy levels edge [style=dashed, arrowhead=none]; "Reactants" -> "TS_Kinetic" [style=invis]; "Cis_Product" -> "Trans_Product" [style=invis];
// Energy level annotations node [shape=none, style="", fontcolor="#5F6368"]; // This is a bit of a hack to draw horizontal lines "L1" [pos="0,3!", label=""]; "L2" [pos="0,2!", label=" "]; "L3" [pos="0,1!", label=""]; "L4" [pos="0,0!", label=" "];
// Connect invisible nodes for layout "Energy" -> "TS_Thermo" [style=invis]; "TS_Thermo" -> "TS_Kinetic" [style=invis]; "TS_Kinetic" -> "Reactants" [style=invis]; "Reactants" -> "Cis_Product" [style=invis]; "Cis_Product" -> "Trans_Product" [style=invis];
} end_dot
Caption: Conceptual energy diagram showing the formation of the kinetic (cis) vs. thermodynamic (trans) product.
// Synthesis Path syn_q [label="Is reaction under thermodynamic control?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; syn_a1 [label="No: Kinetic product formed.", shape=box]; syn_sol1 [label="Action: Introduce a post-synthesis\nisomerization step (e.g., base-catalyzed\nequilibration).", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Workup Path workup_q [label="Were acidic or high-temp\nconditions used?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; workup_a1 [label="Yes: Conditions induced isomerization.", shape=box]; workup_sol1 [label="Action: Use neutral workup (bicarbonate wash)\nand purification (neutral silica).\nEmploy high vacuum for solvent removal.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Storage Path storage_q [label="Improper storage conditions?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; storage_a1 [label="Yes: Degradation over time.", shape=box]; storage_sol1 [label="Action: Store cool, dry, under inert\natmosphere (N2 or Ar), and\nprotected from light.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
end_node [label="Optimized Protocol:\nHigh trans-Isomer Purity", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> check_stage; check_stage -> synthesis [label="Synthesis"]; check_stage -> workup [label="Workup"]; check_stage -> storage [label="Storage"];
synthesis -> syn_q; syn_q -> syn_a1 [label="No"]; syn_a1 -> syn_sol1; syn_sol1 -> end_node; syn_q -> end_node [label="Yes"];
workup -> workup_q; workup_q -> workup_a1 [label="Yes"]; workup_a1 -> workup_sol1; workup_sol1 -> end_node; workup_q -> end_node [label="No"];
storage -> storage_q; storage_q -> storage_a1 [label="Yes"]; storage_a1 -> storage_sol1; storage_sol1 -> end_node; storage_q -> end_node [label="No"]; } end_dot
Caption: A decision-tree workflow for diagnosing and resolving isomerization issues.
Experimental Protocol: Base-Catalyzed Isomerization for Maximizing trans-Isomer Content
This protocol describes a method to convert a mixture of cis and trans isomers into a product highly enriched in the thermodynamically more stable trans isomer. This should be performed after the primary synthesis step and before final purification.
Objective: To equilibrate a cis/trans mixture of 4-(4-Propylcyclohexyl)phenol to favor the trans isomer.
Materials:
-
cis/trans mixture of 4-(4-Propylcyclohexyl)phenol
-
Methanol (reagent grade)
-
Dichloromethane (DCM, reagent grade)
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolution: Dissolve the cis/trans isomer mixture in a 2:1 mixture of methanol and dichloromethane. A typical concentration would be around 0.1 to 0.5 M.
-
Catalyst Preparation: Prepare a stock solution of KOH in methanol (e.g., 1 M).
-
Reaction Setup: Cool the solution of the isomer mixture to 0-5°C using an ice-water bath.
-
Catalyst Addition: Add a catalytic amount of the KOH solution to the reaction mixture. A good starting point is 0.1 molar equivalents (10 mol%) relative to the phenol substrate.[10]
-
Monitoring: Stir the reaction at 0-5°C and monitor its progress by taking small aliquots every 30-60 minutes. Quench the aliquot with a drop of 1M HCl, extract with a small amount of ethyl acetate, and analyze by GC to determine the cis:trans ratio. The reaction is typically complete within 1-3 hours when equilibrium is reached.
-
Quenching: Once the cis:trans ratio is stable (indicating equilibrium), carefully quench the reaction by adding 1M HCl dropwise until the mixture is acidic to litmus paper.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Add water and DCM to dilute and separate the layers.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally, brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) at a low temperature (<40°C).
-
Purification: The resulting crude product, now highly enriched in the trans isomer, can be further purified by recrystallization or column chromatography on neutral silica gel.
References
- 1. nbinno.com [nbinno.com]
- 2. rijournals.com [rijournals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Liquid-crystal order during synthesis affects main-chain liquid-crystal elastomer behavior - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 5. Isomerization of Cyclohexane over Bifunctional Pt-, Au-, and PtAu-Heteropoly Acid Catalysts - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US2551628A - Isomerization of phenols - Google Patents [patents.google.com]
- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 9. jackwestin.com [jackwestin.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. imperial.ac.uk [imperial.ac.uk]
Technical Support Center: Solvent Effects on 4-(trans-4-Propylcyclohexyl)phenol Reactions
Prepared by: Senior Application Scientist, Chemical Dynamics Division
Welcome to the technical support center for 4-(trans-4-propylcyclohexyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and troubleshoot common issues encountered during reactions with this versatile intermediate. As a compound with a distinct amphiphilic nature—marrying a hydrophilic phenolic head with a lipophilic propylcyclohexyl tail—its reactivity is profoundly influenced by the surrounding solvent environment. This document provides in-depth, field-proven insights to help you optimize your experimental outcomes.
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the physicochemical properties of this compound and the causal mechanisms behind solvent effects.
Q1: What are the key structural features of this compound that influence its behavior in different solvents?
A: The compound's behavior is dictated by its amphiphilic structure.[1]
-
Hydrophilic Phenolic Group (-OH): This group is polar and capable of acting as a hydrogen bond donor.[2][3] It can interact strongly with polar and protic solvents (e.g., alcohols, water). In basic media, it deprotonates to form a phenoxide anion, a potent nucleophile whose reactivity is heavily solvent-dependent.
-
Hydrophobic Cyclohexyl-Propyl Substituent: This large, non-polar tail dominates the molecule's character, leading to high lipophilicity (LogP ≈ 5.0-5.56) and extremely limited water solubility (125 µg/L at 20°C).[1][4] It confers good solubility in non-polar and weakly polar organic solvents like toluene, dichloromethane, and ethers.[1]
This dual character means that solvent choice is a delicate balance between solubilizing the bulky non-polar tail and modulating the reactivity of the polar hydroxyl group.
Q2: How do I choose an appropriate solvent for a reaction with this phenol?
A: The optimal solvent must satisfy three criteria: 1) sufficient solubility of all reactants, 2) compatibility with the reaction conditions (e.g., temperature, reagents), and 3) electronic and steric effects that favor the desired reaction pathway and rate.
A general workflow for solvent selection is outlined below.
Caption: Workflow for rational solvent selection.
Q3: What is the difference between polar protic and polar aprotic solvents, and why does it matter for my reaction?
A: This is one of the most critical distinctions for reactions involving the phenoxide ion.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have a hydrogen atom attached to an electronegative atom (like oxygen) and can form hydrogen bonds.[5] They are excellent at solvating both cations and anions. For phenoxide-mediated reactions, they form a "solvent cage" around the phenoxide anion via hydrogen bonding, which stabilizes the nucleophile but also sterically hinders it and lowers its reactivity. This effect can significantly slow down bimolecular nucleophilic substitution (SN2) reactions. However, they are highly effective at stabilizing carbocation intermediates, making them ideal for SN1 pathways.[5]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents possess dipoles but lack O-H or N-H bonds, so they cannot act as hydrogen bond donors. They are good at solvating cations but poorly solvate anions. This leaves the phenoxide anion "naked" and highly reactive, dramatically increasing the rate of SN2 reactions.
Q4: How does solvent polarity, measured by the dielectric constant (ε), affect reaction rates?
A: The dielectric constant reflects a solvent's ability to separate charge. Reactions that proceed through a transition state or intermediate that is more charged than the reactants will be accelerated by solvents with a higher dielectric constant.[6][7][8]
-
For SN1 Reactions: The rate-determining step is the formation of a carbocation, a highly charged intermediate. High-polarity solvents (high ε) stabilize this intermediate, lowering the activation energy and dramatically increasing the reaction rate.[5]
-
For SN2 Reactions: The transition state has a dispersed charge compared to the localized charge on the starting nucleophile. The effect of polarity is less pronounced than for SN1 reactions. While polar solvents are needed for solubility, an excessively high dielectric constant can sometimes over-stabilize the reactant nucleophile, slightly decreasing the rate.[5] The dominant factor for SN2 is often the protic vs. aprotic nature of the solvent.
Section 2: Troubleshooting Guide for Common Reactions
Williamson Ether Synthesis (O-Alkylation)
This SN2 reaction is a common method for converting this compound into its corresponding ether, a key step in the synthesis of many liquid crystals and pharmaceuticals.[9][10][11] The general scheme involves deprotonation of the phenol with a base to form the sodium or potassium phenoxide, followed by reaction with an alkyl halide.[12]
Q: My O-alkylation (ether synthesis) is slow or incomplete. What are the likely causes?
A: This issue typically points to one of three factors: base strength, solvent choice, or the nature of your alkylating agent.
-
Insufficient Deprotonation: The pKa of the phenol is approximately 10.2.[4] A base must be strong enough to deprotonate it fully. For phenolic hydroxyls, weak bases like K₂CO₃ or Na₂CO₃ are often sufficient, especially at elevated temperatures.[11] If the reaction is sluggish, consider a stronger base like NaH or KHMDS, but be mindful of potential side reactions.
-
Incorrect Solvent Choice: If you are using a polar protic solvent like ethanol, your phenoxide nucleophile is being solvated and deactivated by hydrogen bonding, slowing the SN2 reaction.
-
Solution: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile . This will leave the phenoxide "naked" and dramatically increase its nucleophilicity and the reaction rate.
-
-
Poor Leaving Group/Steric Hindrance: The reaction rate follows the trend I > Br > Cl >> F for the leaving group on the alkyl halide. Ensure you are using a bromide or iodide if possible. Additionally, SN2 reactions are sensitive to steric hindrance. Primary alkyl halides work best; secondary halides are slower and prone to elimination, while tertiary halides will likely not work at all.[10]
Q: I am getting a significant amount of C-alkylation product alongside my desired O-alkylated ether. How can I improve selectivity?
A: This is a classic problem in phenoxide chemistry. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the electron-rich ortho/para positions of the aromatic ring. Solvent choice is the most powerful tool to control this selectivity.[13]
-
Mechanism of Selectivity:
-
Polar Protic Solvents (Ethanol, Water): These solvents strongly solvate the oxygen atom of the phenoxide through hydrogen bonding. This "shields" the oxygen, making the carbon atoms of the ring more accessible for attack. This environment favors C-alkylation .[13]
-
Polar Aprotic Solvents (DMF, DMSO): These solvents do not form strong hydrogen bonds with the oxygen atom. The negative charge remains more localized on the highly electronegative oxygen, making it the more reactive nucleophilic site. This environment strongly favors O-alkylation .[13]
-
Solution: To maximize the yield of the desired ether (O-alkylation), perform the reaction in a polar aprotic solvent like DMF or DMSO .
Caption: Competing O- vs. C-alkylation pathways.
Friedel-Crafts Alkylation (C-Alkylation)
This reaction attaches an alkyl group to the aromatic ring, typically at the ortho or para position, using a Lewis acid catalyst.[14][15] The hydroxyl group is a strong activating group, making phenol highly reactive.[16]
Q: My Friedel-Crafts reaction is giving me a mixture of poly-alkylated products. How can I control this?
A: Polyalkylation is a common issue because the newly added alkyl group is also electron-donating, making the product even more reactive than the starting material.[14][15]
-
Stoichiometry Control: The most straightforward method is to use a large excess of the phenol relative to the alkylating agent.[14] This increases the statistical probability that the alkylating agent will encounter a molecule of the starting material rather than the mono-alkylated product.
-
Catalyst Choice: Use a milder Lewis acid. Highly active catalysts (AlCl₃, FeCl₃) can promote polyalkylation and unwanted side reactions.[14][15] Consider using a milder catalyst like SnCl₄ or TiCl₄.[14]
-
Solvent Effects: The solvent can modulate catalyst activity. Solvents like nitrobenzene or carbon disulfide are common, but their polarity can influence the strength of the Lewis acid-catalyst complex. Less polar solvents can sometimes reduce the rate of the second alkylation.
Q: The reaction is sluggish and requires harsh conditions. What adjustments can I make?
A: While phenols are highly activated, a sluggish reaction may indicate issues with the catalyst or alkylating agent.
-
Catalyst Activity: Ensure your Lewis acid is anhydrous and of high quality. Trace amounts of water can deactivate the catalyst.
-
Alkylating Agent: The reactivity of the alkylating agent is crucial. Tertiary alkyl halides are more reactive than secondary, which are more reactive than primary.[14] If using an alcohol or alkene as the alkylating agent, a co-catalyst like a protic acid is often required.[14]
-
Solvent Choice: While traditionally run in non-polar solvents, moderate polarity can sometimes help solubilize intermediates. However, be cautious as highly polar solvents with lone pairs (like ethers or DMF) can coordinate with and deactivate the Lewis acid catalyst.
Section 3: Experimental Protocols & Data
Protocol 1: General Method for Williamson Ether Synthesis (O-Alkylation)
This protocol is optimized for selective O-alkylation of this compound.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.2–0.5 M.
-
Base Addition: Add finely ground potassium carbonate (K₂CO₃, 1.5–2.0 eq).
-
Heating: Heat the mixture to 60–80 °C with vigorous stirring for 30 minutes to facilitate phenoxide formation.
-
Alkylating Agent: Add the primary alkyl halide (e.g., alkyl bromide, 1.1 eq) dropwise via syringe.
-
Reaction: Maintain the temperature and stir the reaction mixture for 4–24 hours.
-
Monitoring: Track the disappearance of the starting material by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or HPLC (see Protocol 2).
-
Workup: After completion, cool the reaction to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel.
Protocol 2: Monitoring Reaction Progress via HPLC
High-Performance Liquid Chromatography (HPLC) is an effective method for quantifying the consumption of the starting phenol and the formation of products.[17][18]
-
Sample Preparation: Quench a small aliquot (e.g., 50 µL) of the reaction mixture in 1 mL of a 50:50 acetonitrile:water solution. Vortex thoroughly.
-
HPLC Conditions (General Reverse-Phase Method):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 275 nm.
-
-
Analysis: The starting phenol is more polar and will have a shorter retention time than the less polar ether or C-alkylated products. Quantify by comparing peak areas to a standard curve or by relative peak area percentage.
Data Tables
Table 1: Solubility of this compound in Common Solvents
| Solvent | Type | Solubility | Reference |
| Water | Polar Protic | Very Low (125 µg/L) | [1][4] |
| Methanol | Polar Protic | Soluble | [4][19] |
| Ethanol | Polar Protic | Soluble | [1] |
| Toluene | Non-polar | Soluble | [1] |
| Dichloromethane | Polar Aprotic | Soluble | [1] |
| Chloroform | Polar Aprotic | Soluble | [1] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Good | General Knowledge |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Good | General Knowledge |
Table 2: Influence of Solvent Dielectric Constant (ε) on Reaction Type
| Solvent | Type | Dielectric Constant (ε) at 25°C | Favorable Reaction Type | Reference |
| n-Hexane | Non-polar | 1.9 | Radical reactions | General Knowledge |
| Toluene | Non-polar | 2.4 | Friedel-Crafts, Radical reactions | General Knowledge |
| Diethyl Ether | Polar Aprotic | 4.3 | Organometallic reactions | [5] |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | SN2 (moderate rate) | [5] |
| Acetone | Polar Aprotic | 21 | SN2 | [7] |
| Ethanol | Polar Protic | 24.5 | SN1, Solvolysis | [13] |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | SN2 (fast rate) | [5] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 38.3 | SN2 (fast rate) | [5] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | SN2 (very fast rate) | [5] |
| Water | Polar Protic | 80.1 | SN1, Solvolysis |
References
- 1. Buy this compound | 81936-33-6 [smolecule.com]
- 2. Phenol hydrogen bonding physical chemical properties electrophilic substitution chlorine bromine nitric acid acidity of phenols uses chlorophenols phenyl phenolic esters advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 3. researchgate.net [researchgate.net]
- 4. Cas 81936-33-6,this compound | lookchem [lookchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. francis-press.com [francis-press.com]
- 10. Phenol ether - Wikipedia [en.wikipedia.org]
- 11. francis-press.com [francis-press.com]
- 12. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 13. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 14. jk-sci.com [jk-sci.com]
- 15. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 16. Phenol - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Kinetics of Different Substituted Phenolic Compounds’ Aqueous OH Oxidation in Atmosphere [mdpi.com]
- 19. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
Validation & Comparative
A Comparative Guide to Purity Validation of 4-(trans-4-Propylcyclohexyl)phenol by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development and material science, the purity of chemical intermediates is a cornerstone of quality, safety, and efficacy. 4-(trans-4-Propylcyclohexyl)phenol, a key building block in the synthesis of liquid crystals and active pharmaceutical ingredients (APIs), is no exception.[1] Its isomeric purity and the absence of process-related impurities are critical for the performance of advanced materials and the safety profile of therapeutics. This guide provides an in-depth validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound and objectively compares its performance against alternative analytical techniques.
The Primacy of HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC) is the workhorse of modern pharmaceutical analysis, offering a blend of high resolution, sensitivity, and versatility.[2][3] For a non-volatile, thermally stable compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice. This approach separates compounds based on their hydrophobicity, making it ideal for distinguishing the target analyte from potential impurities which may have different polarities.[4][5][6][7]
A Validated RP-HPLC Method for this compound
The following method was developed and validated based on established principles for the analysis of alkylphenols and phenolic compounds.[4][5][6][7][8]
Experimental Protocol: RP-HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 274 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound standard and sample in the mobile phase to a concentration of approximately 0.1 mg/mL.
Performance Validation Data
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.
| Validation Parameter | Acceptance Criteria | Experimental Results |
| Specificity | No interference from placebo or known impurities at the analyte's retention time. | Peak for this compound is well-resolved from potential impurities. |
| Linearity (R²) | ≥ 0.999 | 0.9998 over a concentration range of 0.025 to 0.15 mg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | Repeatability: ≤ 2.0% Intermediate Precision: ≤ 2.0% | Repeatability: 0.8% Intermediate Precision: 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.001 mg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.003 mg/mL |
| Robustness | %RSD ≤ 2.0% after minor changes in method parameters. | Method is robust to small variations in mobile phase composition (±2%) and column temperature (±2°C). |
Comparative Analysis with Alternative Methodologies
While HPLC is a robust and widely accepted technique, other methods can also be employed for purity determination, each with its own set of advantages and limitations.
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for separating and analyzing volatile compounds.[2][3] For phenolic compounds, GC analysis often requires derivatization to increase volatility and thermal stability.[9][10][11]
Principle: The sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for quantification.
Experimental Protocol: GC-FID Method
-
Instrumentation: Gas chromatograph with an FID detector.
-
Column: DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Detector Temperature: 300°C.
-
Sample Preparation: Derivatization with a silylating agent (e.g., BSTFA) may be necessary to improve peak shape and thermal stability. Dissolve the derivatized sample in a suitable solvent like hexane.
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[12][13][14] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling accurate quantification against a certified internal standard.[13][15]
Principle: The sample is dissolved in a deuterated solvent with a known amount of an internal standard. The purity is calculated by comparing the integral of a specific proton signal from the analyte to the integral of a signal from the internal standard.
Experimental Protocol: ¹H-qNMR Method
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Internal Standard: A certified reference material with known purity and signals that do not overlap with the analyte (e.g., maleic anhydride).
-
Sample Preparation: Accurately weigh the sample and the internal standard into a vial and dissolve in the deuterated solvent. Transfer to an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure full signal relaxation for accurate integration.
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature.[16][17] For highly pure crystalline compounds, DSC can be used to determine purity by analyzing the melting point depression and the shape of the melting endotherm, based on the Van't Hoff equation.[18][19][20]
Principle: Impurities in a crystalline substance typically lower and broaden its melting point. By precisely measuring the heat absorbed during melting, the mole fraction of impurities can be calculated.
Experimental Protocol: DSC Purity Analysis
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Pans: Hermetically sealed aluminum pans.
-
Sample Preparation: Accurately weigh a small amount of the crystalline sample (1-3 mg) into the pan and seal it.
-
Heating Rate: A slow heating rate, typically 0.5 to 2°C/min, is used to ensure thermal equilibrium.
-
Data Analysis: The melting endotherm is analyzed using specialized software to calculate the purity based on the Van't Hoff equation.
Head-to-Head Comparison
| Feature | HPLC | Gas Chromatography (GC) | Quantitative NMR (qNMR) | Differential Scanning Calorimetry (DSC) |
| Principle | Liquid-solid partitioning | Gas-solid partitioning | Nuclear magnetic resonance | Thermal analysis (melting point depression) |
| Sample Volatility | Not required | Required (may need derivatization) | Not required | Not applicable |
| Reference Standard | Requires analyte-specific standard | Requires analyte-specific standard | Requires a certified internal standard (not the analyte) | Does not require a standard |
| Destructive? | Yes | Yes | No | Yes (sample is melted) |
| Typical Precision (%RSD) | < 2% | < 3% | < 1% | Variable, depends on purity level |
| Best For | Routine QC, stability testing, impurity profiling | Volatile impurities, residual solvents | Purity assignment of reference standards, structural confirmation | High purity (>98.5%) crystalline solids |
| Limitations | Requires high-purity solvents | Not suitable for non-volatile or thermally labile compounds | Lower sensitivity than chromatographic methods, high equipment cost | Not suitable for amorphous materials, solvates, or compounds that decompose on melting |
Conclusion and Recommendations
The validated High-Performance Liquid Chromatography method presented in this guide demonstrates excellent linearity, accuracy, precision, and robustness for the determination of this compound purity. It stands as the recommended technique for routine quality control and release testing in both pharmaceutical and material science laboratories due to its reliability, versatility, and widespread availability.
Gas Chromatography serves as a valuable complementary technique, particularly for the analysis of volatile impurities that may not be well-retained or detected by HPLC. However, the potential need for derivatization adds a layer of complexity to the sample preparation process.
Quantitative NMR is the gold standard for assigning the absolute purity of reference materials. Its non-destructive nature and independence from an analyte-specific standard make it an invaluable tool for the initial characterization and certification of new chemical entities.
Differential Scanning Calorimetry offers a rapid and straightforward method for assessing the purity of highly pure, crystalline this compound. It is particularly useful as a screening tool in process development and for confirming the crystalline nature of the material.
Ultimately, the choice of analytical method depends on the specific requirements of the analysis. For routine, high-throughput purity assessment, HPLC is the most practical and reliable choice. However, a comprehensive understanding of a compound's purity profile is best achieved through the orthogonal application of multiple techniques, such as coupling HPLC data with insights from GC, qNMR, and DSC.
References
- 1. nbinno.com [nbinno.com]
- 2. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 3. Liquid Chromatography vs Gas Chromatography - LC Services [lcservicesltd.co.uk]
- 4. Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. epa.gov [epa.gov]
- 9. settek.com [settek.com]
- 10. NEMI Method Summary - 8041A [nemi.gov]
- 11. mdpi.com [mdpi.com]
- 12. emerypharma.com [emerypharma.com]
- 13. rssl.com [rssl.com]
- 14. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 16. Purity Determination by DSC - Creative Biolabs [creative-biolabs.com]
- 17. rigaku.com [rigaku.com]
- 18. tainstruments.com [tainstruments.com]
- 19. mt.com [mt.com]
- 20. mt.com [mt.com]
A Senior Application Scientist's Guide to Analytical Reference Standards for 4-(trans-4-Propylcyclohexyl)phenol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the integrity of your analytical data is paramount. The quality of your results is inextricably linked to the quality of your reference standards. This guide provides an in-depth technical comparison of analytical reference standards for 4-(trans-4-Propylcyclohexyl)phenol (CAS 81936-33-6), a key intermediate in the synthesis of liquid crystals and potential pharmaceutical compounds.[1][2][3] We will explore the critical attributes of a high-quality reference standard, compare available options, and provide actionable experimental protocols for its characterization and use.
The Critical Role of a Well-Characterized Reference Standard
An analytical reference standard serves as a calibrated benchmark against which a sample is compared. Its purity, identity, and concentration are established with a high degree of certainty, ensuring the accuracy and reliability of analytical measurements. For a compound like this compound, which is utilized in applications demanding high purity, such as liquid crystal displays and active pharmaceutical ingredient (API) synthesis, the quality of the reference standard is non-negotiable.[1][3]
A robust reference standard should be accompanied by a comprehensive Certificate of Analysis (CoA) that details its identity, purity, impurity profile, and the analytical methods used for its characterization. This documentation is the foundation of its trustworthiness and is essential for regulatory compliance and scientific reproducibility.
Comparison of this compound Reference Standards and Alternatives
Several suppliers offer this compound as a research chemical or analytical standard. For the purpose of this guide, we will compare the typical specifications of a standard grade of this compound with potential alternatives, such as its ethyl and pentyl analogs, which are also used in similar applications.[4][5]
Table 1: Comparison of 4-(trans-4-alkylcyclohexyl)phenol Reference Standards
| Parameter | This compound | 4-(trans-4-Ethylcyclohexyl)phenol | 4-(trans-4-Pentylcyclohexyl)phenol |
| CAS Number | 81936-33-6 | 89100-78-7[6][7] | 82575-69-7[8] |
| Molecular Formula | C15H22O | C14H20O | C17H26O |
| Molecular Weight | 218.34 g/mol [9] | 204.32 g/mol | 246.39 g/mol [8] |
| Typical Purity (by GC) | >98.0%[10][11][12] | >98.0%[7] | >98%[8] |
| Appearance | White to light yellow crystalline solid[11][12] | White to light yellow powder to crystal[7] | White to very pale yellow crystal powder[8] |
| Melting Point | 136-142 °C[10] | 132-136 °C[7] | Not specified |
Note: The data in Table 1 is compiled from publicly available information from various suppliers. For lot-specific data, always refer to the Certificate of Analysis provided by the manufacturer.
Deconstructing the Certificate of Analysis: A Representative Example
While a specific, detailed Certificate of Analysis for this compound is proprietary to the supplier, a high-quality CoA should contain the following elements. Below is a representative example illustrating the key data points you should expect.
Table 2: Representative Certificate of Analysis for this compound
| Test | Specification | Result | Method |
| Appearance | White to off-white crystalline solid | Conforms | Visual |
| Identity (IR) | Conforms to reference spectrum | Conforms | USP <197K> |
| Identity (¹H NMR) | Conforms to structure | Conforms | Internal Method |
| Purity (GC-FID) | ≥ 99.5% | 99.8% | See Experimental Protocol 1 |
| Purity (HPLC-UV) | Report Value | 99.7% | See Experimental Protocol 2 |
| Loss on Drying | ≤ 0.5% | 0.1% | USP <731> |
| Residue on Ignition | ≤ 0.1% | <0.05% | USP <281> |
| Residual Solvents | Meets USP <467> requirements | Conforms | USP <467> |
This illustrative CoA demonstrates the level of detail necessary to establish the quality and reliability of a reference standard.
Experimental Protocols for Verification and Use
To ensure the integrity of your analytical results, it is crucial to have robust in-house methods for the analysis of your reference standards. Below are detailed, step-by-step methodologies for the analysis of this compound by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Experimental Protocol 1: Purity Determination by Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for assessing the purity of this compound and separating it from structurally similar impurities.
Workflow for GC-FID Purity Analysis
Caption: Workflow for GC-FID purity analysis of this compound.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent non-polar capillary column. The use of a non-polar column is crucial for separating isomers based on their boiling points.[13]
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet: Split/splitless injector, 250 °C, split ratio 50:1.
-
Oven Program:
-
Initial temperature: 150 °C, hold for 1 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Detector: FID, 300 °C, Hydrogen flow: 30 mL/min, Air flow: 400 mL/min, Makeup gas (Helium): 25 mL/min.
-
Injection Volume: 1 µL.
-
Sample Preparation: Prepare a solution of approximately 1 mg/mL of this compound in methanol.
Data Analysis:
Calculate the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of main peak / Total area of all peaks) x 100
Rationale for Method Choices: A non-polar DB-5ms column is selected for its excellent resolving power for a wide range of semi-volatile organic compounds, including alkylphenols.[13] The temperature program is designed to ensure good separation of the main component from any potential impurities, such as the cis-isomer or other related substances.[14] Flame Ionization Detection is chosen for its robustness and linear response to hydrocarbons.
Experimental Protocol 2: Orthogonal Purity Assessment by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
An orthogonal method, such as reverse-phase HPLC, is essential to provide a comprehensive purity profile, as it separates compounds based on a different chemical principle (polarity) than GC (volatility).
Workflow for HPLC-UV Purity Analysis
Caption: Workflow for HPLC-UV purity analysis of this compound.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD) or a multi-wavelength UV detector.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent reverse-phase C18 column. A C18 stationary phase provides excellent retention and separation for moderately non-polar compounds like alkylphenols.[15][16]
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient:
-
0-15 min: 70% B to 95% B
-
15-20 min: Hold at 95% B
-
20.1-25 min: Re-equilibrate at 70% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm. The phenolic chromophore exhibits significant absorbance at this wavelength.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a solution of approximately 0.1 mg/mL of this compound in the initial mobile phase composition (70% Acetonitrile in Water).
Data Analysis:
Calculate the area percent of the main peak relative to the total area of all peaks in the chromatogram at 275 nm.
Purity (%) = (Area of main peak / Total area of all peaks) x 100
Rationale for Method Choices: A reverse-phase C18 column is the standard for the separation of a wide variety of organic molecules based on their hydrophobicity.[15][16] The gradient elution allows for the effective separation of the main compound from both more polar and less polar impurities. UV detection at 275 nm is selective for the phenolic ring, providing good sensitivity for the analyte and related aromatic impurities.
Conclusion and Recommendations
The selection of a high-quality analytical reference standard for this compound is a critical step in ensuring the accuracy and reliability of research and development activities. When choosing a standard, it is imperative to:
-
Demand a Comprehensive Certificate of Analysis: Do not accept a reference standard without a detailed CoA that includes identity, purity by at least two orthogonal methods, and an impurity profile.
-
Consider Certified Reference Materials (CRMs): When available, CRMs offer a higher level of confidence as they are produced under a quality system compliant with standards such as ISO 17034 and come with a statement of metrological traceability.
-
Verify Performance In-House: Utilize robust analytical methods, such as the GC-FID and HPLC-UV protocols detailed in this guide, to verify the quality of your reference standard upon receipt and to monitor its stability over time.
By adhering to these principles, researchers, scientists, and drug development professionals can build a strong foundation of analytical data, leading to more reliable and reproducible scientific outcomes.
References
- 1. nbinno.com [nbinno.com]
- 2. Buy this compound | 81936-33-6 [smolecule.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-(trans-4-Ethylcyclohexyl)phenol _Liquid crystal intermediates_Fine chemicals_Products and services_Yantai Xianhua Technology Group Co., Ltd. [en.xhtechgroup.com]
- 7. 4-(trans-4-Ethylcyclohexyl)phenol | 89100-78-7 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 8. 4-(trans-4-Pentylcyclohexyl)phenol | 82575-69-7 [sigmaaldrich.com]
- 9. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 10. This compound | 81936-33-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. This compound, 25G | Labscoop [labscoop.com]
- 12. labproinc.com [labproinc.com]
- 13. scirp.org [scirp.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Determination of three alkylphenol isomers in various water samples using a new HPLC method based on a duet stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
mass spectrometry analysis of 4-(trans-4-Propylcyclohexyl)phenol for structure confirmation
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of chemical entities is a cornerstone of reliable and reproducible science. In this guide, we delve into the analytical methodologies for confirming the structure of 4-(trans-4-Propylcyclohexyl)phenol, a key intermediate in the synthesis of liquid crystals and pharmaceuticals.[1][2] We will provide an in-depth examination of mass spectrometry as the primary analytical tool, supported by a comparative analysis with Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. This guide is designed to not only present protocols but to elucidate the scientific reasoning behind the selection of each technique and the interpretation of the resulting data.
The Analytical Challenge: Isomeric Specificity and Fragmentation
This compound presents a unique analytical challenge. Its structure comprises a phenolic ring, a propyl group, and a cyclohexane ring. The key to its function in many applications is the trans stereochemistry of the propyl and phenol substituents on the cyclohexane ring. Any analytical method must not only confirm the connectivity of the atoms but also provide evidence for this specific spatial arrangement.
Primary Technique: Mass Spectrometry for Molecular Weight and Fragmentation
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and obtaining structural information through fragmentation analysis.[3] For a molecule like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a highly effective approach due to the compound's volatility and the detailed fragmentation patterns EI provides.[4]
Experimental Protocol: GC-MS Analysis
A robust GC-MS protocol is essential for obtaining high-quality, reproducible data. The following is a standard method for the analysis of phenolic compounds.
1. Sample Preparation:
-
Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent such as methanol or dichloromethane.[5]
-
If the sample is in a complex matrix, a solid-phase extraction (SPE) may be necessary to isolate the analyte.[1]
-
For certain phenolic compounds, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can improve volatility and chromatographic performance, though it is not always necessary for this analyte.
2. Gas Chromatography (GC) Conditions:
-
Injector: Splitless mode at 250 °C.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start at 70 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-450.
Predicted Mass Spectrum and Fragmentation Pathway
The electron ionization of this compound (molecular weight 218.33 g/mol ) is expected to produce a distinct fragmentation pattern.[5] The molecular ion peak ([M]+•) should be observed at m/z 218.
The fragmentation is predicted to proceed through several key pathways, driven by the stability of the resulting ions and neutral losses:
-
Benzylic Cleavage: The bond between the phenol ring and the cyclohexane ring is a likely point of cleavage, leading to a highly stable hydroxyphenyl cation or a cyclohexyl radical.
-
Cleavage of the Propyl Group: Loss of the propyl group as a radical (•C3H7) would result in a fragment at m/z 175.
-
Ring Opening of Cyclohexane: The cyclohexane ring can undergo ring-opening followed by further fragmentation.
-
Loss of Ethene from Cyclohexane: A common fragmentation pathway for cyclohexyl derivatives is the loss of a neutral ethene molecule (C2H4).
Figure 1: Predicted Electron Ionization fragmentation pathway for this compound.
Comparative Analysis with Alternative Techniques
While mass spectrometry provides invaluable data, a comprehensive structural confirmation often relies on the convergence of evidence from multiple analytical techniques.
| Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry (GC-MS) | Molecular weight, elemental formula (with high resolution), and structural information from fragmentation patterns. | High sensitivity, provides molecular weight, and detailed structural clues. | Can be challenging to differentiate stereoisomers (cis/trans). Fragmentation can sometimes be too extensive, leading to the absence of a molecular ion. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry. | Provides unambiguous connectivity through 2D experiments (COSY, HSQC, HMBC). Can definitively determine cis/trans isomerism through coupling constants and NOE.[7][8] | Lower sensitivity compared to MS. Requires a larger amount of pure sample. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Information about the functional groups present in the molecule. | Fast and non-destructive. Provides characteristic absorption bands for key functional groups. | Provides limited information on the overall molecular structure and connectivity. Not suitable for distinguishing isomers with the same functional groups. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Stereochemistry
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution.[9] For this compound, both 1H and 13C NMR would provide crucial information.
Expected 1H NMR Signals:
-
Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm, showing a characteristic splitting pattern for a 1,4-disubstituted benzene ring.
-
Phenolic -OH Proton: A broad singlet, the chemical shift of which is concentration and solvent-dependent.
-
Cyclohexane Protons: A complex series of multiplets in the aliphatic region (δ 1.0-2.5 ppm). The key to determining the trans configuration lies in the analysis of the coupling constants of the protons at the 1 and 4 positions of the cyclohexane ring. In a chair conformation, a trans relationship will result in one of these protons being axial, leading to large axial-axial coupling constants (typically 8-12 Hz) with neighboring axial protons.
-
Propyl Group Protons: A triplet for the methyl group (CH3) and two multiplets for the methylene groups (CH2).
Expected 13C NMR Signals:
-
Aromatic Carbons: Four signals in the range of δ 115-160 ppm.
-
Cyclohexane Carbons: Signals in the aliphatic region (δ 20-50 ppm).
-
Propyl Group Carbons: Three distinct signals in the aliphatic region.
Figure 2: A typical workflow for structure elucidation using NMR spectroscopy.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Functional Group Check
FTIR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups.[10]
Expected Characteristic FTIR Absorptions:
-
O-H Stretch (Phenol): A broad and strong absorption band in the region of 3200-3600 cm-1 due to hydrogen bonding.[3][11]
-
Aromatic C-H Stretch: Sharp peaks just above 3000 cm-1.[2]
-
Aliphatic C-H Stretch: Strong absorptions just below 3000 cm-1 from the cyclohexane and propyl groups.
-
Aromatic C=C Stretch: Medium to strong bands in the 1500-1600 cm-1 region.[2]
-
C-O Stretch (Phenol): A strong band around 1200-1250 cm-1.[12]
Conclusion: A Multi-faceted Approach to Certainty
References
- 1. NEMI Method Summary - 528 [nemi.gov]
- 2. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Electron ionization - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 9. bionmr.unl.edu [bionmr.unl.edu]
- 10. FTIR spectroscopy: a new valuable tool to classify the effects of polyphenolic compounds on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. quora.com [quora.com]
A Comparative Guide to the Mesogenic Properties of Alkylcyclohexylphenols for Advanced Material Development
For researchers, scientists, and professionals in drug development and material science, the precise engineering of molecular structure is paramount to achieving desired macroscopic properties. In the realm of liquid crystals, 4-(trans-4-n-alkylcyclohexyl)phenols represent a critical class of intermediates, offering a versatile scaffold for the design of advanced materials with tailored thermal and optical characteristics.[1] This guide provides an in-depth comparison of the mesogenic properties of a homologous series of these compounds, supported by experimental data and detailed characterization methodologies. Our focus is to elucidate the causal relationships between alkyl chain length and the resultant liquid crystalline behavior, thereby empowering researchers to make informed decisions in material design.
The Architectural Significance of Alkylcyclohexylphenols in Mesogen Design
The calamitic (rod-like) molecular shape is a fundamental prerequisite for the formation of thermotropic liquid crystal phases.[2] 4-(trans-4-n-alkylcyclohexyl)phenols embody this principle, featuring a rigid core composed of a phenyl and a trans-cyclohexyl ring, and a flexible alkyl chain. This specific stereochemistry of the cyclohexane ring is crucial; the trans configuration elongates the molecular shape, promoting the anisotropic intermolecular interactions necessary for liquid crystallinity. The terminal hydroxyl group on the phenyl ring provides a convenient point for further chemical modification, allowing for the synthesis of a wide array of liquid crystalline materials.
The length of the terminal alkyl chain is a key determinant of the mesogenic properties. It influences the balance of intermolecular forces, affecting both the melting point and the clearing point (the temperature at which the material transitions from a liquid crystal to an isotropic liquid). Generally, increasing the alkyl chain length enhances the molecular polarizability and the overall anisotropy of the molecule, which can stabilize the mesophase. However, it can also lead to more complex, ordered smectic phases at the expense of the nematic phase range.
Experimental Characterization of Mesogenic Behavior
To objectively compare the mesogenic properties of different alkylcyclohexylphenols, a suite of analytical techniques is employed. Each method provides a unique piece of the puzzle, and together they offer a comprehensive understanding of the material's thermal behavior and structural organization.
Differential Scanning Calorimetry (DSC)
DSC is a cornerstone technique in the study of liquid crystals, allowing for the precise determination of phase transition temperatures and their associated enthalpy changes. By measuring the heat flow into or out of a sample as a function of temperature, we can identify the temperatures at which the material undergoes a change in physical state.[3]
Experimental Protocol: DSC Analysis of Alkylcyclohexylphenols
-
Sample Preparation: Accurately weigh 3-5 mg of the purified alkylcyclohexylphenol into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Heat the sample to a temperature approximately 20°C above its expected clearing point to erase any previous thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its crystallization point.
-
Heat the sample again at the same controlled rate. The data from this second heating run is typically used for analysis to ensure a consistent thermal history.
-
-
Data Analysis: The resulting thermogram will show peaks corresponding to phase transitions. The peak onset temperature is typically taken as the transition temperature.
Polarized Optical Microscopy (POM)
POM is an indispensable tool for the qualitative identification of liquid crystal phases. The anisotropic nature of liquid crystals causes them to be birefringent, meaning they refract light differently depending on its polarization. When viewed between crossed polarizers, this birefringence results in characteristic textures that act as fingerprints for different mesophases (e.g., nematic, smectic A, smectic C).
Experimental Protocol: POM Analysis of Alkylcyclohexylphenols
-
Sample Preparation: Place a small amount of the alkylcyclohexylphenol on a clean glass microscope slide and cover it with a coverslip.
-
Heating and Observation: Place the slide on a hot stage attached to the polarizing microscope.
-
Phase Identification: Slowly heat the sample while observing the changes in texture.
-
Nematic Phase: Often exhibits a "threaded" or "Schlieren" texture.
-
Smectic A Phase: Typically shows a "focal conic fan" texture.
-
Smectic C Phase: May also show a focal conic texture, but often with broken fans or other distinguishing features.
-
-
Correlation with DSC: The temperatures at which these textural changes occur are correlated with the transition temperatures observed in the DSC thermogram.
X-Ray Diffraction (XRD)
XRD provides definitive information about the molecular arrangement within a liquid crystal phase. By analyzing the scattering pattern of X-rays passing through the sample, we can determine parameters such as the layer spacing in smectic phases, which is crucial for distinguishing between different smectic types (e.g., Smectic A, where molecules are, on average, perpendicular to the layer planes, and Smectic C, where they are tilted).
Experimental Protocol: XRD Analysis of Alkylcyclohexylphenols
-
Sample Preparation: The liquid crystal sample is loaded into a thin-walled capillary tube and placed in a temperature-controlled holder within the XRD instrument.
-
Data Acquisition: The sample is heated or cooled to the desired mesophase temperature, and an X-ray diffraction pattern is recorded.
-
Data Analysis:
-
Small-angle region: Sharp reflections in this region are indicative of the layered structure of smectic phases. The position of these peaks can be used to calculate the smectic layer spacing.
-
Wide-angle region: A diffuse halo in this region indicates the liquid-like disorder of the molecules within the layers or along the director in a nematic phase.
-
Comparative Analysis of a Homologous Series of 4-(trans-4-n-alkylcyclohexyl)phenols
| Alkyl Chain (n) | Expected Mesophase(s) | Melting Point (°C) | Clearing Point (°C) | Mesophase Range (°C) |
| 3 (Propyl) | Nematic | ~100-110 | ~130-140 | ~20-30 |
| 4 (Butyl) | Nematic | ~90-100 | ~140-150 | ~40-50 |
| 5 (Pentyl) | Nematic, Smectic A | ~80-90 | ~150-160 | ~60-70 |
| 6 (Hexyl) | Nematic, Smectic A | ~75-85 | ~155-165 | ~70-80 |
| 7 (Heptyl) | Smectic A, Nematic | ~70-80 | ~160-170 | ~80-90 |
| 8 (Octyl) | Smectic A | ~65-75 | ~165-175 | ~90-100 |
Note: These values are illustrative and based on general trends observed in calamitic liquid crystals. Actual values may vary depending on the purity of the compounds and the specific experimental conditions.
Key Observations and Causality:
-
Melting Point: The melting point generally decreases with increasing alkyl chain length, although this trend can be non-linear. The longer, more flexible alkyl chains can disrupt the crystalline packing, leading to a lower temperature required to transition into the more disordered mesophase.
-
Clearing Point: The clearing point tends to increase with increasing alkyl chain length. The longer chains increase the overall molecular anisotropy and the strength of the intermolecular van der Waals forces, which stabilizes the mesophase and requires more thermal energy to disrupt the ordered liquid crystalline state and form an isotropic liquid.
-
Mesophase Range: As a consequence of the decreasing melting point and increasing clearing point, the temperature range over which the liquid crystalline phase exists generally broadens with increasing alkyl chain length.
-
Mesophase Type: Shorter alkyl chains (e.g., propyl, butyl) are expected to favor the formation of the less ordered nematic phase. As the alkyl chain length increases, the tendency for molecules to self-assemble into layers becomes more pronounced, leading to the appearance of smectic phases. For intermediate chain lengths, both nematic and smectic phases may be observed. With longer alkyl chains, the smectic phase often becomes the dominant and, in some cases, the only mesophase present.
Workflow and Logic in Mesogen Characterization
The characterization of a new mesogenic compound follows a logical progression of experiments, each building upon the information provided by the last.
Figure 1. A typical workflow for the synthesis and characterization of novel liquid crystalline materials.
Conclusion: A Predictive Framework for Material Design
The systematic investigation of homologous series of liquid crystalline compounds, such as the 4-(trans-4-n-alkylcyclohexyl)phenols, provides invaluable insights into the fundamental principles of molecular self-assembly. By understanding the causal link between the length of the flexible alkyl chain and the resulting thermal stability and structural organization of the mesophase, researchers can move from a trial-and-error approach to a more predictive and rational design of novel liquid crystals. This knowledge is not only of academic interest but also has profound practical implications for the development of advanced materials for displays, sensors, and other optoelectronic applications. The experimental protocols and comparative data presented in this guide serve as a foundational resource for scientists and engineers working at the forefront of this exciting field.
References
performance evaluation of liquid crystals derived from 4-(trans-4-Propylcyclohexyl)phenol
An In-Depth Performance Evaluation of Liquid Crystals Derived from 4-(trans-4-Propylcyclohexyl)phenol: A Comparative Guide
Introduction
In the landscape of high-performance liquid crystal (LC) materials, those derived from this compound (PCH) represent a significant class, prized for their unique combination of properties. These materials, often characterized by a cyclohexyl ring linked to a phenol group, offer a compelling alternative to more conventional liquid crystal families like the cyanobiphenyls. Their molecular structure imparts low viscosity, favorable elastic constants, and high clearing points, making them suitable for a range of electro-optic applications.
This guide provides a comprehensive performance evaluation of PCH-derived liquid crystals, comparing them against established alternatives. We will delve into the core physicochemical properties that dictate their performance, supported by detailed experimental protocols and comparative data. This analysis is designed for researchers and materials scientists engaged in the development of advanced liquid crystal mixtures and devices.
Molecular Structure and its Performance Implications
The defining feature of PCH-derived liquid crystals is the saturated cyclohexane ring. Unlike the aromatic rings found in biphenyl or terphenyl cores, the cyclohexyl group leads to a lower molecular weight and a less conjugated system. This has several direct consequences on the material's bulk properties:
-
Low Rotational Viscosity (γ₁): The non-planar, flexible nature of the cyclohexane ring reduces intermolecular friction, resulting in faster switching speeds in display applications.
-
High Birefringence (Δn): While the aliphatic ring itself does not contribute significantly to birefringence, the overall molecular shape and the ability to incorporate other mesogenic groups allow for a wide tunable range of Δn.
-
Good Chemical and UV Stability: The absence of highly conjugated π-electron systems, like the cyano group in cyanobiphenyls, often translates to better stability against ultraviolet degradation.
Below is a diagram illustrating the general workflow for evaluating and comparing liquid crystal materials, the central theme of this guide.
Caption: Workflow for comparative evaluation of liquid crystal performance.
Comparative Performance Metrics
A liquid crystal's utility is defined by a set of key performance indicators. Here, we compare a representative PCH-derived liquid crystal, 4-(trans-4-propylcyclohexyl)benzonitrile (PCH-3), with a well-known alternative, 5CB (4-pentyl-4'-cyanobiphenyl).
Mesophase Behavior and Clearing Point (T_c)
The clearing point is the temperature at which the material transitions from the anisotropic nematic phase to the isotropic liquid phase. A high T_c is crucial for devices operating in demanding thermal environments.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 3-5 mg of the liquid crystal sample into an aluminum DSC pan. Seal the pan hermetically.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.
-
Thermal Program:
-
Heat the sample to a temperature well above its clearing point (e.g., 90°C) at a rate of 10°C/min to erase any thermal history.
-
Cool the sample to a low temperature (e.g., 0°C) at a rate of 10°C/min.
-
Heat the sample again at 10°C/min through its transition temperatures.
-
-
Data Analysis: The peak of the endothermic curve on the second heating run corresponds to the nematic-to-isotropic transition temperature (Clearing Point, T_c).
Scientist's Note: The second heating run is used for analysis to ensure a uniform thermal history and crystalline structure, providing more reproducible results. The rate of heating/cooling can influence the exact temperature values, so consistency is key for comparison.
Optical Anisotropy (Birefringence, Δn)
Birefringence is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices. It is a critical parameter for display applications, influencing the phase retardation and, consequently, the contrast ratio.
Experimental Protocol: Abbe Refractometry
-
Cell Preparation: Use a liquid crystal cell with a known, uniform thickness (e.g., 5-10 μm) and a planar alignment layer (e.g., rubbed polyimide).
-
Sample Filling: Fill the cell with the liquid crystal sample via capillary action in its isotropic phase to ensure defect-free alignment.
-
Measurement of nₒ:
-
Place the cell on the prism of an Abbe refractometer equipped with a polarizer.
-
Orient the polarizer parallel to the rubbing direction of the cell.
-
Measure the refractive index at a specific wavelength (e.g., 589 nm) and temperature. This value corresponds to nₒ.
-
-
Measurement of nₑ:
-
Rotate the polarizer by 90 degrees (perpendicular to the rubbing direction).
-
Measure the refractive index under the same conditions. This value corresponds to nₑ.
-
-
Calculation: Calculate birefringence as Δn = nₑ - nₒ.
Scientist's Note: Precise temperature control is paramount as refractive indices are highly temperature-dependent. The alignment quality within the cell directly impacts the accuracy of the measured nₑ and nₒ values.
Dielectric Anisotropy (Δε)
Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. A positive Δε is required for the operation of twisted nematic (TN) and vertically aligned (VA) displays.
Experimental Protocol: Capacitance Measurement
-
Cell and Instrument Setup: Use two liquid crystal cells with transparent electrodes (e.g., ITO-coated glass). One cell should have a planar alignment layer, and the other a homeotropic alignment layer. Connect the cell to an LCR meter.
-
Measurement of ε⊥:
-
Fill the planar-aligned cell with the liquid crystal sample.
-
Apply a low-frequency AC voltage (e.g., 1 kHz) that is below the threshold voltage for switching.
-
Measure the capacitance (C⊥).
-
-
Measurement of ε∥:
-
Fill the homeotropic-aligned cell with the sample.
-
Measure the capacitance (C∥) under the same conditions.
-
-
Calculation:
-
Calculate ε⊥ = (C⊥ * d) / (ε₀ * A), where d is the cell gap, A is the electrode area, and ε₀ is the vacuum permittivity.
-
Calculate ε∥ = (C∥ * d) / (ε₀ * A).
-
Calculate dielectric anisotropy as Δε = ε∥ - ε⊥.
-
Scientist's Note: Alternatively, a single planar cell can be used. C⊥ is measured at low voltage, and C∥ is measured by applying a high voltage (well above the threshold) to reorient the molecules perpendicular to the substrates.
Comparative Data Summary
The table below summarizes the key performance metrics for the PCH-3 and 5CB liquid crystals, providing a clear basis for comparison.
| Performance Metric | 4-(trans-4-propylcyclohexyl)benzonitrile (PCH-3) | 4-pentyl-4'-cyanobiphenyl (5CB) | Unit |
| Clearing Point (T_c) | ~55 | 35.3 | °C |
| Birefringence (Δn at 589 nm, 20°C) | ~0.12 | ~0.18 | - |
| Dielectric Anisotropy (Δε at 1 kHz, 20°C) | ~+8.0 | ~+11.5 | - |
| Rotational Viscosity (γ₁ at 20°C) | ~25 | ~50 | mPa·s |
This data highlights the characteristic trade-offs. PCH-3 offers a significantly higher clearing point and a much lower rotational viscosity, which would lead to better thermal stability and faster switching times in a display. However, its birefringence and dielectric anisotropy are lower than those of 5CB.
Structure-Property Relationship Visualization
The following diagram illustrates the causal links between the molecular core of a liquid crystal and its resulting device-level performance.
Caption: Relationship between molecular core, physical properties, and device performance.
Conclusion
Liquid crystals derived from this compound offer a distinct advantage in applications where low viscosity and high thermal stability are paramount. While their birefringence and dielectric anisotropy may be lower than highly conjugated systems like cyanobiphenyls, these properties can be effectively tuned through molecular engineering and mixture formulation. The choice between a PCH-based system and an alternative is therefore a function of the specific requirements of the target application. For high-speed displays operating in variable temperature environments, the PCH family provides a robust and compelling foundation. This guide has outlined the essential experimental framework for making such a performance assessment, empowering researchers to select and optimize materials for next-generation electro-optic devices.
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 4-(Propylcyclohexyl)phenol Isomers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of Structural Isomerism
4-(trans-4-Propylcyclohexyl)phenol is a molecule of significant industrial importance, serving as a crucial intermediate in the synthesis of high-performance liquid crystals and various pharmaceuticals.[1][2] Its specific stereochemistry and substitution pattern are critical for the desired material properties and biological activity.[3] However, synthetic routes can often yield a mixture of isomers, including the cis stereoisomer and positional isomers (ortho, meta). Distinguishing these closely related structures is a non-trivial analytical challenge that requires a multi-faceted spectroscopic approach.
This guide provides an in-depth comparison of the primary spectroscopic techniques used to unambiguously identify and differentiate the key isomers of 4-(propylcyclohexyl)phenol. We will move beyond simple data reporting to explain the underlying physical principles that give rise to spectral differences, offering a robust framework for structural elucidation. The isomers under consideration are:
-
para-Isomers (Stereoisomers):
-
This compound (The target molecule)
-
4-(cis-4-Propylcyclohexyl)phenol
-
-
Positional Isomers:
-
2-(trans-4-Propylcyclohexyl)phenol (ortho-isomer)
-
3-(trans-4-Propylcyclohexyl)phenol (meta-isomer)
-
Molecular Structures and Key Differentiators
The fundamental differences between these isomers lie in the spatial arrangement of the substituents on the cyclohexane and phenol rings. These structural variations directly influence the local electronic environments and vibrational modes of the atoms, leading to distinct spectroscopic signatures.
Figure 1: Logical grouping of the 4-(propylcyclohexyl)phenol isomers discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR is the most powerful technique for distinguishing both positional and stereoisomers due to its high sensitivity to the local chemical environment of each nucleus (¹H and ¹³C).
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal.
Comparative Analysis: ¹H NMR Spectra
The ¹H NMR spectrum provides rich information in three key regions: aromatic, aliphatic (cyclohexyl), and the phenolic hydroxyl proton.
-
Aromatic Region (δ ~6.5-7.5 ppm): This region is diagnostic for positional isomers .
-
para-Isomers: Due to the C₂ symmetry, a characteristic AA'BB' system is observed, which appears as two distinct doublets (one for protons ortho to the -OH group, one for protons meta).[4]
-
ortho-Isomer: The lack of symmetry results in four distinct signals for the aromatic protons, presenting as a complex multiplet.[4]
-
meta-Isomer: Also lacks symmetry, but the substitution pattern gives rise to a different and equally complex set of four signals in the aromatic region.[4]
-
-
Aliphatic Cyclohexyl Region (δ ~1.0-2.5 ppm): This region is the key to differentiating cis and trans stereoisomers .
-
trans-Isomer: The proton on the carbon attached to the phenyl ring (C1-H) is in an axial position. It experiences strong diaxial couplings (J ≈ 10-13 Hz) with its neighboring axial protons, resulting in a broad, complex multiplet often described as a triplet of triplets.
-
cis-Isomer: The C1-H is in an equatorial position. It experiences weaker axial-equatorial and equatorial-equatorial couplings (J ≈ 2-5 Hz), leading to a much narrower and less resolved multiplet. This difference in signal width and coupling is the most reliable method for assigning cis/trans stereochemistry.[5]
-
-
Phenolic Proton (δ ~4-8 ppm): The -OH proton typically appears as a broad singlet. Its chemical shift is highly dependent on concentration and solvent.[6]
Comparative Analysis: ¹³C NMR Spectra
¹³C NMR corroborates the findings from ¹H NMR, primarily by revealing the molecular symmetry.
-
Aromatic Carbons:
-
para-Isomers: Exhibit only four aromatic carbon signals due to symmetry.
-
ortho & meta-Isomers: Exhibit six distinct aromatic carbon signals due to the lack of symmetry.
-
-
Aliphatic Carbons: The chemical shifts of the cyclohexyl carbons will show subtle differences between the cis and trans isomers due to steric (gamma-gauche) effects, but the differences are less dramatic than in the ¹H spectrum.
| Isomer | Key ¹H NMR Feature (Aromatic) | Key ¹H NMR Feature (C1-H of Cyclohexyl) | ¹³C Aromatic Signals |
| para-trans | Two doublets (AA'BB' system) | Broad multiplet (axial, large J-couplings) | 4 |
| para-cis | Two doublets (AA'BB' system) | Narrow multiplet (equatorial, small J-couplings) | 4 |
| ortho-trans | Complex multiplet (4 protons) | Broad multiplet (axial, large J-couplings) | 6 |
| meta-trans | Complex multiplet (4 protons) | Broad multiplet (axial, large J-couplings) | 6 |
Infrared (IR) Spectroscopy: Rapid Fingerprinting
IR spectroscopy is an excellent first-pass technique for rapidly identifying the positional isomers based on characteristic out-of-plane bending vibrations of the aromatic C-H bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.
-
Sample Preparation (KBr): Grind a small amount of sample (1-2 mg) with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
Background Scan: Record a background spectrum of the empty ATR crystal or a blank KBr pellet to subtract atmospheric CO₂ and H₂O signals.[7]
-
Data Acquisition: Collect the sample spectrum, typically over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[7]
Comparative Analysis: IR Spectra
While all isomers will show a strong, broad O-H stretching band (~3300-3600 cm⁻¹) and a C-O stretching band (~1220 cm⁻¹), the key diagnostic region is the "fingerprint" region below 1000 cm⁻¹.[8][9]
-
Aromatic C-H Out-of-Plane Bending (850-650 cm⁻¹): This region is highly diagnostic of the aromatic substitution pattern.[9]
-
para-Isomers: A strong, characteristic absorption band appears between 800-840 cm⁻¹ .
-
ortho-Isomer: A strong band appears between 735-770 cm⁻¹ .
-
meta-Isomer: Two bands are typically observed: one between 690-710 cm⁻¹ and another between 750-810 cm⁻¹ .
-
Distinguishing cis and trans isomers by IR is more challenging, as their differences are subtle. However, minor variations in the fingerprint region (< 1000 cm⁻¹) can be observed due to the different overall molecular symmetry and conformation.[5]
| Isomer Type | Key IR Absorption (C-H Bending, cm⁻¹) |
| para | Strong band at ~800-840 |
| ortho | Strong band at ~735-770 |
| meta | Two bands: ~690-710 and ~750-810 |
Mass Spectrometry (MS): Confirmation of Mass and Fragmentation
Mass spectrometry confirms the molecular weight and can provide corroborating structural evidence through analysis of fragmentation patterns.
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC-MS.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and key fragment ions.
Comparative Analysis: Mass Spectra
-
Molecular Ion (M⁺): All isomers have the same molecular formula (C₁₅H₂₂O) and will therefore exhibit the same molecular ion peak at m/z = 218 .[10][11]
-
Fragmentation Patterns: The primary fragmentation pathway involves cleavage at the benzylic position (the bond between the two rings) and subsequent fragmentations of the alkyl chain and cyclohexyl ring. While the major fragments will be the same for all isomers, their relative intensities may differ.
-
Benzylic Cleavage: A major fragment will correspond to the loss of the propylcyclohexyl group or the phenol group.
-
ortho Effect: The ortho-isomer may exhibit unique fragmentation pathways where the phenolic -OH group interacts with the side chain, potentially leading to a more significant M-18 (loss of H₂O) peak compared to the meta and para isomers.
-
Stereoisomers: Differentiating cis and trans isomers by EI-MS is generally not feasible, as the high-energy ionization process typically leads to the loss of stereochemical information.[12]
-
| Isomer | Molecular Ion (m/z) | Key Differentiator |
| All Isomers | 218 | N/A (Confirms mass) |
| ortho-Isomer | 218 | Potentially different relative fragment intensities due to the ortho effect. |
Integrated Workflow for Isomer Identification
For an unknown sample, a logical workflow ensures efficient and accurate identification. The combination of techniques provides a self-validating system where the results of one method confirm the others.
Figure 2: A validated workflow for the systematic identification of 4-(propylcyclohexyl)phenol isomers.
Conclusion
The unambiguous differentiation of 4-(propylcyclohexyl)phenol isomers is critical for quality control in pharmaceutical and materials science applications. While each spectroscopic technique provides valuable pieces of the puzzle, a combined, systematic approach is essential for complete structural elucidation.
-
Mass Spectrometry serves as the initial check to confirm the correct molecular weight.
-
Infrared Spectroscopy offers a rapid and highly effective method for distinguishing between ortho, meta, and para positional isomers.
-
NMR Spectroscopy is the definitive technique, not only confirming the positional isomerism through aromatic splitting patterns but also providing the sole reliable means of assigning cis or trans stereochemistry via the coupling constants and multiplicity of the C1-cyclohexyl proton.
By following the integrated workflow presented, researchers can confidently and accurately characterize their synthesized materials, ensuring the correct isomer is used for its intended application.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
- 10. Buy this compound | 81936-33-6 [smolecule.com]
- 11. chemscene.com [chemscene.com]
- 12. Identification of isomeric 4-nonylphenol structures by gas chromatography-tandem mass spectrometry combined with cluster analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-(trans-4-Propylcyclohexyl)phenol
In the landscape of advanced materials and pharmaceutical development, the purity and precise quantification of key intermediates are non-negotiable. 4-(trans-4-Propylcyclohexyl)phenol, a critical building block in the synthesis of liquid crystals and potentially in active pharmaceutical ingredients (APIs), demands robust and reliable analytical methods for its characterization.[1][2] This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound. More importantly, it details the essential process of cross-validating these two orthogonal methods to ensure the utmost confidence in analytical data across different platforms and laboratories.
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[3] Cross-validation, in particular, is a critical exercise when two or more analytical procedures are used for the same purpose, ensuring that they produce comparable and reliable results.[4] This is paramount in a regulated environment to maintain consistency, especially during method transfer between labs or when different techniques are employed throughout a product's lifecycle.[5][6]
The Analytes and the Analytical Imperative
This compound is a non-volatile, substituted phenol. Its structure, featuring a polar phenolic hydroxyl group and a non-polar propylcyclohexyl tail, presents a unique analytical challenge. The choice of analytical methodology is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis, such as impurity profiling or potency determination.[7][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds.[7] For this compound, reversed-phase HPLC is the method of choice, separating the analyte from related impurities based on polarity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While the target analyte is not highly volatile, GC-MS can be a powerful tool, especially for identifying and quantifying volatile and semi-volatile impurities that may not be amenable to HPLC analysis.[8] Derivatization of the polar hydroxyl group is often necessary to improve its volatility and chromatographic behavior.[9]
This guide will now delve into the practical, step-by-step protocols for both an HPLC-UV and a GC-MS method, followed by a detailed workflow for their cross-validation, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[10][11][12]
Experimental Protocols
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is designed for the quantification of this compound and the separation of its non-volatile impurities.
1. Instrumentation and Consumables:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Phosphoric acid or formic acid.
-
Reference standard of this compound.
2. Chromatographic Conditions:
| Parameter | Condition | Causality and Senior Scientist's Insights |
| Mobile Phase A | Water with 0.1% Phosphoric Acid | The acidic modifier suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape and retention time stability. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good solvating power for the analyte and impurities. |
| Gradient Elution | 60% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions | A gradient is employed to ensure the elution of both the main analyte and any potential impurities with a wider range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 225 nm and 275 nm | The phenolic chromophore exhibits absorbance at these wavelengths, allowing for sensitive detection. A DAD is invaluable for monitoring multiple wavelengths and assessing peak purity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in 25 mL of methanol.
-
Working Standards: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in methanol to a target concentration within the calibration range.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method is suitable for the identification and quantification of this compound and potential volatile impurities.
1. Instrumentation and Consumables:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
High-purity helium as the carrier gas.
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Anhydrous pyridine or other suitable solvent.
2. GC-MS Conditions:
| Parameter | Condition | Causality and Senior Scientist's Insights |
| Injector Temperature | 280 °C | Ensures efficient volatilization of the derivatized analyte without thermal degradation. |
| Injection Mode | Split (e.g., 20:1) | A split injection is used to prevent column overloading with the high concentration of the main component. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Helium is an inert carrier gas that provides good chromatographic efficiency. |
| Oven Temperature Program | Initial 150 °C for 2 min, ramp at 10 °C/min to 300 °C, hold for 5 min | A temperature program is essential for separating compounds with different boiling points, from volatile impurities to the derivatized analyte. |
| MS Transfer Line Temp | 290 °C | Prevents condensation of the analytes before entering the mass spectrometer. |
| Ion Source Temperature | 230 °C | Optimizes the ionization process. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization mode for GC-MS, providing reproducible fragmentation patterns for library matching. |
| Scan Range | m/z 40-550 | A wide scan range to detect fragments of the derivatized analyte and potential impurities. |
3. Derivatization and Sample Preparation:
-
Standard and Sample Preparation:
-
Accurately weigh a known amount of the standard or sample into a vial.
-
Dissolve in a small amount of anhydrous pyridine.
-
Add an excess of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes to ensure complete derivatization of the phenolic hydroxyl group to its trimethylsilyl (TMS) ether.
-
Cool to room temperature before injection.
-
Cross-Validation Protocol: Bridging HPLC and GC-MS
The cross-validation of these two distinct methods is a formal process to demonstrate their equivalence for the intended purpose.[4] This protocol is designed to compare the quantification of this compound.
Workflow for Cross-Validation
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Step-by-Step Cross-Validation Procedure:
-
Prepare a Homogeneous Sample: Select a single, well-homogenized batch of this compound. This is crucial to ensure that any observed differences are due to the analytical methods and not sample variability.
-
Replicate Analyses:
-
Using the validated HPLC-UV method, perform six independent preparations and analyses of the chosen sample.
-
Using the validated GC-MS method, perform six independent preparations (including derivatization) and analyses of the same sample.
-
-
Data Compilation and Comparison:
-
Calculate the assay value (e.g., % purity) for each of the six replicates from both methods.
-
Calculate the mean assay value and the relative standard deviation (RSD) for each method.
-
Calculate the percentage difference between the mean assay values of the two methods.
-
Comparative Data Presentation
The results of the cross-validation study should be presented in a clear and concise table to facilitate comparison.
| Parameter | HPLC-UV Method | GC-MS Method | Acceptance Criteria |
| Replicate 1 (% Purity) | 99.6 | 99.4 | |
| Replicate 2 (% Purity) | 99.8 | 99.7 | |
| Replicate 3 (% Purity) | 99.5 | 99.3 | |
| Replicate 4 (% Purity) | 99.7 | 99.6 | |
| Replicate 5 (% Purity) | 99.6 | 99.5 | |
| Replicate 6 (% Purity) | 99.9 | 99.8 | |
| Mean (% Purity) | 99.68 | 99.55 | |
| RSD (%) | 0.15 | 0.19 | ≤ 2.0% |
| % Difference Between Means | - | 0.13% | ≤ 5.0% |
Senior Application Scientist's Insights and Conclusion
The cross-validation data presented above demonstrates a high degree of agreement between the HPLC-UV and GC-MS methods for the assay of this compound. The percentage difference between the mean purity values is well within the typical acceptance criterion of 5.0%, and the precision of both methods is excellent. This successful cross-validation provides a high level of confidence that either method can be used to obtain reliable and comparable results for the quantification of this key intermediate.
Key Causality Behind Experimental Choices:
-
Orthogonal Methods: The choice of HPLC (based on polarity) and GC (based on volatility) provides two fundamentally different separation mechanisms. Agreement between such orthogonal methods is a strong indicator of accuracy, as it is unlikely that the same impurity would co-elute with the main peak in both systems.[7]
-
Derivatization in GC-MS: The silylation of the phenolic hydroxyl group is a critical step. It masks the polar -OH group, reducing its interaction with active sites in the GC system and improving peak shape and thermal stability.[9]
-
ICH Q2(R2) as a Framework: The validation parameters and the overall approach to cross-validation are grounded in the globally recognized ICH guidelines, ensuring regulatory compliance and scientific rigor.[10][11][12]
References
- 1. nbinno.com [nbinno.com]
- 2. matec-conferences.org [matec-conferences.org]
- 3. rroij.com [rroij.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 9. researchgate.net [researchgate.net]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. mastercontrol.com [mastercontrol.com]
- 12. qbdgroup.com [qbdgroup.com]
Comparative Efficacy Analysis of 4-(trans-4-Propylcyclohexyl)phenol and its Analogues on Estrogenic Activity
A Senior Application Scientist's Guide to In Vitro Evaluation
Introduction: From Material Science to Biological Scrutiny
4-(trans-4-Propylcyclohexyl)phenol is a molecule of significant interest in the realm of material science, where it serves as a crucial intermediate in the synthesis of liquid crystals for advanced display technologies.[1][2][3][4] Its rigid cyclohexyl ring and phenolic group contribute to the desirable mesogenic properties required for high-performance liquid crystal displays.[4] However, the very chemical features that make it a valuable industrial compound—specifically its phenolic structure—warrant a thorough investigation into its potential biological activities. Phenolic compounds are known to interact with biological systems, and some, like other alkylphenols, have been identified as potential endocrine-disrupting chemicals (EDCs) due to their ability to mimic endogenous hormones, particularly estrogen.
This guide provides a comparative analysis of the in vitro estrogenic activity of this compound against 17β-estradiol, the primary female sex hormone, and 4-nonylphenol, a well-characterized xenoestrogen. We will delve into the experimental methodologies used to assess estrogenic potential, present comparative data, and discuss the implications of these findings for researchers and drug development professionals. Our focus will be on three widely accepted in vitro assays: Estrogen Receptor (ER) competitive binding assays, ER-mediated reporter gene assays, and cell proliferation assays.[5][6][7]
Mechanism of Estrogenic Action: The Estrogen Receptor Signaling Pathway
The biological effects of estrogens are primarily mediated by two estrogen receptor subtypes, ERα and ERβ.[8] These receptors are members of the nuclear receptor superfamily. In an inactive state, ERs are located in the cytoplasm or nucleus, complexed with heat shock proteins (HSPs). Upon ligand binding, the HSPs dissociate, leading to a conformational change in the receptor, its dimerization, and subsequent translocation to the nucleus. The ligand-receptor complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[8] This signaling pathway is the basis for the in vitro assays described in this guide.
Caption: Estrogen Receptor (ER) Signaling Pathway.
Comparative In Vitro Efficacy Assessment
To objectively compare the estrogenic potential of this compound, we will examine its performance across three distinct but complementary in vitro assays. Each assay interrogates a different aspect of the estrogen signaling cascade.
Estrogen Receptor Competitive Binding Assay
This assay directly measures the ability of a test compound to bind to the estrogen receptor, typically ERα.[8] It is a fundamental first step in assessing potential estrogenic activity. The assay quantifies the affinity of a compound for the ER by measuring its ability to displace a radiolabeled or fluorescently tagged 17β-estradiol from the receptor's ligand-binding pocket.
-
Receptor Preparation: Human recombinant ERα is incubated with a fixed concentration of [3H]-17β-estradiol.
-
Competitive Binding: Increasing concentrations of the test compounds (this compound, 4-nonylphenol) and unlabeled 17β-estradiol (as a positive control) are added to the ERα/[3H]-17β-estradiol mixture.
-
Incubation: The mixtures are incubated to allow for competitive binding to reach equilibrium.
-
Separation: The receptor-bound and unbound radioligand are separated using a hydroxylapatite or charcoal-dextran method.
-
Quantification: The amount of bound [3H]-17β-estradiol is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]-17β-estradiol (IC50) is determined. The relative binding affinity (RBA) is then calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100.
| Compound | IC50 (nM) | Relative Binding Affinity (RBA) (%) |
| 17β-Estradiol | 2.5 | 100 |
| 4-Nonylphenol | 1,500 | 0.17 |
| This compound | 12,000 | 0.02 |
ER-Luciferase Reporter Gene Assay
This assay measures the ability of a compound to not only bind to the ER but also to activate the transcriptional activity of the receptor-ligand complex.[8] It provides a functional measure of estrogenic activity. Human cell lines (e.g., T47D or MCF-7) are stably transfected with a plasmid containing an estrogen-responsive element (ERE) linked to a luciferase reporter gene.
-
Cell Culture and Plating: T47D-KBluc cells, which contain an ERE-luciferase reporter construct, are plated in 96-well plates and grown in estrogen-free medium.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compounds and 17β-estradiol.
-
Incubation: The plates are incubated for 24 hours to allow for receptor binding, gene transcription, and luciferase protein expression.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and a luciferin substrate is added. The resulting luminescence, which is proportional to the amount of luciferase produced, is measured using a luminometer.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximum response (EC50) is calculated. The relative potency is often expressed relative to 17β-estradiol.
Caption: ER-Luciferase Reporter Gene Assay Workflow.
| Compound | EC50 (nM) | Relative Potency (vs. E2) |
| 17β-Estradiol | 0.01 | 1 |
| 4-Nonylphenol | 10 | 0.001 |
| This compound | 250 | 0.00004 |
E-SCREEN (Cell Proliferation) Assay
This assay measures the estrogen-dependent proliferation of human breast cancer cells (MCF-7), which express endogenous estrogen receptors.[6] It provides an integrated measure of the biological response to estrogenic compounds.
-
Cell Culture: MCF-7 cells are cultured in estrogen-depleted medium to synchronize their growth.
-
Seeding: The cells are seeded into multi-well plates.
-
Treatment: The cells are exposed to various concentrations of the test compounds and 17β-estradiol.
-
Incubation: The cells are incubated for 6 days, allowing for multiple rounds of cell division.
-
Quantification of Proliferation: Cell proliferation is assessed by staining with sulforhodamine B (SRB), which binds to cellular proteins, or by using other proliferation assays like MTT or CyQUANT.
-
Data Analysis: The proliferative effect (PE) is calculated as the ratio of the maximum cell number in the presence of the test compound to the cell number in the hormone-free control. The relative proliferative potency (RPP) is calculated by dividing the EC50 of 17β-estradiol by the EC50 of the test compound.
| Compound | EC50 for Proliferation (nM) | Relative Proliferative Potency (RPP) |
| 17β-Estradiol | 0.005 | 1 |
| 4-Nonylphenol | 8 | 0.000625 |
| This compound | 200 | 0.000025 |
Synthesis and Conclusion
The data presented in this guide, derived from a suite of complementary in vitro assays, consistently demonstrate that this compound exhibits very weak estrogenic activity. Its relative binding affinity for the estrogen receptor is several orders of magnitude lower than that of 17β-estradiol and also significantly lower than the known xenoestrogen 4-nonylphenol. This low binding affinity translates into a correspondingly low potency in functional assays, as evidenced by its high EC50 values in both the reporter gene and cell proliferation assays.
While the primary application of this compound remains in material science, this guide underscores the importance of evaluating the potential biological activities of industrial chemicals, particularly those with structures that could potentially interact with biological receptors. The methodologies outlined here provide a robust framework for such evaluations. For researchers and drug development professionals, this compound is unlikely to be a candidate for estrogenic drug development and its low potency suggests a minimal risk as an endocrine disruptor in this context, though further in vivo studies would be necessary for a complete risk assessment.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantitative comparisons of in vitro assays for estrogenic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro test systems for the evaluation of the estrogenic activity of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of in vitro assays for determination of estrogenic activity in the environment [www2.mst.dk]
benchmarking 4-(trans-4-Propylcyclohexyl)phenol against industry standards
The second round of searches has yielded significant progress. I have identified a widely recognized industry standard liquid crystal, 4-Cyano-4'-pentylbiphenyl (5CB), which will serve as an excellent benchmark for comparison against 4-(trans-4-Propylcyclohexyl)phenol. I have also gathered information on key performance metrics for liquid crystals, including clearing point, dielectric anisotropy, viscosity, and elastic constants. Furthermore, I've found several resources that describe the methodologies for measuring these properties, such as using a rotating magnetic field for viscosity and optical or capacitance measurements for elastic constants and dielectric anisotropy.
However, a critical gap remains: a lack of specific, quantitative performance data for this compound. While I have found general information about its use as a liquid crystal intermediate and some physical properties like its melting point, I am missing the crucial data points for dielectric anisotropy, viscosity, and elastic constants that are necessary for a direct, quantitative comparison with 5CB. I also need to find more detailed, step-by-step protocols for the measurement of elastic constants (splay, twist, and bend), as the information gathered so far is more general.
Therefore, the next steps will focus on a targeted search for this missing data for this compound and more detailed experimental procedures for elastic constant measurements.I have successfully gathered a substantial amount of data for the industry standard, 4-Cyano-4'-pentylbiphenyl (5CB), including its clearing point, dielectric anisotropy, optical anisotropy, and viscosity. I have also found detailed experimental methodologies for determining these key performance indicators. However, there is a significant lack of specific quantitative performance data for this compound across all the key metrics (dielectric anisotropy, viscosity, and elastic constants). While I have found information on its synthesis and its general use as a liquid crystal intermediate, the crucial data for a direct comparison is still missing. I also need to find more detailed, step-by-step protocols for measuring the splay, twist, and bend elastic constants, as the current information is more theoretical. My next steps will be to conduct highly targeted searches for the missing performance data on this compound and to locate detailed experimental protocols for elastic constant measurements. If direct data for the target compound remains elusive, I will broaden my search to include structurally similar compounds to provide a reasonable estimation based on structure-property relationships.## A Comparative Analysis of this compound for Advanced Display Applications
A Technical Guide for Researchers and Drug Development Professionals
In the competitive landscape of liquid crystal display (LCD) and advanced materials development, the selection of high-performance intermediates is paramount. This guide provides a comprehensive benchmark analysis of this compound, a key building block in the synthesis of liquid crystals, against the well-established industry standard, 4-Cyano-4'-pentylbiphenyl (5CB). This document is intended for researchers, scientists, and drug development professionals seeking to understand the comparative performance of these materials and the experimental methodologies required for their evaluation.
Introduction to the Contenders
This compound is a mesogenic compound featuring a propylcyclohexyl group attached to a phenol ring.[1][2] Its molecular structure, with a combination of a flexible alkyl chain and a rigid core, suggests its potential for use in liquid crystal mixtures.[2] The presence of the hydroxyl group also opens possibilities for its use as an intermediate in pharmaceutical synthesis.[1]
4-Cyano-4'-pentylbiphenyl (5CB) is a widely studied and utilized nematic liquid crystal.[3][4][5] Its well-characterized physical and electro-optical properties have made it a benchmark material in the field of liquid crystal research and a common component in many commercial liquid crystal mixtures.[6][7][8]
Core Performance Metrics: A Head-to-Head Comparison
The suitability of a compound for liquid crystal applications is determined by a range of physical and electro-optical properties. Below is a comparative table of key performance indicators for this compound and 5CB.
| Property | This compound | 4-Cyano-4'-pentylbiphenyl (5CB) |
| Molecular Formula | C₁₅H₂₂O[9] | C₁₈H₁₉N[3] |
| Molecular Weight | 218.33 g/mol [9] | 249.36 g/mol [4] |
| Melting Point | ~138 °C[10] | 22.5 °C[3] |
| Clearing Point (N-I Transition) | Data not available | 35.0 °C[3][4] |
| Dielectric Anisotropy (Δε) | Data not available | +11.5 (at 1 kHz, 20°C)[6] |
| Optical Anisotropy (Δn) | Data not available | 0.179 (at 589 nm, 20°C)[6] |
| Rotational Viscosity (γ₁) | Data not available | 24 mPa·s (at 20°C)[6] |
| Splay Elastic Constant (K₁₁) | Data not available | ~6.4 pN |
| Twist Elastic Constant (K₂₂) | Data not available | ~3.0 pN |
| Bend Elastic Constant (K₃₃) | Data not available | ~10 pN |
Note: The lack of publicly available data for several key performance indicators of this compound highlights the need for the experimental protocols detailed in this guide.
Experimental Protocols for Comprehensive Benchmarking
To facilitate a direct and thorough comparison, the following detailed experimental protocols are provided. These methods are standard in the field of liquid crystal characterization and can be applied to both this compound and other novel liquid crystal materials.
Determination of Clearing Point (Nematic-to-Isotropic Phase Transition Temperature)
The clearing point is a critical parameter that defines the upper temperature limit of the liquid crystalline phase.
Methodology: Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.
-
Apparatus: Differential Scanning Calorimeter.
-
Procedure:
-
Accurately weigh a small sample (1-5 mg) of the compound into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the heat flow as a function of temperature.
-
The nematic-to-isotropic phase transition will be observed as an endothermic peak on the DSC thermogram. The peak temperature of this transition is taken as the clearing point.[11]
-
Cool the sample at a controlled rate and then reheat to check for thermal stability and reproducibility.
-
DSC workflow for clearing point determination.
Measurement of Dielectric Anisotropy (Δε)
Dielectric anisotropy is a measure of the difference in dielectric permittivity of the liquid crystal parallel (ε∥) and perpendicular (ε⊥) to the director. It is a crucial parameter for the electro-optical switching of LCDs.
Methodology: Capacitance Measurement
This method involves measuring the capacitance of a liquid crystal cell with the director aligned in two different orientations.
-
Apparatus: LCR meter, function generator, oscilloscope, temperature-controlled stage, and two types of liquid crystal cells (planar and homeotropic).
-
Procedure:
-
Planar Alignment (for ε⊥):
-
Fill a planar-aligned cell (where the director is parallel to the substrates) with the liquid crystal sample.
-
Place the cell on the temperature-controlled stage and allow it to equilibrate at the desired temperature.
-
Measure the capacitance (C⊥) of the cell using an LCR meter at a specific frequency (e.g., 1 kHz).
-
Calculate the perpendicular component of the dielectric permittivity (ε⊥) using the formula: ε⊥ = (C⊥ * d) / (ε₀ * A), where d is the cell gap, A is the electrode area, and ε₀ is the permittivity of free space.[12][13]
-
-
Homeotropic Alignment (for ε∥):
-
Fill a homeotropic-aligned cell (where the director is perpendicular to the substrates) with the liquid crystal sample.
-
Repeat the temperature equilibration and capacitance measurement to obtain C∥.
-
Calculate the parallel component of the dielectric permittivity (ε∥) using the formula: ε∥ = (C∥ * d) / (ε₀ * A).[12][13]
-
-
Calculate Dielectric Anisotropy (Δε):
-
Measurement of dielectric anisotropy.
Measurement of Rotational Viscosity (γ₁)
Rotational viscosity is a measure of the internal friction of the liquid crystal director during reorientation. It is a key factor influencing the switching speed of an LCD.
Methodology: Rotating Magnetic Field Method
This technique involves observing the response of the liquid crystal director to a rotating magnetic field.
-
Apparatus: Polarizing microscope, rotating magnet, temperature-controlled stage, and a planar-aligned liquid crystal cell.
-
Procedure:
-
Place the planar-aligned cell in the temperature-controlled stage between the poles of the rotating magnet.
-
Apply a magnetic field of sufficient strength to align the director.
-
Rotate the magnetic field at a constant angular velocity (ω).
-
Observe the director orientation through the polarizing microscope. At low rotation speeds, the director will follow the field with a constant phase lag.
-
Increase the angular velocity until the director can no longer follow the field and begins to tumble. This critical angular velocity (ωc) is related to the rotational viscosity.
-
The rotational viscosity (γ₁) can be calculated from the relationship between the magnetic torque and the viscous torque.
-
Measurement of Elastic Constants (K₁₁, K₂₂, K₃₃)
The Frank elastic constants describe the energy required to deform the liquid crystal director from its preferred orientation. They correspond to splay (K₁₁), twist (K₂₂), and bend (K₃₃) deformations.
Methodology: Fréedericksz Transition Method
This classic method involves applying an external electric or magnetic field to a liquid crystal cell and observing the critical field at which the director starts to deform.[14][15]
-
Apparatus: Polarizing microscope, electromagnet or power supply for electric field, temperature-controlled stage, and liquid crystal cells with specific alignments.
-
Procedure for Splay (K₁₁) and Bend (K₃₃) Constants:
-
Use a planar-aligned cell for K₁₁ (splay) and a homeotropic-aligned cell for K₃₃ (bend).
-
Place the cell in the temperature-controlled stage and apply an electric or magnetic field perpendicular to the initial director orientation.
-
Gradually increase the field strength and observe the cell through the polarizing microscope.
-
The Fréedericksz transition is observed as a change in the optical texture when the field reaches a critical threshold (Vc or Hc).
-
The elastic constants can be calculated from the critical field using the following relations:
-
K₁₁ = (Vc/π)² * ε₀ * Δε (for electric field in a planar cell)
-
K₃₃ = (Vc/π)² * ε₀ * |Δε| (for electric field in a homeotropic cell)[16]
-
-
-
Procedure for Twist (K₂₂) Constant:
-
Use a twisted nematic cell with a 90° twist.
-
Apply an electric or magnetic field perpendicular to the helical axis.
-
Determine the critical field required to unwind the helical structure.
-
The twist elastic constant (K₂₂) can be calculated from this critical field.
-
Fréedericksz transition method for elastic constants.
Conclusion and Future Outlook
This guide provides a framework for the comprehensive benchmarking of this compound against the industry-standard liquid crystal, 5CB. While a complete quantitative comparison is currently hindered by the limited availability of performance data for this compound, the detailed experimental protocols outlined herein provide a clear path for its thorough characterization.
The structural features of this compound suggest its potential as a valuable component in liquid crystal mixtures, possibly influencing properties such as clearing point and viscosity. Further experimental investigation is crucial to elucidate its specific contributions and to determine its viability as a competitive alternative or additive in advanced display technologies and other applications. The methodologies described in this guide are essential for any research or development effort aimed at exploring the potential of this and other novel liquid crystalline materials.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 4. ossila.com [ossila.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. arxiv.org [arxiv.org]
- 9. chemscene.com [chemscene.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.aip.org [pubs.aip.org]
- 15. mdpi.com [mdpi.com]
- 16. irep.ntu.ac.uk [irep.ntu.ac.uk]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(trans-4-Propylcyclohexyl)phenol
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the bench to the responsible management of chemical reagents. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(trans-4-propylcyclohexyl)phenol (CAS 81936-33-6), ensuring the safety of laboratory personnel and the preservation of our environment. Our approach is grounded in established safety protocols and an understanding of the chemical's inherent properties.
Understanding the Compound: A Risk-Based Approach to Disposal
This compound is a solid, white to light yellow crystalline powder primarily utilized as an intermediate in the manufacturing of liquid crystals.[1][2] While specific toxicological data for this compound is not extensively documented in publicly accessible literature, its chemical structure—a phenol derivative with a long-chain alkyl group—necessitates a cautious approach to its handling and disposal.
The phenolic functional group suggests potential for corrosive properties and toxicity.[3] Furthermore, long-chain alkylphenols as a class of compounds are noted for their potential environmental persistence and endocrine-disrupting effects.[4][5] These factors are the primary drivers for the stringent disposal protocols outlined below. The precautionary principle dictates that in the absence of comprehensive data, we treat this compound with a high degree of caution, assuming hazards consistent with related chemical structures.
Key Physical and Chemical Properties
A thorough understanding of a chemical's properties is fundamental to its safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂O | [1] |
| Molecular Weight | 218.33 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | [2] |
| Melting Point | 138 °C | [1] |
| Solubility | Soluble in Methanol | [1] |
Pre-Disposal Safety and Handling: The Foundation of a Safe Laboratory
Before initiating any disposal procedure, adherence to the following safety measures is mandatory. This establishes a self-validating system of safety, minimizing risk at every stage.
-
Personal Protective Equipment (PPE): A baseline of safety includes a fully buttoned laboratory coat, chemical-resistant gloves (nitrile is a common choice, but consult your institution's specific guidelines), and safety goggles.
-
Ventilation: All handling of this compound, particularly when dealing with the solid powder, should be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.
-
Spill Management: Maintain a readily accessible spill kit equipped with absorbent materials suitable for organic compounds. In the event of a spill, cordon off the area, and follow your institution's established spill cleanup procedures. Do not attempt to clean a large spill without proper training and equipment.
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures the waste is handled in a compliant and environmentally responsible manner.
Step 1: Waste Classification
Based on the precautionary principle and general guidance for phenolic compounds, this compound waste should be classified as hazardous chemical waste. This classification is in line with the Resource Conservation and Recovery Act (RCRA) regulations for chemical waste.[6]
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions.
-
Solid Waste:
-
Collect pure this compound and any materials grossly contaminated with the solid (e.g., weighing papers, contaminated spatulas) in a dedicated, properly labeled, and sealable container.
-
This container should be made of a material compatible with organic solids. A high-density polyethylene (HDPE) container is a suitable choice.
-
-
Contaminated Labware:
-
Disposable items such as pipette tips, gloves, and wipes that have come into incidental contact with the compound should be collected in a separate, clearly labeled, sealed plastic bag or container designated for solid chemical waste.
-
-
Liquid Waste (Solutions):
-
If this compound has been dissolved in a solvent, this solution must be collected as liquid hazardous waste.
-
Use a dedicated, leak-proof, and shatter-resistant container.
-
Crucially, do not mix this waste with other waste streams unless you have confirmed their compatibility. Incompatible wastes must be stored in separate containment bins.[5]
-
Step 3: Labeling
Accurate and clear labeling is a cornerstone of safe waste management. The label on your hazardous waste container must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of waste
-
The date the waste was first added to the container (accumulation start date)
-
The associated hazards (e.g., "Toxic," "Irritant")
Step 4: Storage
Designate a specific, well-ventilated area within the laboratory for the temporary storage of hazardous waste, known as a Satellite Accumulation Area (SAA).[1][5]
-
The storage area should be away from general laboratory traffic and sources of ignition.
-
Ensure the waste container is always sealed when not in use.
-
Secondary containment (placing the waste container inside a larger, chemically resistant bin or tray) is highly recommended to contain any potential leaks.
Step 5: Final Disposal
The ultimate disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this chemical down the drain or in the regular trash.[7]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves completing a waste manifest form.
-
The most common and environmentally sound method for the final disposal of organic chemical waste is high-temperature incineration at a permitted facility.
Visualizing the Disposal Workflow
To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of this compound is a non-negotiable aspect of professional laboratory practice. By adhering to the procedures outlined in this guide, researchers and scientists can ensure they are not only protecting themselves and their colleagues but also upholding their commitment to environmental stewardship. This protocol, rooted in scientific understanding and regulatory compliance, provides a clear and actionable framework for the safe management of this chemical waste.
References
- 1. Cas 81936-33-6,this compound | lookchem [lookchem.com]
- 2. This compound, 25G | Labscoop [labscoop.com]
- 3. fishersci.com [fishersci.com]
- 4. greenspec.co.uk [greenspec.co.uk]
- 5. Alkylphenol - Wikipedia [en.wikipedia.org]
- 6. Environmental fate of alkylphenols and alkylphenol ethoxylates--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substance Information - ECHA [echa.europa.eu]
A Senior Application Scientist's Guide to Safely Handling 4-(trans-4-Propylcyclohexyl)phenol
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical compound requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information for handling 4-(trans-4-Propylcyclohexyl)phenol, ensuring both personal safety and the integrity of your research.
Understanding the Hazard Profile
This compound is a solid, and like many phenolic compounds, it presents potential health risks. While some safety data sheets indicate it does not meet the criteria for classification in any hazard class according to Regulation (EC) No 1272/2008, it is crucial to treat it with care.[1] Phenols as a class can be corrosive and are readily absorbed through the skin, potentially causing systemic toxicity.[2] Skin contact may lead to irritation, characterized by itching, scaling, reddening, or blistering.[3] Eye contact can result in redness, pain, or more severe damage.[3] Inhalation of dust may irritate the respiratory system.[3][4]
Key Hazard Considerations:
-
Skin and Eye Irritation: Direct contact can cause irritation.[4]
-
Harmful if Swallowed: Ingestion can be harmful.[4]
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile gloves (minimum 8 mil thickness) or double-gloving with 4 mil nitrile gloves. For extensive handling or spill cleanup, consider laminate film gloves (e.g., Silver Shield®) or Viton® gloves.[5] | Phenol and its derivatives can penetrate standard laboratory gloves. Thicker or double-gloved nitrile provides enhanced protection against incidental contact.[5] For more significant exposure risks, specialized gloves are necessary.[5] |
| Eye Protection | Chemical splash-resistant safety glasses or goggles with side protection.[3] | Protects against accidental splashes of solutions containing the compound and airborne dust particles that could cause serious eye irritation.[3][4] |
| Body Protection | A laboratory coat is the minimum requirement.[3] For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or suit should be considered.[6] | Prevents contamination of personal clothing and skin.[3] |
| Respiratory Protection | Generally not required when handling small quantities in a well-ventilated area. If dust generation is likely or you are working with larger quantities, a dust respirator should be used.[1] All handling of the solid should ideally be done in a fume hood.[7] | Minimizes the risk of inhaling dust particles that can cause respiratory tract irritation.[1][4] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.
Preparation and Handling Workflow
Caption: Workflow for Safe Handling of this compound.
Step 1: Preparation
-
Designate a Handling Area: Whenever possible, handle solid this compound in a chemical fume hood to control dust.[7] Ensure the area is clean and uncluttered.
-
Assemble Materials: Gather all necessary equipment, including the chemical, solvents, glassware, and waste containers, before you begin.
-
Don PPE: Put on all required PPE as outlined in the table above. Ensure your gloves are intact and your safety glasses fit properly.
Step 2: Handling
-
Weighing: Carefully weigh the desired amount of the solid compound. Minimize dust generation by avoiding rapid movements and using a spatula to transfer the material.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly. If necessary, use a closed system for dissolution to prevent the escape of dust or vapors.
-
Transfers: When transferring solutions, do so carefully to avoid splashes.
Step 3: Post-Handling and Cleanup
-
Decontamination: After handling is complete, wipe down the work area with an appropriate cleaning agent (e.g., soap and water).[5]
-
Doffing PPE: Remove your PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by your lab coat and then eye protection. Wash your hands thoroughly with soap and water after removing all PPE.[3]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Disposal Workflow
Caption: Waste Disposal Workflow for this compound.
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh paper, and pipette tips, should be considered hazardous waste.[8] Place these items in a designated, sealed container for solid chemical waste.[8]
-
Liquid Waste: Unused solutions containing the compound should be collected in a clearly labeled, sealed container for liquid hazardous waste.[8] Do not pour this waste down the drain.[3]
-
Consult Local Regulations: Always adhere to your institution's and local hazardous waste regulations for final disposal.[3]
Emergency Procedures: Be Prepared
In the event of an exposure or spill, a swift and informed response is crucial.
-
Skin Contact: Immediately remove any contaminated clothing.[6] For phenols, it is highly recommended to flush the affected area with low-molecular-weight polyethylene glycol (PEG 300 or 400) if available, followed by copious amounts of water for at least 15-20 minutes.[5][9] If PEG is not available, flush with water immediately.[6] Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1] If they are not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.[1]
-
Spills: For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[3] Place the absorbed material into a suitable, sealed container for disposal.[3] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.[2]
By integrating these safety and handling protocols into your daily laboratory practices, you can confidently work with this compound while prioritizing the well-being of yourself and your colleagues.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. ehs.berkeley.edu [ehs.berkeley.edu]
- 3. aksci.com [aksci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. safety.duke.edu [safety.duke.edu]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
